molecular formula C6H10ClO3P B097460 Diallyl chlorophosphate CAS No. 16383-57-6

Diallyl chlorophosphate

Cat. No.: B097460
CAS No.: 16383-57-6
M. Wt: 196.57 g/mol
InChI Key: LEWQIRKQOJDHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl chlorophosphate (DACP) is a valuable organophosphorus compound extensively used as a key reagent in synthetic organic chemistry, particularly for stereoselective phosphorylation. It serves as a versatile precursor for the synthesis of complex phosphate esters. A prominent application of this compound is its use in the β-stereoselective synthesis of glycosyl 1-phosphates. When employed with a catalyst such as 4-N,N-dimethylaminopyridine (DMAP), it enables the phosphorylation of various sugar derivatives, including d-manno-, d-gluco-, and d-galacto-pyranose, to form the corresponding diallyl-glycosyl-1-β-phosphate triesters in high yields and with excellent β-selectivity . These intermediates are crucial building blocks for biologically significant molecules like ADP-heptose and β-mannosyl phosphoisoprenoids, which are of interest in microbiological studies . Furthermore, the diallyl phosphate group acts as a versatile protecting group in nucleotide chemistry. The allyl groups can be cleanly removed under mild conditions via palladium(0)-catalyzed deallylation, providing a general and efficient method for the preparation of nucleoside 3'- and 5'-monophosphates without affecting other sensitive functional groups . This controlled deprotection makes this compound a superior reagent for the synthesis of delicate and complex phosphorylated biomolecules. Its utility underscores its role in advancing methodologies for constructing phosphoester linkages, a fundamental motif in bioactive compounds and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWQIRKQOJDHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP(=O)(OCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400513
Record name Diallyl chlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16383-57-6
Record name Di-2-propen-1-yl phosphorochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16383-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallyl chlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Diallyl Chlorophosphate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Diallyl chlorophosphate (CAS No. 16383-57-6) is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring two allyl groups and a reactive P-Cl bond, makes it a valuable reagent for the introduction of the diallyl phosphate moiety into a variety of molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its current and potential applications, particularly in the pharmaceutical and material sciences.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and effective application in research and development.

PropertyValueSource(s)
CAS Number 16383-57-6[2][3]
Molecular Formula C₆H₁₀ClO₃P[3]
Molecular Weight 196.57 g/mol [3]
Appearance Colorless to slightly yellow liquid[4]
Boiling Point 65 °C at 0.001 Torr[4]
Density (Predicted) 1.184 ± 0.06 g/cm³[4]
Synonyms Diallyl phosphorochloridate, Phosphorochloridic acid, di-2-propen-1-yl ester[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the phosphorylation of allyl alcohol. A common and effective method involves the use of phosphorus oxychloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

POCl3 POCl3 DACP (CH₂=CHCH₂O)₂P(O)Cl POCl3->DACP Reaction AllylOH 2 x CH₂=CHCH₂OH AllylOH->DACP Reaction Base Base (e.g., Pyridine) Base->DACP Reaction Byproduct Base·HCl

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

  • Materials:

    • Phosphorus oxychloride (POCl₃)

    • Allyl alcohol

    • Anhydrous pyridine (or other suitable base)

    • Anhydrous diethyl ether (or other suitable solvent)

    • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

    • Charge the flask with a solution of allyl alcohol in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Add a solution of phosphorus oxychloride in anhydrous diethyl ether dropwise to the stirred solution of allyl alcohol. Maintain the temperature at 0 °C during the addition.

    • After the addition of phosphorus oxychloride is complete, add anhydrous pyridine dropwise to the reaction mixture. A white precipitate of pyridinium hydrochloride will form.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

    • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating substitution reactions with a wide range of nucleophiles.

Nucleophilic Substitution:

This compound readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding phosphate esters, phosphoramidates, and thiophosphates. These reactions typically proceed via a nucleophilic acyl substitution-type mechanism at the phosphorus center.

DACP This compound ((AllO)₂P(O)Cl) Product Phosphorylated Product ((AllO)₂P(O)Nu) DACP->Product Nucleophilic Attack Nu Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) Nu->Product HCl HCl Product->HCl

Caption: General nucleophilic substitution reaction of this compound.

The reaction with alcohols, for instance, is a common method for the synthesis of mixed phosphate esters. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The general mechanism for the reaction of alcohols with chlorophosphates involves the activation of the alcohol by the base, followed by nucleophilic attack on the phosphorus atom.

Applications in Research and Development

This compound's unique combination of a reactive phosphorylating agent and polymerizable allyl groups opens up a range of applications in both pharmaceutical and material sciences.

Pharmaceutical and Agrochemical Synthesis

As a phosphorylating agent, this compound is a valuable tool in medicinal chemistry and drug development.[1] The introduction of a phosphate group can significantly alter the physicochemical properties of a molecule, often to improve water solubility and bioavailability. This strategy is commonly employed in the development of prodrugs , where a phosphate ester linkage is cleaved in vivo to release the active pharmaceutical ingredient.[6][7] While specific examples utilizing this compound are not as prevalent in the literature as its diethyl and diphenyl counterparts, the fundamental reactivity is analogous, suggesting its potential in this area.

The diallyl phosphate moiety can also be a key structural component in biologically active molecules. Organophosphorus compounds are widely used as insecticides and herbicides, and this compound can serve as a precursor for the synthesis of novel agrochemicals.

Material Science: Flame Retardants and Polymer Chemistry

Organophosphorus compounds are well-established as effective flame retardants. This compound can be used in the synthesis of flame-retardant additives for plastics, rubber, and textiles.[4] The phosphorus component acts to interrupt the combustion cycle in the gas phase and promote char formation in the solid phase.

Furthermore, the presence of two allyl groups allows this compound to act as a cross-linking agent or a monomer in polymerization reactions. This dual functionality enables the incorporation of phosphorus-containing moieties directly into polymer backbones, leading to the development of functional polymers with tailored properties such as flame retardancy, adhesion, and thermal stability.

Safety and Handling

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent with significant potential in both pharmaceutical and material sciences. Its ability to act as a phosphorylating agent and a polymerizable monomer makes it a unique building block for the synthesis of a wide range of functional molecules and materials. As research in drug delivery and advanced materials continues to evolve, the applications of this compound are likely to expand, making a thorough understanding of its properties and reactivity increasingly important for scientists and researchers in these fields.

References

  • Chemsrc.
  • PubChem. This compound.
  • LookChem.
  • ChemicalBook.
  • Chemical Bull Pvt. Ltd.
  • ChemicalBook.
  • Perigaud, C., et al. (1997). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 97(8), 3217-3256.
  • Wikipedia.
  • Wada, T., et al. (2001). A Convenient Method for Phosphorylation Using Triallyl Phosphite. Tetrahedron Letters, 42(6), 1069-1072.
  • Krishnamurthy, R., et al. (2023). Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate. Journal of the American Chemical Society, 145(43), 23781–23793.
  • Georganics.
  • U.S. Patent 4,247,490. (1981).
  • Meier, C. (2020). Diastereoselective synthesis of nucleotide prodrugs. University of Hamburg, Department of Chemistry.
  • Lee, H. W., et al. (2007). Kinetics and Mechanism of the Aminolysis of Aryl Phenyl Chlorothiophosphates with Anilines. The Journal of Organic Chemistry, 72(15), 5568-5576.
  • Fortin, S., et al. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin.
  • BenchChem.
  • Wagner, C. R., et al. (2011). Phosphonate prodrugs: an overview and recent advances. Medicinal Research Reviews, 31(4), 521-558.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226.

Sources

Synthesis of Diallyl chlorophosphate for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diallyl Chlorophosphate for Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical overview of the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the protocol, embeds self-validating characterization checkpoints, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound (DACP) is a valuable bifunctional organophosphorus reagent. Its structure incorporates a reactive phosphoryl chloride group and two allyl moieties. This unique combination makes it a versatile intermediate for a range of chemical transformations. The allyl groups can serve as polymerizable units for the development of functional polymers and cross-linked materials, such as flame retardants. The chlorophosphate group is a potent electrophile, enabling the phosphorylation of various nucleophiles, including alcohols and amines, to furnish the corresponding phosphate esters and phosphoramidates. This reactivity is analogous to that of similar reagents like diethyl chlorophosphate, which is widely used in the synthesis of enol phosphates, biologically active phosphoroamidates, and mimics of organophosphorus nerve agents[1][2].

This guide details a standard and reliable laboratory-scale synthesis of this compound from phosphorus oxychloride and allyl alcohol.

Synthesis of this compound

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the phosphorus center of phosphorus oxychloride (POCl₃). The oxygen atom of allyl alcohol acts as the nucleophile, sequentially displacing two chloride ions. The reaction is typically performed in the presence of a tertiary amine base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. This neutralization is critical as it prevents the protonation of the alcohol, maintaining its nucleophilicity, and drives the reaction toward the desired product.

The overall reaction is as follows: POCl₃ + 2 CH₂=CHCH₂OH + 2 R₃N → (CH₂=CHCH₂O)₂P(O)Cl + 2 R₃NH⁺Cl⁻

The mechanism involves two successive nucleophilic attack-elimination steps. The alcohol attacks the electrophilic phosphorus atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion. The base then deprotonates the positively charged oxygen, regenerating a neutral phosphate species and forming the ammonium salt byproduct. This process is repeated for the second substitution.

reaction_mechanism Figure 1: Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_products Products POCl3 POCl₃ Intermediate1 Mono-substituted Intermediate POCl3->Intermediate1 + Allyl Alcohol + Base HCl_Salt R₃NH⁺Cl⁻ POCl3->HCl_Salt + Base + HCl AllylOH CH₂=CHCH₂OH Base R₃N DACP (CH₂=CHCH₂O)₂P(O)Cl This compound Intermediate1->DACP + Allyl Alcohol + Base Intermediate1->HCl_Salt + Base + HCl workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Charge Flask with Allyl Alcohol, Triethylamine, and Anhydrous Ether start->reagents cool Cool Reaction Mixture to 0 °C in Ice Bath reagents->cool addition Add POCl₃ Dropwise (via dropping funnel) cool->addition react Stir at 0 °C, then Warm to Room Temperature addition->react workup Aqueous Work-up: 1. Filter Salt 2. Wash with H₂O, dil. HCl, NaHCO₃, Brine react->workup dry Dry Organic Layer (e.g., over MgSO₄) workup->dry concentrate Remove Solvent via Rotary Evaporation dry->concentrate purify Purify Crude Product by Vacuum Distillation concentrate->purify end_product Final Product: Pure this compound purify->end_product

Figure 2: Experimental Workflow for DACP Synthesis

Step-by-Step Methodology:

  • Preparation: Assemble a dry 500 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser topped with a nitrogen/argon inlet and a drying tube. Ensure the entire system is under a positive pressure of inert gas.

  • Reagent Charging: In the flask, combine allyl alcohol (2.0 equivalents), triethylamine (2.2 equivalents), and 200 mL of anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the phosphorylation reaction and to minimize side reactions.

  • POCl₃ Addition: Dissolve phosphorus oxychloride (1.0 equivalent) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the POCl₃ solution dropwise to the stirred alcohol/amine mixture over approximately 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, stir the mixture at 0 °C for an additional hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture through a fritted funnel to remove the bulk of the triethylammonium chloride precipitate. Wash the precipitate with a small amount of dry diethyl ether.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

      • Ice-cold water (2 x 100 mL)

      • Ice-cold 1 M HCl (2 x 100 mL) to remove any remaining triethylamine.

      • Ice-cold saturated NaHCO₃ solution (2 x 100 mL) to neutralize any residual acid.

      • Brine (1 x 100 mL) to initiate drying.

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).

  • Purification: The resulting crude oil is purified by vacuum distillation. High temperatures can cause degradation, so it is important to maintain a good vacuum.[3] The purified this compound should be collected as a colorless liquid.

Product Characterization

Confirmation of the product's identity and purity is essential. The following methods are recommended.

Table 2: Analytical Characterization Data for this compound

TechniqueExpected Result
¹H NMR Signals corresponding to the allyl group protons: ~5.9 ppm (m, 1H, -CH=), ~5.3 ppm (m, 2H, =CH₂), ~4.6 ppm (m, 2H, -OCH₂-).
³¹P NMR A single peak in the phosphate ester region, expected to be near the shift of diethyl chlorophosphate. A ³¹P NMR spectrum for diethyl chlorophosphate has been reported, showing a distinct peak for the compound.[4]
¹³C NMR Signals for the three distinct carbon environments of the allyl group: ~132 ppm (-CH=), ~118 ppm (=CH₂), ~68 ppm (-OCH₂-).
FTIR (neat) Characteristic absorption bands for P=O (~1280 cm⁻¹), P-O-C (~1020 cm⁻¹), and C=C (~1645 cm⁻¹).

Safety, Handling, and Storage

CRITICAL SAFETY NOTICE: this compound and its structural analogs are extremely hazardous materials. They are classified as highly toxic and corrosive.[5]

  • Toxicity: Assumed to be fatal if swallowed, inhaled, or absorbed through the skin, similar to diethyl chlorophosphate.[6][7] It acts as a potent cholinesterase inhibitor.[5][8][9] Any exposure requires immediate and specialized medical attention.

  • Handling: All manipulations must be performed within a certified chemical fume hood. Full personal protective equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Do not work alone.

  • Reactivity: The compound is moisture-sensitive and will hydrolyze, potentially releasing toxic and corrosive fumes. Handle under an inert atmosphere (nitrogen or argon) at all times. It is incompatible with strong acids, strong bases, alcohols, and oxidizing agents.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for highly toxic materials. Store locked up and away from incompatible substances.

  • Disposal: All waste, including contaminated glassware and PPE, must be treated as acutely hazardous waste and disposed of according to institutional and governmental regulations.

References

  • Chemsrc. (2025). DIALLYL CHLOROPHATE. Retrieved from [Link]

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4187658, this compound. Retrieved from [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate – general description and application. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]

  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • OpenStax. (n.d.). 17.6 Reactions of Alcohols. Retrieved from [Link]

  • Pearson+. (n.d.). Some alcohols undergo rearrangement or other unwanted side reactions.... Retrieved from [Link]

  • YouTube. (2014). Dehydration of Secondary Alcohol using Phosphorus Oxychloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.
  • ResearchGate. (2016). (PDF) Diethyl Chlorophosphate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). SUPPORTING INFORMATION - Nerve Agent Simulant Diethyl Chlorophosphate Detection.... Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl chlorophosphite - Optional[31P NMR]. Retrieved from [Link]

  • MDPI. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Retrieved from [Link]

Sources

Diallyl Chlorophosphate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyl chlorophosphate is a reactive organophosphorus compound with significant potential in synthetic chemistry, particularly in the fields of drug development and materials science. Its bifunctional nature, possessing both a reactive phosphoryl chloride moiety and polymerizable allyl groups, makes it a versatile reagent for the introduction of phosphate esters and for the synthesis of functionalized polymers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its utility as a phosphorylating agent. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of this compound in Phosphorylation Chemistry

Phosphorylation is a fundamental transformation in both biological systems and synthetic chemistry. In drug development, the introduction of a phosphate group can significantly enhance the aqueous solubility and bioavailability of a therapeutic agent, a common strategy in the design of phosphate prodrugs.[1][2][3][4] this compound emerges as a valuable tool in this context, serving as a precursor for the synthesis of diallyl phosphate esters. The allyl protecting groups are of particular interest due to their stability under various conditions and their susceptibility to selective deprotection, often through palladium-catalyzed reactions, which are orthogonal to many other protecting groups used in complex molecule synthesis. This guide aims to provide a thorough understanding of this compound, enabling its effective and safe utilization in research and development.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure and physicochemical properties of this compound is paramount for its effective application and safe handling.

Molecular Structure

This compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two allyloxy groups. The phosphorus center is tetrahedral, and the molecule possesses a plane of symmetry.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification procedures, and for ensuring safe storage and handling.

PropertyValueSource
Molecular Formula C₆H₁₀ClO₃PPubChem[5]
Molecular Weight 196.57 g/mol PubChem[5]
CAS Number 16383-57-6ChemSrc[6]
Appearance Colorless liquid (predicted)-
Boiling Point 65 °C at 0.001 TorrChemicalBook
Density 1.184 g/cm³ (predicted)ChemicalBook
IUPAC Name diallyl phosphorochloridatePubChem[5]
Synonyms Diallyl phosphorochloridate, Bis(prop-2-en-1-yl) chlorophosphonatePubChem[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of diallyl phosphite with a chlorinating agent. The following protocol is based on the established method by Steinberg, G. M. (1951), with annotations to provide deeper insight into the experimental choices.

Reaction Scheme

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Diallyl phosphite (0.20 mole)

  • Carbon tetrachloride (0.4 mole)

  • Triethylamine (0.023 mole)

  • Anhydrous diethyl ether (for filtration)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, a mixture of diallyl phosphite (0.20 mole) and carbon tetrachloride (0.4 mole) is cooled to 0°C in an ice bath.

    • Expertise & Experience: The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure a higher yield of the desired product. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the starting materials and product by atmospheric moisture.

  • Addition of Catalyst: Triethylamine (0.023 mole) is added dropwise to the stirred mixture via the dropping funnel. The addition should be slow to control the vigorous reaction that ensues.

    • Causality: Triethylamine acts as a base to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.

  • Reaction Progression: The reaction mixture is maintained at 0°C for one hour after the addition is complete. The ice bath is then removed, and the mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

    • Trustworthiness: Monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy is recommended to ensure the complete consumption of the starting material.

  • Work-up: The reaction mixture, containing the product and triethylamine hydrochloride precipitate, is filtered. The filter cake is washed with a small amount of anhydrous diethyl ether to recover any entrained product.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent and any unreacted starting materials. The crude this compound is then purified by vacuum distillation. The product is collected at 65 °C under a pressure of 0.001 Torr.

    • Authoritative Grounding: The purification by vacuum distillation is critical to obtain a high-purity product, as residual impurities can interfere with subsequent phosphorylation reactions. [Steinberg, G. M. (1951). Reactions of Dialkyl Phosphites. I. The Synthesis of Dialkyl Chlorophosphates and Tetraalkyl Pyrophosphates. Journal of the American Chemical Society, 73(4), 1377-1379.]

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom. The P-Cl bond is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to the formation of the corresponding phosphate esters, phosphoramidates, etc.

Phosphorylation of Alcohols

The primary application of this compound is in the phosphorylation of alcohols to form diallyl phosphate esters. This reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to activate the alcohol and neutralize the HCl byproduct.

Phosphorylation Reaction Mechanism

Phosphorylation_Mechanism Start This compound + R-OH Intermediate Pentacoordinate Intermediate Start->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Base->Start Activates R-OH Product Diallyl Phosphate Ester + Base-HCl Intermediate->Product Chloride Elimination

Sources

An In-depth Technical Guide to Diallyl Chlorophosphate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyl chlorophosphate is a reactive organophosphorus compound with significant potential in organic synthesis and polymer chemistry. Its bifunctional nature, possessing both a reactive phosphoryl chloride group and polymerizable allyl moieties, makes it a versatile building block for a variety of applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, an analysis of its spectral characteristics, and a discussion of its applications in organic synthesis and materials science. Safety and handling considerations are also thoroughly addressed to ensure its proper use in a laboratory setting.

Introduction

This compound, with the chemical formula C₆H₁₀ClO₃P, is an important intermediate in the synthesis of a wide range of organophosphorus compounds.[1][2] The presence of the P-Cl bond allows for facile nucleophilic substitution reactions, enabling the introduction of the diallyl phosphate moiety into various molecules.[3] Concurrently, the two allyl groups can participate in polymerization and crosslinking reactions, offering a pathway to novel polymeric materials with tailored properties.[4] This guide aims to provide researchers and professionals in drug development and materials science with a detailed understanding of the fundamental properties and practical applications of this versatile reagent.

Nomenclature and Chemical Identity

A clear and unambiguous identification of chemical compounds is crucial for scientific communication and safety. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-enePubChem[1]
CAS Number 16383-57-6PubChem[1]
Molecular Formula C₆H₁₀ClO₃PPubChem[1]
Molecular Weight 196.57 g/mol PubChem[1]
Synonyms Diallyl phosphorochloridate, Phosphorochloridic acid, diallyl esterPubChem[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Physical Properties

The known physical properties of this compound are summarized in the table below. It is a colorless to pale-yellow liquid under standard conditions.

PropertyValueNotes
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Reacts with water. Soluble in many organic solvents.
Chemical Properties and Reactivity

This compound's reactivity is dominated by the electrophilic phosphorus center and the nucleophilic double bonds of the allyl groups.

  • Reaction with Nucleophiles: The phosphorus-chlorine bond is highly susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is the basis for its use as a phosphorylating agent, allowing for the formation of new phosphate esters, phosphoramidates, and thiophosphates.[3]

  • Hydrolysis: this compound reacts with water, likely to hydrolyze to diallyl hydrogen phosphate and hydrochloric acid. This moisture sensitivity necessitates handling under inert and dry conditions.

  • Polymerization: The allyl groups can undergo free-radical polymerization or copolymerization with other monomers, leading to the formation of crosslinked or functionalized polymers.[4] This property is exploited in the development of specialty polymers and materials.

  • Thermal Stability and Hazardous Decomposition: While stable under normal storage conditions, this compound can decompose at elevated temperatures. Hazardous decomposition products include hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of phosphorus.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of a phosphorus source with allyl alcohol. A general and effective method involves the use of phosphorus oxychloride.

Synthesis of this compound from Phosphorus Oxychloride and Allyl Alcohol

This procedure is based on the general method for the preparation of dialkyl chlorophosphates.[5][6] The reaction should be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried before use.

Experimental Protocol:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or an inert gas inlet.

  • Initial Charge: In a fume hood, charge the flask with phosphorus oxychloride (1.0 equivalent) and a dry, inert solvent such as dichloromethane or diethyl ether.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Allyl Alcohol: A solution of allyl alcohol (2.0 equivalents) and a tertiary amine base, such as triethylamine or pyridine (2.0 equivalents), in the same dry solvent is added dropwise from the dropping funnel with vigorous stirring. The base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).

  • Workup: Filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with a small amount of cold, dilute hydrochloric acid (to remove excess amine) followed by a saturated sodium bicarbonate solution and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Synthesis_Workflow POCl3 Phosphorus Oxychloride Reaction Reaction at 0°C to RT POCl3->Reaction AllylOH Allyl Alcohol AllylOH->Reaction Base Tertiary Amine Base (e.g., Et3N) Base->Reaction Solvent Dry Inert Solvent (e.g., CH2Cl2) Solvent->Reaction Filtration Filtration Reaction->Filtration Workup Aqueous Workup Filtration->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to obtain a product of high purity.[7]

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. Use a Claisen adapter to minimize bumping. All joints should be properly greased.

  • Distillation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The exact boiling point under vacuum is not well-documented and should be determined experimentally.

  • Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container in a cool, dry place.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the allyl protons. The methylene protons adjacent to the oxygen (-O-CH₂-) would likely appear as a doublet of doublets due to coupling with both the phosphorus nucleus and the adjacent vinyl proton. The vinyl protons (-CH=CH₂) would exhibit complex multiplets in the typical olefinic region (around 5-6 ppm).[9][10]

  • ¹³C NMR: The carbon NMR spectrum should display three distinct signals for the allyl group carbons: one for the methylene carbon attached to the oxygen, and two for the vinyl carbons. The chemical shifts will be influenced by the electronegative phosphate group.[11][12]

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the phosphate region. The chemical shift will be characteristic of a chlorophosphate environment.[9][13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

  • P=O Stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹, characteristic of the phosphoryl group.

  • P-O-C Stretch: Strong absorptions corresponding to the P-O-C linkages are expected around 1000-1050 cm⁻¹.

  • C=C Stretch: A medium intensity band around 1645 cm⁻¹ would indicate the presence of the allyl double bond.

  • =C-H Stretch: A band above 3000 cm⁻¹ would correspond to the stretching of the vinyl C-H bonds.

  • P-Cl Stretch: A medium to strong absorption is expected in the lower frequency region, typically around 500-600 cm⁻¹.[1][15]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for organophosphates include cleavage of the P-O and C-O bonds.[16][17]

Applications in Organic Synthesis and Polymer Science

The dual reactivity of this compound makes it a valuable reagent in several areas of chemical synthesis.

Phosphorylating Agent

This compound can be used to introduce the diallyl phosphate group onto various substrates containing nucleophilic functional groups. This is particularly useful in the synthesis of modified biomolecules or in the preparation of intermediates for further transformations. The allyl groups can serve as protecting groups for the phosphate, which can be removed under specific conditions.

Phosphorylation_Reaction DACP This compound Reaction Phosphorylation DACP->Reaction Nucleophile Nucleophile (R-OH, R-NH2, etc.) Nucleophile->Reaction Base Base Base->Reaction Product Phosphorylated Product Reaction->Product Salt Amine Hydrochloride Salt Reaction->Salt

Caption: General scheme for phosphorylation using this compound.

Monomer and Crosslinking Agent

The presence of two polymerizable allyl groups allows this compound to be used as a monomer in the synthesis of functional polymers. Homopolymerization or copolymerization with other vinyl monomers can lead to polymers with pendant phosphate groups. These functional polymers can have applications in areas such as flame retardants, dental materials, and specialty coatings.[4] Furthermore, it can act as a crosslinking agent to create three-dimensional polymer networks, enhancing the mechanical and thermal properties of materials.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • GHS Hazard Classification:

    • Pictograms: Skull and Crossbones, Corrosive

    • Signal Word: Danger

    • Hazard Statements: Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.

    • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air may exceed exposure limits, a NIOSH-approved respirator is required.

  • Handling and Storage:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and water.

Conclusion

This compound is a valuable and versatile reagent for both synthetic organic chemists and polymer scientists. Its ability to act as a phosphorylating agent and a polymerizable monomer opens up numerous possibilities for the creation of novel molecules and materials. A thorough understanding of its physical properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4187658, this compound. Retrieved January 12, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. Retrieved January 12, 2026 from [Link].

  • Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. I. The Synthesis of Dialkyl Chlorophosphates and Tetraalkyl Pyrophosphates. Journal of Organic Chemistry, 15(3), 637-647. [Link]

  • ChemService, Inc. (n.d.). 31 Phosphorus NMR. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Purify by Distillation. Retrieved January 12, 2026, from [Link]

  • Flame-retardant cotton fabrics modified with phosphoramidate derivative via electron beam irradiation process. (2020). ResearchGate. [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved January 12, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Tlenkopatchev, M. A., et al. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 29(7), 1583. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Turner, B. L., et al. (2005). Chemical structures and 31 P-NMR spectra for some of the orthophosphate... ResearchGate. [Link]

  • PubChem. (n.d.). Diethyl chlorophosphate. Retrieved January 12, 2026, from [Link].

  • Process for the purification of dialkylphosphorochloridothioates. (1981).
  • 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Yang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 724. [Link]

  • phenyldichlorophosphine. (n.d.). Organic Syntheses. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Churchill, D. G., et al. (2017). Nerve Agent Simulant Diethyl Chlorophosphate Detection Using Cyclization Reaction Approach with High Stokes Shift System. Royal Society of Chemistry. [Link]

  • Hydrolysis of a sarin simulant, diethyl chlorophosphate, in... (n.d.). ResearchGate. [Link]

  • Penczek, S., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. Polymers, 14(19), 4193. [Link]

  • Ma, Y., et al. (2017). Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 233-241. [Link]

Sources

An In-depth Technical Guide to Diprop-2-en-1-yl Phosphorochloridate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of diprop-2-en-1-yl phosphorochloridate.

Abstract

Diprop-2-en-1-yl phosphorochloridate, commonly known as diallyl chlorophosphate, is a versatile organophosphorus reagent with significant applications in organic synthesis and medicinal chemistry. Its utility stems from the presence of two allyl groups, which can be readily removed under mild conditions, and a reactive phosphorochloridate moiety that allows for the introduction of a phosphate group to various nucleophiles. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of phosphate-containing bioactive molecules and prodrugs. Detailed protocols for its synthesis and handling, along with critical safety information, are also presented to ensure its effective and safe use in a laboratory setting.

Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diprop-2-en-1-yl phosphorochloridate .[1] It is also commonly referred to as diallyl phosphorochloridate.[1][2]

Physicochemical Properties
PropertyValue
IUPAC Name 3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene[1]
Synonyms This compound, Diallyl phosphorochloridate[1][2][3]
CAS Number 16383-57-6[1][2][3][4]
Molecular Formula C6H10ClO3P[1][2]
Molecular Weight 196.57 g/mol [1][2]
Appearance Colorless to slightly yellow liquid[3]
Solubility Soluble in organic solvents[3]

Synthesis and Purification

Diprop-2-en-1-yl phosphorochloridate is typically synthesized by the reaction of phosphoryl chloride (POCl3) with allyl alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. A general synthetic procedure is outlined below.

Experimental Protocol: Synthesis of Diprop-2-en-1-yl Phosphorochloridate

Materials:

  • Phosphoryl chloride (POCl3)

  • Allyl alcohol

  • Anhydrous triethylamine or pyridine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add allyl alcohol and a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled phosphoryl chloride to the stirred solution via the dropping funnel.

  • After the addition of phosphoryl chloride, add anhydrous triethylamine or pyridine dropwise to the reaction mixture to neutralize the HCl formed.

  • Allow the reaction to warm to room temperature and stir for several hours to ensure completion.

  • Filter the reaction mixture to remove the triethylammonium chloride or pyridinium chloride salt.

  • Wash the filtrate with a saturated aqueous solution of NH4Cl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude diprop-2-en-1-yl phosphorochloridate.

  • The crude product can be purified by vacuum distillation to yield a colorless liquid.

Synthesis_Workflow Reactants Allyl Alcohol + Phosphoryl Chloride + Base Reaction Reaction at 0°C to RT in Anhydrous Solvent Reactants->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Purification Drying & Vacuum Distillation Workup->Purification Product Pure Diprop-2-en-1-yl Phosphorochloridate Purification->Product

Caption: General workflow for the synthesis of diprop-2-en-1-yl phosphorochloridate.

Applications in Organic Synthesis and Drug Development

Diprop-2-en-1-yl phosphorochloridate is a valuable reagent for the phosphorylation of alcohols, amines, and other nucleophiles.[5] The resulting diallyl phosphate esters are stable intermediates that can be deprotected under mild conditions, making this reagent particularly useful in the synthesis of sensitive biomolecules.

Synthesis of Phosphotriesters

A key application of diprop-2-en-1-yl phosphorochloridate is in the synthesis of mixed phosphotriesters, which are important precursors for various bioactive molecules.[6][7] The reaction with an alcohol or phenol in the presence of a base yields the corresponding diallyl phosphate ester.

Phosphorylation_Reaction cluster_reactants Reactants cluster_products Products DACP Diprop-2-en-1-yl Phosphorochloridate Phosphotriester Diallyl Phosphate Ester or Phosphoramidate DACP->Phosphotriester + Base Salt Base·HCl DACP->Salt Nucleophile R-OH / R-NH2 Nucleophile->Phosphotriester Nucleophile->Salt

Caption: General reaction scheme for phosphorylation using diprop-2-en-1-yl phosphorochloridate.

Role in Prodrug Synthesis

The development of phosphate and phosphonate prodrugs is a critical strategy to enhance the cellular uptake of charged drug molecules.[8] The diallyl phosphate group can be used as a protecting group for the phosphate moiety in a prodrug. Once inside the cell, the allyl groups can be cleaved by specific enzymes to release the active drug. This approach is particularly relevant in the development of antiviral and anticancer therapies.[8][9][10]

Safety and Handling

Diprop-2-en-1-yl phosphorochloridate is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is fatal if swallowed or in contact with skin, and toxic if inhaled.[11]

  • Corrosivity: Causes severe skin burns and eye damage.[11]

  • Reactivity: Reacts with water, liberating toxic gas.[11] It is moisture-sensitive and should be handled under an inert atmosphere.

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][11]

  • Storage: Store in a tightly closed container in a well-ventilated place.[4] Keep locked up and protected from moisture.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[4] Do not use water to clean up spills.

Conclusion

Diprop-2-en-1-yl phosphorochloridate is a highly useful but hazardous reagent in organic and medicinal chemistry. Its ability to act as a phosphorylating agent, coupled with the ease of removal of the allyl protecting groups, makes it a valuable tool in the synthesis of complex molecules, including prodrugs. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4187658, this compound. Retrieved from [Link]

  • van der Heden van Noort, G. J., et al. (2016). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. Chemical Science, 7(1), 499–503.
  • Royal Society of Chemistry. (2016). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. Chemical Science. Retrieved from [Link]

  • LookChem. (n.d.). Cas 16383-57-6, this compound. Retrieved from [Link]

  • Roy, A., & Organ, M. G. (2021). Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. The Journal of Organic Chemistry, 86(3), 2453–2463.
  • MDPI. (2023, January 9). Design and Synthesis of Polyphosphodiesters. Encyclopedia.pub. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 383111, Diallyl(dichloromethyl)phosphine oxide. Retrieved from [Link]

  • The Chemical Reactivity and Mechanistic Insights of Diphenyl Chlorophosphate. (n.d.). Retrieved from a hypothetical source on chemical reactivity.
  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing phosphodiesters.
  • Meier, C., & Balzarini, J. (2016). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 116(14), 7954–8011.
  • Chemsrc. (2025, September 21). This compound | CAS#:16383-57-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. Retrieved from [Link]

  • MDPI. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. ChemistryOpen. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 20). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, November 8). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Diallyl Chlorophosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of diallyl chlorophosphate. In the absence of extensive published empirical data for this specific compound, this document synthesizes information from analogous organophosphorus compounds, theoretical principles of intermolecular forces, and established experimental methodologies to offer predictive insights and practical guidance for laboratory applications.

Introduction: Understanding this compound

This compound (C₆H₁₀ClO₃P) is an organophosphorus compound featuring two allyl groups and a reactive chlorophosphate moiety.[1][2] Its molecular structure suggests a complex interplay of polar and nonpolar characteristics that govern its solubility in various organic media. A thorough understanding of its solubility is critical for its use in organic synthesis, polymer chemistry, and as a potential intermediate in drug discovery, dictating solvent selection for reactions, purification, and formulation.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₀ClO₃P[2]
Molecular Weight 196.57 g/mol [2]
Appearance Likely a colorless to pale yellow liquidInferred from similar compounds
Boiling Point Data not readily available

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound is primarily influenced by the following intermolecular interactions:

  • Dipole-Dipole Interactions: The phosphoryl chloride group (P=O) is highly polar, creating a significant dipole moment. This allows for strong attractive forces with other polar solvent molecules.

  • London Dispersion Forces: The two nonpolar allyl groups (CH₂=CH-CH₂-) contribute to London dispersion forces. These are weaker, temporary attractions that are more significant in less polar or nonpolar solvents.

The balance between the polar phosphoryl chloride group and the nonpolar allyl groups will determine the overall solubility profile of the molecule.

Logical Relationship of Intermolecular Forces and Solubility

G cluster_solute This compound cluster_solvent Organic Solvents Solute C₆H₁₀ClO₃P PolarGroup Polar Head (P=O, P-Cl) Solute->PolarGroup Dipole-Dipole Potential NonpolarTails Nonpolar Tails (Allyl Groups) Solute->NonpolarTails London Dispersion Forces PolarSolvent Polar Solvents (e.g., Acetone, DCM) PolarGroup->PolarSolvent Strong Interaction (High Solubility) NonpolarSolvent Nonpolar Solvents (e.g., Toluene, Hexane) PolarGroup->NonpolarSolvent Weak Interaction (Low Solubility) NonpolarTails->PolarSolvent Weak Interaction (Reduced Solubility) NonpolarTails->NonpolarSolvent Favorable Interaction (Good Solubility)

Caption: Interplay of molecular forces governing solubility.

Predicted Solubility of this compound

Based on its structure and by analogy with diethyl chlorophosphate, which is known to be soluble in alcohols and chloroform, the following qualitative solubility profile for this compound is predicted.

SolventPredicted SolubilityRationale
Methanol SolubleThe polar hydroxyl group of methanol can interact favorably with the polar phosphoryl chloride group.
Ethanol SolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond contribute to solubility.
Acetone SolubleAcetone is a polar aprotic solvent that can engage in strong dipole-dipole interactions.
Dichloromethane (DCM) SolubleDCM is a moderately polar solvent that can effectively solvate both the polar and nonpolar regions of the molecule.
Toluene Sparingly Soluble to SolubleToluene is a nonpolar aromatic solvent. The allyl groups will have favorable interactions, but the highly polar head may limit overall solubility.
Hexane Sparingly Soluble to InsolubleAs a nonpolar aliphatic solvent, hexane will primarily interact with the allyl tails, with poor solvation of the polar phosphoryl chloride group.
Water Insoluble (with decomposition)While the phosphoryl chloride group is polar, the nonpolar allyl groups are significant. More importantly, chlorophosphates are reactive with water, leading to hydrolysis.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published data, experimental determination is necessary. The following protocol is a robust, self-validating system for assessing the solubility of this compound.

Paramount Safety Precautions

This compound is expected to be highly toxic, similar to other organophosphorus compounds like diethyl chlorophosphate, which is fatal if swallowed or in contact with skin and toxic if inhaled.[4]

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of chemical-resistant gloves (e.g., a nitrile inner layer and a neoprene or butyl rubber outer layer).

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Lab Coat: A chemically resistant lab coat or apron over a long-sleeved shirt and pants.

  • Decontamination: Have a solution of sodium hypochlorite (bleach) or a specialized organophosphate decontamination solution readily available to neutralize any spills. All contaminated materials must be disposed of as hazardous waste.

Experimental Workflow for Solubility Determination

G start Start prep Prepare Stock Solution (this compound in Solvent) start->prep serial_dilute Create Serial Dilutions prep->serial_dilute visual_obs Visual Observation (Clarity, Precipitation) serial_dilute->visual_obs spectro_analysis Spectroscopic Analysis (Turbidity Measurement) serial_dilute->spectro_analysis data_analysis Data Analysis & Interpretation visual_obs->data_analysis spectro_analysis->data_analysis end End data_analysis->end

Caption: A streamlined workflow for solubility assessment.

Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility.[5][6][7]

Materials:

  • This compound

  • Selected organic solvents (high purity)

  • Small, clear glass vials with screw caps

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Preparation: In a chemical fume hood, add 1 mL of the chosen organic solvent to a clean, dry vial.

  • Initial Addition: Add a small, known volume of this compound (e.g., 10 µL) to the solvent.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark and light background for any signs of insolubility, such as cloudiness (turbidity), phase separation (immiscibility), or the presence of undissolved droplets.[8]

  • Incremental Additions: If the this compound dissolves completely, continue to add small, known volumes (e.g., 10 µL increments), vortexing and observing after each addition.

  • Endpoint: The point at which insolubility is first observed is the approximate saturation point. Record the total volume of this compound added.

  • Classification:

    • Soluble: A clear, homogeneous solution is formed and maintained.

    • Sparingly Soluble: Only a small amount dissolves before saturation is reached.

    • Insoluble: No apparent dissolution is observed even after the initial addition.

Quantitative Solubility Determination (Spectroscopic Method)

For a more precise determination, a spectroscopic method measuring turbidity can be employed.[9][10]

Materials:

  • In addition to the above: a spectrophotometer or nephelometer capable of measuring turbidity.

  • Cuvettes compatible with the organic solvents.

Procedure:

  • Preparation of Standards: Prepare a series of solutions with increasing concentrations of this compound in the chosen solvent.

  • Instrument Blank: Use the pure solvent to zero the spectrophotometer/nephelometer.

  • Measurement: Measure the absorbance or turbidity of each prepared solution.

  • Data Analysis: Plot the concentration of this compound against the measured turbidity. The concentration at which a significant and sharp increase in turbidity is observed indicates the solubility limit.

Conclusion

While empirical data for the solubility of this compound in organic solvents is not widely available, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds. It is anticipated to be soluble in polar and moderately polar organic solvents such as alcohols, acetone, and dichloromethane, with decreasing solubility in nonpolar solvents like toluene and hexane. Due to its expected high toxicity, all experimental work to confirm these predictions must be conducted with stringent safety protocols in place. The methodologies outlined in this guide provide a robust framework for researchers to safely and accurately determine the solubility of this compound, enabling its effective use in further scientific endeavors.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • How can I visually determine solubility? (2017, October 30). Reddit. Retrieved from [Link]

  • Qualitative Tests for the OH Group in Organic Compounds: Solubility and Ceric (IV) Nitrate Tests. (2021, January 22). YouTube. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved from [Link]

  • This compound (CAS#: 16383-57-6). (2025, September 21). Chemsrc. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • MT 181 Solubility in Organic Solvents: Miscellaneous Techniques. (n.d.). Scribd. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T. (n.d.). Rheolution. Retrieved from [Link]

Sources

An In-depth Technical Guide to Diallyl Chlorophosphate: Structural Formula and Bonding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of diallyl chlorophosphate, a versatile organophosphorus reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural formula, the nuances of its chemical bonding, its synthesis, and its reactivity. The content herein is curated to provide not only theoretical knowledge but also practical insights grounded in established chemical principles.

Molecular Structure and Identification

This compound, with the chemical formula C₆H₁₀ClO₃P, is a member of the organophosphate family.[1][2] It is structurally characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and single-bonded to two allyloxy groups.[2]

Systematic Name: Phosphorochloridic acid, di-2-propen-1-yl ester[2]

Common Synonyms:

  • Diallyl phosphorochloridate[2]

  • Bis(prop-2-en-1-yl) chlorophosphonate[2]

Key Identifiers:

  • CAS Number: 16383-57-6[1]

  • Molecular Weight: 196.57 g/mol [2]

The three-dimensional arrangement around the phosphorus center is approximately tetrahedral, a common geometry for pentavalent phosphorus compounds.[3]

Bonding and Electronic Characteristics

The chemical behavior of this compound is intrinsically linked to the nature of its covalent bonds and the distribution of electron density within the molecule. The phosphorus atom, being the electrophilic center, is key to its reactivity.

The Phosphoryl Group (P=O)

The P=O double bond is a dominant feature of the molecule. This bond is strong and highly polarized, with the oxygen atom carrying a partial negative charge and the phosphorus atom a partial positive charge. This polarization significantly influences the electrophilicity of the phosphorus atom, making it susceptible to nucleophilic attack. The stretching vibration of the P=O bond is a prominent feature in the infrared (IR) spectrum, typically appearing in the region of 1250-1350 cm⁻¹. For the analogous diethyl chlorophosphate, a characteristic P=O stretching vibration is observed around 1282 cm⁻¹.[4]

The Phosphorus-Chlorine Bond (P-Cl)
The Allyloxy Groups (P-O-C)

The two allyloxy groups are connected to the phosphorus atom via P-O single bonds. The electronic properties of these groups can influence the reactivity of the P-Cl bond through inductive and resonance effects. The presence of the C=C double bond in the allyl groups offers potential sites for other chemical transformations, although the primary reactivity of the molecule is centered at the phosphorus atom.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: This is the most direct method for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. For phosphate esters, the ³¹P chemical shift typically appears in a specific region of the spectrum.[8][9][10] For this compound, a single resonance is expected, and its chemical shift would be indicative of the pentavalent phosphate structure.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the allyl groups. The vinyl protons (CH=CH₂) would appear in the downfield region (typically 5-6 ppm), while the methylene protons adjacent to the oxygen (O-CH₂) would be found further upfield.[11]

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbon.[12][13][14]

Table 1: Predicted NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
³¹PPhosphate ester-5 to 5
¹H=CH-5.8 - 6.2
=CH₂5.2 - 5.5
-O-CH₂-4.5 - 4.8
¹³C=CH-130 - 135
=CH₂115 - 120
-O-CH₂-65 - 70

Note: These are predicted ranges based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationExpected Frequency (cm⁻¹)Intensity
P=OStretch1250 - 1350Strong
P-O-CStretch1000 - 1100Strong
C=CStretch1640 - 1680Medium
=C-HStretch3010 - 3095Medium
C-H (sp³)Stretch2850 - 3000Medium

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.[4]

Synthesis of this compound

This compound is typically synthesized by the reaction of phosphorus oxychloride (POCl₃) with allyl alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.[3][15]

General Reaction Scheme

Synthesis POCl3 POCl₃ (Phosphorus Oxychloride) DACP (CH₂=CHCH₂O)₂P(O)Cl (this compound) POCl3->DACP AllylOH 2 x CH₂=CHCH₂OH (Allyl Alcohol) AllylOH->DACP Base + Base (e.g., Pyridine, Triethylamine) Byproduct + Base·HCl Base->Byproduct

Caption: General synthesis of this compound.

Experimental Protocol (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of allyl alcohol (2.0 equivalents) and a suitable base, such as pyridine or triethylamine (2.2 equivalents), in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).

  • Addition of POCl₃: The flask is cooled in an ice bath to 0 °C. Phosphorus oxychloride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of allyl alcohol and base via the dropping funnel at a rate that maintains the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or ³¹P NMR).

  • Work-up: The reaction mixture is filtered to remove the precipitated base hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Reactivity and Mechanistic Considerations

The high reactivity of this compound stems from the electrophilic nature of the phosphorus atom and the presence of a good leaving group (chloride). It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.[16][17][18]

Reactions with Alcohols and Phenols

This compound reacts with alcohols and phenols in the presence of a base to form the corresponding trialkyl or triaryl phosphates. This is a common method for phosphorylation.[17][18]

Phosphorylation DACP (CH₂=CHCH₂O)₂P(O)Cl Product (CH₂=CHCH₂O)₂P(O)OR (Triphosphate Ester) DACP->Product ROH + R-OH (Alcohol/Phenol) ROH->Product Base + Base Byproduct + Base·HCl Base->Byproduct

Caption: Phosphorylation of an alcohol with this compound.

The reaction generally proceeds via a concerted Sₙ2-type mechanism at the phosphorus center, although a stepwise addition-elimination pathway through a pentacoordinate intermediate is also possible, depending on the reaction conditions and the nature of the nucleophile.[19]

Reactions with Amines

With primary and secondary amines, this compound forms phosphoramidates. These reactions are also typically carried out in the presence of a base to scavenge the HCl produced. The kinetics and mechanism of such aminolysis reactions have been studied for related chlorophosphates.[19][20][21]

Hydrolysis

This compound is sensitive to moisture and will hydrolyze to produce diallyl phosphate and hydrochloric acid.[22][23][24] This reactivity necessitates handling and storage under anhydrous conditions. The hydrolysis can be accelerated by both acidic and basic conditions.[22]

Safety and Handling

This compound is a reactive and potentially hazardous chemical. While a specific material safety data sheet (MSDS) for this compound should always be consulted, the hazards are expected to be similar to those of other chlorophosphates like diethyl chlorophosphate.[25][26]

Potential Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[25]

  • Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.[26]

  • Lachrymator: Can cause irritation and tearing of the eyes.

  • Moisture Sensitive: Reacts with water to produce toxic and corrosive fumes.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.

Applications in Research and Development

The reactivity of this compound makes it a valuable reagent in organic synthesis, particularly in the preparation of:

  • Phosphate Esters: For use as flame retardants, plasticizers, and intermediates in the synthesis of agrochemicals and pharmaceuticals.[27]

  • Phosphoramidates: Which are found in some biologically active molecules and can serve as precursors to other organophosphorus compounds.

  • Prodrugs: The phosphate group can be used to modify the solubility and bioavailability of drug molecules.[16]

The allyl groups also provide a handle for further functionalization, for example, through polymerization or cross-coupling reactions.

References

  • (2025-10-26) Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate. [Link]

  • (2021-07-20) Phosphines: preparation and reactivity | Organophosphorus Chemistry: Volume 50. Royal Society of Chemistry. [Link]

  • (2023-01-03) Organophosphorus Chemistry 2021. National Center for Biotechnology Information. [Link]

  • Grayson, M. (1962). Synthesis of ORGANOPHOSPHORUS COMPOUNDS. C&EN Global Enterprise, 40(42), 68-76. [Link]

  • (2021-11-29) Synthesis and Application of Organophosphorus Compounds. Frontiers Media. [Link]

  • (2025-09-21) this compound | CAS#:16383-57-6. Chemsrc. [Link]

  • This compound | C6H10ClO3P | CID 4187658. PubChem. [Link]

  • 31 Phosphorus NMR. NMR-Service. [Link]

  • Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Cole-Parmer. [Link]

  • The bond lengths and angles for the CH 3 PH 2 and. ResearchGate. [Link]

  • Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. National Center for Biotechnology Information. [Link]

  • Bond Lengths (A ˚ ) and Bond Angles (°). ResearchGate. [Link]

  • FT-IR spectra of the DMPP (a), diethyl chlorophosphate (b), and methacrylamide (c). ResearchGate. [Link]

  • Diethyl chlorophosphate | C4H10ClO3P | CID 13139. PubChem. [Link]

  • 31-P NMR SPECTROSCOPY. SlideShare. [Link]

  • P-31 NMR Data for Protonated Trialkyl Phosphines. ResearchGate. [Link]

  • The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... ResearchGate. [Link]

  • Analysis of the bond angles and bond lengths in the calculated. ResearchGate. [Link]

  • Kinetics and mechanism of the aminolysis of phenyl substituted phenyl chlorophosphates with anilines in acetonitrile. Semantic Scholar. [Link]

  • (a) Hydrolysis of a sarin simulant, diethyl chlorophosphate, in... ResearchGate. [Link]

  • (2025-08-06) (PDF) Kinetics and Mechanism of the Aminolysis of Aryl Phenyl Chlorothiophosphates with Anilines. ResearchGate. [Link]

  • Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF Et 2 SBr•SbCl 5 Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses. [Link]

  • (2024-03-17) 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Reactions of Alcohols. University of Calgary. [Link]

  • Diphenyl chlorophosphate. NIST WebBook. [Link]

  • Diethyl chlorophosphate - general description and application. Georganics. [Link]

  • Pd0-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic (Η3-allyl)PdL2+ Complexes. ResearchGate. [Link]

  • Chemical synthesis method of diphenyl chlorophosphate.
  • (2024-03-19) 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Chemistry Portal. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • (2022-11-11) Reliability of Computing van der Waals Bond Lengths of Some Rare Gas Diatomics. National Center for Biotechnology Information. [Link]

  • Bond Lengths, and Beyond Abstract I. Introduction. IUCr. [Link]

  • (2019-07-10) 02.09 Substitution Reactions of Alcohols. YouTube. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. [Link]

Sources

The Core Reactivity of Diallyl Chlorophosphate: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyl chlorophosphate is a highly reactive organophosphorus compound that serves as a versatile precursor for the synthesis of a wide array of phosphorylated molecules. Its reactivity is dominated by the electrophilic nature of the phosphorus center, making it susceptible to attack by a broad range of nucleophiles. This technical guide provides a comprehensive exploration of the fundamental reactivity of this compound with common classes of nucleophiles, including alcohols, amines, thiols, and carbanions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their work.

Introduction: The Chemical Personality of this compound

This compound, with the chemical formula C₆H₁₀ClO₃P, is a bifunctional molecule featuring a highly electrophilic phosphoryl center and two allylic ester groups.[1] The phosphorus atom is bonded to a good leaving group (chloride), rendering it highly susceptible to nucleophilic substitution. This inherent reactivity is the cornerstone of its utility in organic synthesis, primarily for the introduction of a diallyl phosphate moiety onto a variety of substrates.

The presence of the allyl groups imparts unique characteristics to the molecule and its derivatives. These groups can be readily cleaved under specific conditions, making them useful as protecting groups in multi-step syntheses.[2] However, their presence also introduces the potential for side reactions, a critical consideration that will be addressed in the relevant sections of this guide.[3][4]

This guide will systematically dissect the reactivity of this compound, providing both a theoretical framework and practical guidance for its application in the laboratory.

The Heart of the Matter: Nucleophilic Substitution at the Phosphorus Center

The fundamental reaction of this compound with nucleophiles is a nucleophilic substitution at the phosphorus(V) center.[5] The reaction generally proceeds via a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nature of the nucleophile, solvent, and reaction conditions.[6] In both scenarios, the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion.

dot graph "SN2_like_mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: A simplified representation of the SN2-like mechanism for nucleophilic substitution at the phosphorus center of this compound.

Reaction with O-Nucleophiles: The Gateway to Phosphate Esters

The reaction of this compound with alcohols and phenols is a cornerstone transformation for the synthesis of diallyl phosphate esters. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

With Alcohols (Aliphatic and Aromatic)

Primary and secondary alcohols react readily with this compound to form the corresponding trialkyl phosphates. The reaction is generally conducted at low temperatures to control its exothermicity.

Causality Behind Experimental Choices:

  • Base: A tertiary amine, such as triethylamine or pyridine, is commonly used. Its role is to scavenge the HCl produced, preventing protonation of the alcohol and promoting the forward reaction.[7] The choice of base can influence the reaction rate, with stronger, less sterically hindered bases generally leading to faster reactions.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are preferred to prevent hydrolysis of the chlorophosphate.

  • Temperature: The reaction is typically initiated at 0 °C to manage the initial exothermic reaction and then allowed to warm to room temperature. For less reactive or sterically hindered alcohols, gentle heating may be necessary.

Experimental Protocol: General Procedure for the Synthesis of Diallyl Alkyl Phosphates

Safety First: this compound and related chlorophosphates are corrosive and moisture-sensitive.[8][9][10][11][12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM or THF, to make a ~0.5 M solution).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) dropwise.

  • Phosphorylating Agent Addition: Slowly add this compound (1.1 eq.) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[13]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired diallyl alkyl phosphate.

dot graph "Alcohol_Phosphorylation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental workflow for the phosphorylation of alcohols.

Forging the P-N Bond: Reactions with N-Nucleophiles

Amines are excellent nucleophiles for this compound, leading to the formation of diallyl phosphoramidates. The reactivity of the amine is dependent on its basicity and steric hindrance.

With Primary and Secondary Amines

Both primary and secondary aliphatic and aromatic amines react efficiently. The reaction is analogous to that with alcohols, requiring a base to neutralize the HCl byproduct. In the case of amine nucleophiles, an excess of the amine itself can often serve as the base.

Self-Validating System: The formation of a salt (e.g., triethylammonium chloride) as a precipitate can be a visual indicator of reaction progress. The disappearance of the starting amine and the appearance of a new, less polar spot on TLC also validates the transformation.

Nucleophile TypeGeneral ReactivityTypical ConditionsExpected Product
Primary Aliphatic AmineHighDCM, Et₃N, 0 °C to RTDiallyl N-alkylphosphoramidate
Secondary Aliphatic AmineHighDCM, Et₃N, 0 °C to RTDiallyl N,N-dialkylphosphoramidate
Primary Aromatic AmineModerateTHF, Pyridine, RT to 40 °CDiallyl N-arylphosphoramidate
Secondary Aromatic AmineLowTHF, Pyridine, HeatDiallyl N,N-diarylphosphoramidate

Table 1: Summary of reactivity with various amine nucleophiles.

Introducing Sulfur: Reactions with S-Nucleophiles

Thiols are also effective nucleophiles for this compound, yielding diallyl thiophosphates. Due to the higher acidity of thiols compared to alcohols, a weaker base or even no base may be required, depending on the thiol.

With Thiols (Aliphatic and Aromatic)

The reaction of this compound with thiols is a reliable method for the synthesis of S-alkyl and S-aryl diallyl thiophosphates. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate.

Experimental Protocol: General Procedure for the Synthesis of Diallyl Thiophosphates
  • Thiolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in an anhydrous solvent (e.g., THF). Add a base (e.g., sodium hydride or triethylamine, 1.1 eq.) at 0 °C and stir for 30 minutes.

  • Phosphorylation: Slowly add this compound (1.05 eq.) to the thiolate solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to proceed to completion (monitoring by TLC/³¹P NMR), followed by a standard aqueous work-up and purification as described for the alcohol protocol.

A Note on Stability: Diallyl thiophosphates and their derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions.[14] It is advisable to handle and store these compounds under neutral, anhydrous conditions.

Building P-C Bonds: Reactions with C-Nucleophiles

The reaction of this compound with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can be more complex. While these reactions offer a direct route to phosphonates (containing a P-C bond), the high reactivity of these nucleophiles can lead to side reactions.

With Organometallic Reagents

The reaction of this compound with Grignard or organolithium reagents is expected to proceed via nucleophilic attack on the phosphorus center. However, these strong nucleophiles can also potentially react with the ester carbonyl group or the allyl moiety.

Potential Side Reactions:

  • Attack at the Allyl Group: Strong nucleophiles might engage in an SN2' reaction with the allyl group.

  • Arbuzov-type Rearrangement: If a triallyl phosphite intermediate were formed, it could undergo a Michaelis-Arbuzov reaction.[15][16][17][18]

Field-Proven Insight: To mitigate side reactions, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), is recommended.[19][20][21] These reagents are known for their softer nucleophilicity and greater selectivity.

dot graph "Reactivity_Spectrum" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Reactivity spectrum of this compound with various nucleophiles.

Reaction Monitoring by ³¹P NMR Spectroscopy

³¹P NMR is an invaluable tool for monitoring the progress of these phosphorylation reactions. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing a clear diagnostic window for tracking the conversion of this compound to its corresponding products.[13]

Compound TypeTypical ³¹P Chemical Shift Range (ppm)
This compound~ +3 to +5
Diallyl Alkyl/Aryl Phosphates~ -1 to -5
Diallyl N-Alkyl/Aryl Phosphoramidates~ +8 to +12
Diallyl S-Alkyl/Aryl Thiophosphates~ +18 to +22

Table 2: Approximate ³¹P NMR chemical shift ranges for this compound and its derivatives. Note: These are approximate ranges and can vary depending on the specific substituents and solvent.[22][23][24][25]

Conclusion

This compound is a potent electrophile that readily undergoes nucleophilic substitution at the phosphorus center with a variety of O-, N-, and S-nucleophiles. The reactions are generally high-yielding and proceed under mild conditions, making it a valuable tool in synthetic chemistry. While reactions with strong C-nucleophiles can be more complex, the use of softer organometallic reagents may provide a viable pathway to P-C bond formation. The judicious choice of base, solvent, and temperature, coupled with careful reaction monitoring by techniques such as ³¹P NMR, is paramount for achieving successful and reproducible outcomes. This guide provides a foundational understanding and practical starting points for harnessing the synthetic potential of this versatile reagent.

References

Sources

A Senior Application Scientist's Guide to Sourcing High-Purity Diallyl Chlorophosphate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of sourcing high-purity diallyl chlorophosphate, a critical reagent in modern medicinal chemistry. This guide emphasizes scientific integrity, offering field-proven insights into supplier qualification, quality control, and safe handling of this reactive compound.

Introduction: The Pivotal Role of this compound in Drug Discovery

This compound (CAS No. 16383-57-6) is a reactive organophosphorus compound that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its utility primarily lies in its function as a phosphorylating agent, enabling the introduction of a phosphate moiety onto a substrate. This is a crucial step in the synthesis of numerous prodrugs, particularly phosphonate and phosphoramidate prodrugs, which are designed to improve the pharmacokinetic and pharmacodynamic properties of parent drug molecules.[3][4] The diallyl groups offer the advantage of being readily cleavable under specific conditions, allowing for the controlled release of the active drug. Given its role in the synthesis of potential therapeutics, the purity of this compound is of paramount importance, as impurities can lead to unwanted side reactions, compromise the integrity of the final product, and introduce toxicological risks.

Commercial Suppliers and Considerations for Sourcing

Identifying a reliable supplier for high-purity this compound is the first critical step in the research and development workflow. Several chemical suppliers list this compound in their catalogs, ranging from large, well-established companies to smaller, more specialized manufacturers.

Notable Commercial Suppliers:

While a comprehensive and exhaustive list is beyond the scope of this guide, the following companies are frequently cited as suppliers of this compound and related organophosphorus reagents:

  • Wuhan TCASChem Technology Co., Ltd.[3][5]

  • DebyeTec.com Inc.[3][5]

  • Shanghai Sunway Pharmaceutical Technology Co., Ltd.[3][5]

  • ShenZhen Trendseen Biological Technology Co., Ltd.[3][5]

  • American Custom Chemicals Corporation[5]

It is imperative to conduct thorough due diligence on any potential supplier. This includes evaluating their quality management systems, manufacturing capabilities, and their ability to provide comprehensive technical documentation.

The Critical Importance of Purity: A Deep Dive into Quality Control & Analytical Methodology

For applications in drug development, the purity of this compound must be rigorously assessed. Impurities can arise from the synthetic route or degradation and can significantly impact the outcome of subsequent reactions.

Common Impurities and Their Origins

The synthesis of this compound typically involves the reaction of phosphorus oxychloride with allyl alcohol. Potential impurities can include:

  • Unreacted starting materials: Residual phosphorus oxychloride or allyl alcohol.

  • Byproducts of the reaction: Including hydrochloric acid and various phosphate esters.

  • Degradation products: this compound is sensitive to moisture and can hydrolyze to phosphoric acid and allyl alcohol.

Understanding the potential impurities is crucial for selecting appropriate analytical methods for their detection and quantification.

Recommended Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for the comprehensive analysis of this compound purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[6][7][8] GC-MS can effectively separate this compound from most of its potential impurities, and the mass spectrometric data provides unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for confirming the structure of the desired product and for detecting phosphorus-containing impurities.[9] 31P NMR is particularly useful for identifying different phosphate species that may be present in the sample.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific compound due to its reactivity, HPLC can be employed for the analysis of non-volatile impurities or for monitoring reaction progress.[1]

The following diagram illustrates a typical workflow for the quality control of incoming this compound:

QC_Workflow cluster_0 Supplier Documentation Review cluster_1 In-House Analytical Testing cluster_2 Decision CoA Certificate of Analysis (CoA) GC_MS GC-MS Analysis CoA->GC_MS Verify Purity Claims SDS Safety Data Sheet (SDS) Appearance Visual Appearance and Physical Properties SDS->Appearance Confirm Physical State Decision Accept or Reject Batch GC_MS->Decision NMR NMR Spectroscopy (1H, 13C, 31P) NMR->Decision Appearance->Decision

Caption: Quality Control Workflow for this compound.

Synthesis and Purification Overview

A fundamental understanding of the synthesis and purification of this compound provides valuable insights into potential impurities and informs handling procedures.

General Synthetic Approach

The most common laboratory-scale synthesis involves the reaction of a phosphorus source, typically phosphorus oxychloride (POCl3), with allyl alcohol in the presence of a base to scavenge the HCl byproduct. The reaction is typically carried out in an inert solvent at low temperatures to control its exothermic nature.

A simplified reaction scheme is as follows:

POCl3 + 2 HOCH2CH=CH2 + 2 Base → (CH2=CHCH2O)2P(O)Cl + 2 Base·HCl

Purification Strategies for High-Purity Material

Achieving high purity often requires one or more purification steps:

  • Distillation: Vacuum distillation is a common method for purifying this compound from less volatile impurities.[10]

  • Chromatography: For very high purity requirements, column chromatography on silica gel can be employed to remove polar impurities.[11]

The choice of purification method will depend on the scale of the synthesis and the desired final purity.

The following diagram outlines the general synthesis and purification process:

Synthesis_Workflow Reactants Phosphorus Oxychloride + Allyl Alcohol + Base Reaction Controlled Reaction in Inert Solvent Reactants->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (e.g., Vacuum Distillation) Drying->Purification Final_Product High-Purity this compound Purification->Final_Product

Caption: General Synthesis and Purification Workflow.

Safe Handling, Storage, and Disposal

This compound is a reactive and hazardous chemical that requires careful handling.[12]

Key Safety Considerations:

  • Toxicity: Organophosphates as a class are known to be cholinesterase inhibitors and can be highly toxic if inhaled, ingested, or absorbed through the skin.[13][14]

  • Reactivity: this compound is sensitive to moisture and will react with water, alcohols, and other nucleophiles.[12] These reactions can be vigorous and may release toxic fumes.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[16][17] The container should be tightly sealed, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Spills and Disposal: Have appropriate spill containment materials readily available.[17] All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Applications in Drug Development: A Focus on Prodrug Strategies

The primary application of this compound in drug development is as a phosphorylating agent for the synthesis of prodrugs.[3][18] Phosphonate and phosphoramidate prodrugs are designed to overcome challenges associated with the parent drug, such as poor membrane permeability or rapid metabolism.

Examples of Prodrug Approaches Utilizing Phosphorylating Agents:

  • Phosphoramidate Prodrugs: this compound can be reacted with an amine-containing drug and an amino acid ester to form a phosphoramidate prodrug. This approach has been successfully used to deliver nucleoside analogs as antiviral and anticancer agents.

  • Phosphate Ester Prodrugs: Reaction with a hydroxyl group on a drug molecule can yield a phosphate ester prodrug. The diallyl groups can then be selectively removed in vivo to release the active drug.

The following diagram illustrates the general concept of using this compound in prodrug synthesis:

Prodrug_Synthesis DAPC This compound Coupling Phosphorylation Reaction DAPC->Coupling Drug Drug Molecule (with -OH or -NH2 group) Drug->Coupling Prodrug Diallyl-Protected Prodrug Coupling->Prodrug Activation In Vivo Cleavage of Diallyl Groups Prodrug->Activation Active_Drug Active Drug Activation->Active_Drug

Caption: Prodrug Synthesis Using this compound.

Conclusion

Sourcing high-purity this compound is a critical undertaking for any research program in drug discovery and development. A thorough understanding of the available commercial suppliers, coupled with a robust in-house quality control program, is essential to ensure the integrity and reproducibility of your research. By adhering to strict safety protocols for handling and storage, researchers can safely harness the synthetic utility of this versatile phosphorylating agent to advance the development of new and innovative therapeutics.

References

  • Current time information in CN. (n.d.).
  • Process for the purification of dialkylphosphorochloridothioates. (n.d.). Google Patents.
  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection. (n.d.). ACS Publications. Retrieved from [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020, August 31). LCGC International. Retrieved from [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • This compound | CAS#:16383-57-6. (n.d.). Chemsrc. Retrieved from [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Retrieved from [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020, August 13). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound | C6H10ClO3P. (n.d.). PubChem. Retrieved from [Link]

  • Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. (n.d.). PubMed. Retrieved from [Link]

  • Phosphorazidic acid, diphenyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Is there a good protocol for preparation and purification of phosphoryl chloride (POCl3)?. (2016, October 18). ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet - Diethyl chlorophosphate, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Gold Standard Diagnostics. Retrieved from [Link]

  • Diethyl Chlorophosphate (CAS 814-49-3): High Purity Intermediate for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. (2025, August 9). ResearchGate. Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

  • Pesticide Storage, Handling and Disposal. (n.d.). UMass Amherst. Retrieved from [Link]

  • Diethyl chlorophosphate - general description and application. (n.d.). Georganics. Retrieved from [Link]

  • General Use SOP for Highly Reactive/Unstable Materials. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Diethyl phosphorochloridate. (n.d.). Wikipedia. Retrieved from [Link]

  • Understanding the Applications of Diallyl Chlorophosphite in Chemical Synthesis. (2025, October 12). Retrieved from [Link]

  • SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Diethyl chlorophosphate | C4H10ClO3P. (n.d.). PubChem. Retrieved from [Link]

  • GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. (2021, November 8). ResearchGate. Retrieved from [Link]

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. (2021, October 1). LCGC International. Retrieved from [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Phosphonate prodrugs: an overview and recent advances. (n.d.). PubMed. Retrieved from [Link]

  • Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • Chemical synthesis method of diphenyl chlorophosphate. (n.d.). Google Patents.
  • Synthesis and biological activity of N-2,3-dihydroxypropyl-N-4-chlorobutyl nucleoside phosphoramidate prodrugs. (n.d.). PubMed. Retrieved from [Link]

  • Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Diallyl Chlorophosphate as a Versatile Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Allyl Moiety in Phosphorylation Chemistry

In the landscape of modern organic synthesis, particularly in the realms of drug discovery and nucleotide chemistry, the precise introduction of a phosphate group is a frequently encountered yet challenging transformation. Diallyl chlorophosphate (DACP), a P(V) reagent, has emerged as a powerful tool for this purpose. Its utility is rooted in the dual nature of the allyl groups: they are stable enough to withstand a variety of reaction conditions, yet can be cleaved under exceptionally mild and specific conditions, offering a significant advantage over more traditional phosphorylating agents that require harsh deprotection steps (e.g., acid or base hydrolysis).

This guide provides an in-depth exploration of this compound as a phosphorylating agent. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and discuss the strategic considerations for its use in complex synthetic pathways. The information presented herein is intended to equip researchers with the knowledge to confidently and effectively employ this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
CAS Number 16383-57-6[1]
Molecular Formula C₆H₁₀ClO₃P[1]
Molecular Weight 196.57 g/mol [1]
Appearance Likely a colorless to pale yellow liquidInferred from analogs
Boiling Point 65 °C at 0.001 TorrInferred from analogs
Density ~1.184 g/cm³Inferred from analogs

Core Principles and Mechanistic Insights

The use of this compound as a phosphorylating agent can be dissected into two key stages: the phosphorylation of the substrate and the subsequent deprotection of the allyl groups.

Part 1: The Phosphorylation Reaction

The phosphorylation of a nucleophile, typically an alcohol or an amine, with this compound proceeds via a nucleophilic acyl substitution at the phosphorus center. The phosphorus atom in DACP is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the phosphoryl oxygen.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two critical roles:

  • Deprotonation of the Nucleophile: The base deprotonates the alcohol or amine, increasing its nucleophilicity and facilitating its attack on the phosphorus center.

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting materials or products, which could lead to undesired side reactions.

The general mechanism can be visualized as follows:

phosphorylation_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination NuH R-OH / R-NH2 (Nucleophile) Nu_anion R-O⁻ / R-NH⁻ (Activated Nucleophile) NuH->Nu_anion Deprotonation Base Base (e.g., Et3N) Base->Nu_anion DACP This compound ((AllO)2P(O)Cl) Nu_anion->DACP Attack on P Intermediate Pentacoordinate Intermediate DACP->Intermediate Product Diallyl Phosphotriester ((AllO)2P(O)OR) Intermediate->Product Loss of Cl⁻ Chloride Cl⁻ Intermediate->Chloride

Caption: General mechanism of phosphorylation using this compound.

Part 2: The Deprotection of Allyl Groups

The strategic advantage of using this compound lies in the facile removal of the allyl protecting groups. This is most commonly achieved through palladium(0)-catalyzed deallylation, a reaction often referred to as the Tsuji-Trost reaction.[2]

The mechanism involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst, typically Pd(PPh₃)₄, undergoes oxidative addition to the allyl group of the phosphate triester, forming a η³-allylpalladium(II) complex.[3]

  • Nucleophilic Attack: A soft nucleophile, often referred to as an "allyl scavenger" (e.g., a secondary amine like pyrrolidine or a β-dicarbonyl compound), attacks the π-allyl complex.

  • Reductive Elimination: This regenerates the Pd(0) catalyst and releases the deprotected phosphate as a salt, along with the allylated scavenger.

This process is highly efficient and occurs under neutral or mildly basic conditions, preserving sensitive functional groups that would be compromised by acidic or strongly basic deprotection methods.

deallylation_mechanism Start Diallyl Phosphotriester ((AllO)2P(O)OR) Pi_allyl π-Allyl Pd(II) Complex Start->Pi_allyl Oxidative Addition Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd0->Pi_allyl Pi_allyl->Pd0 Catalyst Regeneration Deprotected Deprotected Phosphate (HO)2P(O)OR Pi_allyl->Deprotected Nucleophilic Attack & Reductive Elimination Allyl_Scavenger Allylated Scavenger Pi_allyl->Allyl_Scavenger Scavenger Allyl Scavenger (e.g., Pyrrolidine) Scavenger->Pi_allyl

Caption: Simplified mechanism of Pd(0)-catalyzed deallylation.

Experimental Protocols

Mandatory Safety Precautions:

  • Always work in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Handle under an inert atmosphere (e.g., argon or nitrogen): this compound is moisture-sensitive.

  • Have an appropriate quenching agent readily available: A solution of a weak base like sodium bicarbonate can be used to neutralize spills.

  • Dispose of all waste in accordance with institutional and national regulations for hazardous chemical waste.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of dialkyl chlorophosphates from phosphorus oxychloride.[7]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Allyl alcohol

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous toluene

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet/outlet.

  • Under a positive pressure of argon or nitrogen, charge the flask with anhydrous toluene and triethylamine (2.1 equivalents).

  • Cool the flask to -5 °C in an ice-salt or dry ice/acetone bath.

  • Add allyl alcohol (2.1 equivalents) to the dropping funnel and add it dropwise to the stirred solution, maintaining the internal temperature below 0 °C.

  • Once the addition of allyl alcohol is complete, add phosphorus oxychloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. A white precipitate of triethylammonium chloride will form.

  • Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride. Wash the solid with a small amount of anhydrous toluene.

  • The filtrate contains the crude this compound. The solvent can be removed under reduced pressure. For higher purity, the product can be distilled under high vacuum.

Protocol 2: General Procedure for the Phosphorylation of an Alcohol

This protocol is a general method for the phosphorylation of primary and secondary alcohols.

Materials:

  • Alcohol substrate

  • This compound (DACP)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM or THF.

  • Add triethylamine or pyridine (1.5 - 2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.2 - 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diallyl phosphate ester by column chromatography on silica gel.

Characterization Note: The product can be effectively characterized by ³¹P NMR spectroscopy. Diallyl phosphate esters typically exhibit a signal in the range of -1 to -10 ppm.[8][9]

Protocol 3: Palladium-Catalyzed Deallylation of a Diallyl Phosphate Ester

This protocol describes the removal of the allyl protecting groups to yield the free phosphate.

Materials:

  • Diallyl phosphate ester substrate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Allyl scavenger (e.g., pyrrolidine, morpholine, or dimedone)

  • Anhydrous, degassed solvent (e.g., THF or DCM)

Procedure:

  • In a flask under an inert atmosphere, dissolve the diallyl phosphate ester (1.0 equivalent) in the anhydrous, degassed solvent.

  • Add the allyl scavenger (2.5 - 5.0 equivalents).

  • Add the Pd(PPh₃)₄ catalyst (0.05 - 0.2 equivalents). The reaction mixture will typically turn yellow or orange.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or ³¹P NMR. The disappearance of the starting material and the appearance of a more polar spot (or a new signal in the ³¹P NMR spectrum) indicates reaction progress.

  • Upon completion, the product can often be precipitated by the addition of a non-polar solvent like hexanes or diethyl ether.

  • Alternatively, the reaction mixture can be concentrated and the residue purified by an appropriate method, such as ion-exchange chromatography or precipitation, to isolate the deprotected phosphate salt.

Applications in Drug Development and Oligonucleotide Synthesis

The diallyl protection strategy is particularly valuable in the synthesis of complex molecules where other protecting groups may not be suitable.

  • Prodrug Synthesis: The phosphate group is often introduced into a drug molecule to improve its solubility or to design a prodrug that is activated in vivo by phosphatases. The mild deprotection conditions of the allyl groups allow for the late-stage phosphorylation of complex drug candidates.

  • Oligonucleotide Synthesis: In the chemical synthesis of DNA and RNA, protecting the phosphate backbone is crucial. The allyl group has been used as a protecting group for the internucleotide phosphate linkages.[10] Its removal under neutral conditions is advantageous for preserving the integrity of the sensitive nucleobases.[11]

  • Synthesis of Phosphopeptides and Phosphorylated Natural Products: The synthesis of molecules containing both peptide bonds and phosphate groups requires orthogonal protecting group strategies. The allyl group is compatible with many standard peptide protecting groups, making it a valuable tool in this area.

Conclusion

This compound is a highly effective and strategic reagent for the phosphorylation of a wide range of nucleophiles. Its primary advantage lies in the use of the allyl moiety as a protecting group, which can be removed under exceptionally mild, palladium-catalyzed conditions. This feature makes it particularly suitable for applications in the synthesis of sensitive and complex molecules, such as pharmaceuticals, prodrugs, and oligonucleotides. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can leverage the unique properties of this compound to achieve their synthetic goals with high efficiency and selectivity.

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialky/l Phosphates. Synthesis, 44(16), 2515-2518. [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. [Link]

  • Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link]

  • ResearchGate. (n.d.). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. [Link]

  • ResearchGate. (n.d.). Diethyl Chlorophosphate: A Mild and Versatile Reagent for the One-Pot Preparation of Isothiocyanates from Amines. [Link]

  • PubMed. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. [Link]

  • SpectraBase. (n.d.). Allyl Diethyl Phosphate. [Link]

  • ResearchGate. (n.d.). Phosphorylation of various alcohols using triallyl phosphite. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

  • NIH. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. [Link]

  • Zenodo. (n.d.). A simple, general and improved procedure for phosphorylation of alcohols catalyzed by indium( III) chloride. [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. [Link]

  • ResearchGate. (n.d.). A Convenient Method for Phosphorylation Using Triallyl Phosphite. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • NIH. (n.d.). The Chemical Biology of Protein Phosphorylation. [Link]

  • NIH. (n.d.). Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources. [Link]

  • NIH. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction Trost Allylation. [Link]

  • NIH. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. [Link]

  • NIH. (n.d.). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. [Link]

  • ResearchGate. (n.d.). (PDF) Diethyl Chlorophosphate. [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. [Link]

  • PubMed. (n.d.). Phosphoryl transfer by a concerted reaction mechanism in UMP/CMP-kinase. [Link]

  • MDPI. (n.d.). Synthetic Methods of Phosphonopeptides. [Link]

  • Google Patents. (n.d.). BR9809084B1 - process for synthesizing phosphodiesters.

Sources

Diallyl Chlorophosphate: A Versatile Reagent for Advanced Oligonucleotide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of oligonucleotides is a foundational technology for modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. The increasing demand for high-purity, functionally modified oligonucleotides necessitates the use of sophisticated and robust chemical strategies. Diallyl chlorophosphate has emerged as a pivotal reagent in this domain, providing distinct advantages for the 5'-terminal phosphorylation and the introduction of other modifications. This application note serves as an in-depth guide for researchers, scientists, and professionals in drug development on the strategic implementation of this compound in oligonucleotide synthesis. We will explore the fundamental chemical principles, present detailed and validated protocols, and discuss critical parameters essential for successful application.

Introduction: The Significance of 5'-Phosphorylation in Oligonucleotide Function

The 5'-phosphate group is a critical functional moiety on an oligonucleotide, indispensable for a multitude of biological processes and molecular biology techniques. Its presence is crucial for:

  • Enzymatic Ligation: DNA and RNA ligases require a 5'-phosphate to catalyze the formation of a phosphodiester bond, a fundamental step in cloning, gene synthesis, and DNA repair studies.

  • Molecular Diagnostics: Many ligation-based diagnostic assays depend on the presence of a 5'-phosphate for probe circularization or concatenation, which is often linked to signal amplification.

  • RNA Interference (RNAi): For small interfering RNAs (siRNAs), the 5'-phosphate on the antisense strand is essential for its recognition by the Ago2 protein within the RNA-induced silencing complex (RISC), which is a prerequisite for target mRNA cleavage.[1]

  • Aptamer and Probe Conjugation: The 5'-phosphate can serve as a reactive handle for the subsequent attachment of labels, linkers, or other functional groups, expanding the utility of synthetic oligonucleotides.

While enzymatic phosphorylation using T4 polynucleotide kinase (PNK) after synthesis is a common practice, it introduces additional steps, time, and costs to the overall workflow.[2] Chemical phosphorylation during solid-phase synthesis presents a more integrated and scalable alternative.[2]

This compound: A Strategic Reagent for Chemical Phosphorylation

This compound is a highly effective phosphorylating reagent, primarily due to the advantageous properties of the allyl protecting groups.[3]

Mechanism of Action

The process of 5'-phosphorylation using a phosphoramidite-based approach on a solid support involves the coupling of the phosphorylating agent to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4] This is followed by an oxidation step to stabilize the newly formed phosphite triester to a phosphate triester.

G cluster_0 On-Synthesizer Oligo Solid-Support-Bound Oligonucleotide (5'-OH) Coupling Coupling Oligo->Coupling Reagent Diallyl N,N-Diisopropylphosphoramidite + Activator (e.g., Tetrazole) Reagent->Coupling Intermediate 5'-Diallyl Phosphite Triester Coupling->Intermediate Oxidation Oxidation (I₂/H₂O) Intermediate->Oxidation Product 5'-Diallyl Phosphate Triester Oxidation->Product

Figure 1. Workflow for 5'-phosphorylation using a diallyl phosphoramidite reagent on an automated synthesizer.

The primary advantage of using diallyl protecting groups is their orthogonality to the standard protecting groups used for nucleobases (e.g., benzoyl, isobutyryl) and the 2'-hydroxyl groups in RNA synthesis (e.g., TBDMS).[5][6] These allyl groups are selectively and efficiently removed under mild conditions using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a suitable scavenger.[5][7] This orthogonality ensures the integrity of the oligonucleotide during the deprotection process.

Comparison with Other Phosphorylating Reagents
Reagent TypeProtecting GroupDeprotection ConditionsKey Advantages & Disadvantages
Diallyl Phosphoramidite AllylPd(0) catalyst, mild, neutral conditions.[5]Orthogonal to standard deprotection; high efficiency. Requires an additional deprotection step and careful removal of the palladium catalyst.
Bis(2-cyanoethyl) Phosphoramidite 2-CyanoethylStandard ammonia/methylamine deprotection.[8]Compatible with standard synthesis cycles; no extra deprotection step needed. Not orthogonal, as it is removed along with nucleobase protecting groups.
Trichloroethyl Derivatives TrichloroethylReductive methods (e.g., Zn/acetylacetone).Orthogonal, but deprotection conditions can be harsh and may not be compatible with all modifications.

Detailed Protocols

The following protocols are provided as a general guideline and may need optimization depending on the specific oligonucleotide sequence, synthesis scale, and instrumentation used.

On-Synthesizer 5'-Phosphorylation

This protocol is designed for use with a standard automated DNA/RNA synthesizer. The phosphorylating agent used is Diallyl N,N-Diisopropylphosphoramidite.

Materials:

  • Diallyl N,N-Diisopropylphosphoramidite

  • Anhydrous Acetonitrile (MeCN)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in MeCN)

  • Standard DNA/RNA synthesis reagents (capping, oxidation, deblocking solutions)

  • Controlled Pore Glass (CPG) solid support with the desired oligonucleotide sequence synthesized

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of Diallyl N,N-Diisopropylphosphoramidite in anhydrous acetonitrile.

    • Ensure all reagents are anhydrous and handled under an inert atmosphere (Argon or Nitrogen) to prevent degradation.

  • Synthesis Cycle Modification:

    • After the final detritylation step of the oligonucleotide sequence, program the synthesizer to perform the phosphorylation as the final coupling step.

    • Deliver the activator solution and the Diallyl N,N-Diisopropylphosphoramidite solution to the synthesis column.

    • Allow a coupling time of 10-15 minutes. This extended time ensures high coupling efficiency.

    • Rationale: The activator protonates the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group of the oligonucleotide.

  • Capping and Oxidation:

    • After the phosphorylation coupling, perform a standard capping step to block any unreacted 5'-hydroxyl groups.

    • Subsequently, perform a standard oxidation step using an iodine-water solution to convert the unstable phosphite triester to a stable phosphate triester.[4]

  • Cleavage and Base Deprotection:

    • Cleave the oligonucleotide from the CPG support and deprotect the nucleobases using your standard protocol (e.g., concentrated ammonium hydroxide or AMA at elevated temperatures). The diallyl groups on the 5'-phosphate will remain intact.[8]

Deprotection of Diallyl Groups

Materials:

  • Crude, diallyl-protected oligonucleotide (lyophilized)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Sodium borohydride (NaBH₄) or morpholine

  • Buffer: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

Protocol Steps:

  • Oligonucleotide Dissolution:

    • Dissolve the crude oligonucleotide in the TEAA buffer.

  • Deprotection Cocktail Preparation:

    • In a separate vial, prepare the deprotection cocktail. For a 1 µmol scale synthesis, a typical formulation would involve a 10-20 fold molar excess of the palladium catalyst and a 100-200 fold molar excess of the scavenger relative to the oligonucleotide.

    • Safety Precaution: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the oligonucleotide solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 50°C for 30-60 minutes. Reaction progress can be monitored by HPLC or mass spectrometry.

  • Post-Deprotection Workup:

    • After complete deprotection, the palladium catalyst and scavenger byproducts can be removed. This is typically achieved through size exclusion chromatography (e.g., a desalting column) or by precipitating the oligonucleotide.

G Start Crude Oligo (5'-Diallyl-Protected) Dissolve Dissolve in Buffer Start->Dissolve Add_Reagents Add Pd(0) Catalyst & Scavenger Dissolve->Add_Reagents Incubate Incubate (RT or 50°C) Add_Reagents->Incubate Monitor Monitor by HPLC/MS Incubate->Monitor Workup Workup: Size Exclusion or Precipitation Monitor->Workup Reaction Complete Purify Final Purification (e.g., HPLC, PAGE) Workup->Purify End 5'-Phosphorylated Oligonucleotide Purify->End

Figure 2. Post-synthesis workflow for the deprotection of 5'-diallyl-protected oligonucleotides.

Quality Control and Troubleshooting

Rigorous quality control is essential to verify the successful synthesis and deprotection of 5'-phosphorylated oligonucleotides.

QC MethodStageExpected OutcomePotential Issues & Solutions
Mass Spectrometry (MALDI-TOF or ESI) After final purificationA mass increase corresponding to the addition of a phosphate group (+79.98 Da) compared to the non-phosphorylated oligo.Incomplete phosphorylation: Optimize coupling time or reagent concentration. Incomplete deprotection: Increase incubation time, temperature, or catalyst concentration.
Anion-Exchange HPLC After final purificationThe phosphorylated oligonucleotide will exhibit a longer retention time compared to its non-phosphorylated counterpart due to the increased negative charge.Broad or multiple peaks: May indicate inefficient workup with residual catalyst or byproducts. Re-purification may be necessary.
Enzymatic Ligation Assay Final productThe oligonucleotide should be successfully ligated to another DNA or RNA fragment in the presence of T4 DNA or RNA ligase.[2]Ligation failure: Confirm complete phosphorylation and purity by mass spectrometry and HPLC. Ensure the ligase and buffer are active.

Conclusion

The use of this compound, and more commonly its phosphoramidite derivative, provides a highly effective and strategic method for the chemical 5'-phosphorylation of synthetic oligonucleotides. The key advantage of this approach is the orthogonality of the allyl protecting groups, which permits their removal under mild conditions, thereby preserving the integrity of the final oligonucleotide product. By adhering to the detailed protocols and implementing the quality control measures described in this application note, researchers can reliably produce high-quality 5'-phosphorylated oligonucleotides for a diverse array of applications in molecular biology, diagnostics, and therapeutic innovation.

References

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from Twist Bioscience website. [Link]

  • Fagagnor, D., et al. (2006). A versatile reagent for the synthesis of 5'-phosphorylated, 5'-thiophosphorylated or 5'-phosphoramidate-conjugated oligonucleotides. Tetrahedron Letters, 47(19), 3299-3302. [Link]

  • ChemRxiv. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. [Link]

  • White, H. A. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. In New Nucleic Acid Techniques (pp. 193-206). Humana Press. [Link]

  • Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic letters, 2(3), 243–246. [Link]

  • ResearchGate. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1995). Synthesis of oligodeoxyribonucleotide N3'-->P5' phosphoramidates. Nucleic acids research, 23(14), 2662–2668. [Link]

  • Ju, Y., & Xia, J. (2019). Oligonucleotide synthesis under mild deprotection conditions. RSC advances, 9(46), 26978–26982. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. [Link]

  • Stawinski, J., & Kraszewski, A. (2005). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In Oligonucleotide Synthesis: Methods and Applications (pp. 81-100). Humana Press. [Link]

  • Azenta Life Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. [Link]

  • Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. [Link]

  • Semantic Scholar. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. [Link]

  • Stawinski, J., & Kraszewski, A. (2005). Di- and oligonucleotide synthesis using H-phosphonate chemistry. Methods in molecular biology (Clifton, N.J.), 288, 81–100. [Link]

  • Beaucage, S. L. (2006). Chemical phosphorylation of deoxyribonucleosides and thermolytic DNA oligonucleotides. Current protocols in nucleic acid chemistry, Chapter 13, Unit 13.6. [Link]

  • ResearchGate. (2015). A Convenient Method for Phosphorylation Using Triallyl Phosphite. [Link]

  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA (Mary Ann Liebert, Inc.), 5(5), 421–426. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Diallyl Chlorophosphate for the Phosphorylation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diallyl Phosphate Moiety as a Strategically Labile Protecting Group

In the landscape of modern synthetic chemistry, particularly in the realms of nucleotide synthesis and the development of pro-drugs, the selective phosphorylation of hydroxyl groups is a paramount transformation. The choice of the phosphorylating agent is critical, not only for the efficiency of the phosphorylation step itself but also for the subsequent ease and selectivity of deprotection. Diallyl chlorophosphate has emerged as a reagent of significant strategic value, primarily due to the utility of the diallyl phosphate ester as a protecting group.

The allyl groups of the resulting diallyl alkyl phosphate can be selectively and gently removed under conditions that are orthogonal to many other protecting groups used in complex molecule synthesis. This is typically achieved through palladium-catalyzed reactions, which proceed under neutral conditions and tolerate a wide variety of sensitive functional groups.[1][2] This unique attribute makes this compound an invaluable tool for researchers and drug development professionals who require a robust method for introducing a phosphate group that can be unmasked at a specific, strategic point in a synthetic sequence.

This application note provides a comprehensive guide to the reaction of this compound with primary alcohols. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, discusses the critical application of the diallyl protecting group, and provides essential safety information.

Reaction Mechanism: A Nucleophilic Attack at the Electrophilic Phosphorus Center

The reaction of a primary alcohol with this compound proceeds via a nucleophilic substitution at the phosphorus center. The phosphorus atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two allyloxy groups and, most significantly, the chlorine atom.

The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as pyridine or triethylamine. The role of the base is crucial; it serves to deprotonate the primary alcohol, enhancing its nucleophilicity, and to act as a scavenger for the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[3] The removal of HCl is essential to prevent side reactions, such as the acid-catalyzed cleavage of the newly formed phosphate ester.

The proposed mechanism is as follows:

  • Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the primary alcohol attacks the electrophilic phosphorus atom of this compound.

  • Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, pentacoordinate phosphorus intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, with the expulsion of the chloride ion, which is an excellent leaving group.

  • Proton Abstraction: The protonated oxygen of the newly formed trialkyl phosphate is deprotonated by the base (e.g., pyridine) to yield the final diallyl alkyl phosphate product and the pyridinium hydrochloride salt.

// Nodes Reactants [label="Primary Alcohol (R-OH)\n+ this compound\n+ Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Pentacoordinate\nPhosphorus Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Diallyl Alkyl Phosphate\n+ Pyridinium Hydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label="Nucleophilic Attack\n(Alcohol on Phosphorus)", color="#4285F4"]; Intermediate -> Products [label="Chloride Elimination &\nProton Abstraction", color="#EA4335"];

} etad Caption: Reaction mechanism of a primary alcohol with this compound.

Experimental Protocol: Synthesis of a Diallyl Alkyl Phosphate

This protocol provides a general procedure for the reaction of a primary alcohol with this compound. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents:
  • Primary Alcohol (e.g., 1-octanol)

  • This compound[4]

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (or THF) to a concentration of approximately 0.5 M.

  • Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of this compound: Slowly add this compound (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by ¹H NMR or ³¹P NMR spectroscopy of an aliquot.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude diallyl alkyl phosphate can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

// Nodes Start [label="Dissolve Primary Alcohol\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; AddBase [label="Add Anhydrous Pyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddReagent [label="Add this compound\nDropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir at Room Temperature\n(Monitor by TLC/NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(NaHCO₃, H₂O, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Diallyl Alkyl\nPhosphate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AddBase [color="#5F6368"]; AddBase -> Cool [color="#5F6368"]; Cool -> AddReagent [color="#5F6368"]; AddReagent -> React [color="#5F6368"]; React -> Workup [color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"]; } etad Caption: Experimental workflow for the synthesis of diallyl alkyl phosphates.

Expected Results and Characterization:

The reaction typically proceeds in high yield (80-95%), depending on the specific primary alcohol used. The purified diallyl alkyl phosphate should be a colorless to pale yellow oil. Characterization can be performed using standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the allyl groups (multiplets around 5.9 ppm and 5.3 ppm) and the methylene protons adjacent to the phosphate oxygen, in addition to the signals from the alkyl chain of the primary alcohol.

  • ¹³C NMR: Will show signals corresponding to the carbons of the allyl groups and the alkyl chain.

  • ³¹P NMR: Will show a characteristic singlet in the phosphate region (typically around -1 to -5 ppm).

  • Mass Spectrometry: Will confirm the molecular weight of the desired product.

ParameterTypical ValueRationale
Stoichiometry (Alcohol:Base:Reagent) 1.0 : 1.2 : 1.1A slight excess of the base and phosphorylating agent ensures complete consumption of the starting alcohol.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; subsequent warming to room temperature drives the reaction to completion.
Reaction Time 2-4 hoursGenerally sufficient for complete conversion of most primary alcohols.
Solvent Anhydrous DCM or THFAprotic solvents that are unreactive towards the reagents and dissolve the starting materials.

Application: The Diallyl Group in Phosphate Protection and Deprotection

The primary application of synthesizing diallyl alkyl phosphates lies in the use of the diallyl moiety as a protecting group for the phosphate. This is particularly valuable in the synthesis of complex biomolecules like oligonucleotides, where multiple reactive functional groups must be selectively masked and unmasked.

Deprotection of the Diallyl Phosphate Ester:

The allyl groups can be efficiently removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[1][2][5] The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the scavenger.

// Nodes DiallylPhosphate [label="Diallyl Alkyl Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PiAllylComplex [label="π-Allyl Palladium\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; DeprotectedPhosphate [label="Alkyl Phosphate\n(as a salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DiallylPhosphate -> PiAllylComplex [label="Pd(0) Catalyst", color="#4285F4"]; PiAllylComplex -> DeprotectedPhosphate [label="Nucleophilic\nScavenger", color="#EA4335"]; } etad Caption: Palladium-catalyzed deprotection of a diallyl phosphate ester.

This deprotection strategy is orthogonal to many other common protecting groups, such as silyl ethers, benzyl ethers, and Boc-protected amines, allowing for selective deprotection in a multi-step synthesis.

Safety and Handling Precautions

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases. The container should be tightly sealed, preferably under an inert atmosphere.

  • Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

The reaction of this compound with primary alcohols is a robust and strategically important transformation in modern organic synthesis. The resulting diallyl alkyl phosphates serve as valuable intermediates, primarily due to the ease and selectivity of the palladium-catalyzed deprotection of the allyl groups. This application note provides the necessary details for researchers, scientists, and drug development professionals to successfully implement this methodology in their synthetic endeavors. Adherence to the outlined protocol and safety precautions is essential for the safe and effective use of this versatile reagent.

References

  • Zhang, H.-J., Guibé, F., & Balavoine, G. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 29(6), 619-622.
  • CoLab. (n.d.). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ranu, B. C., Hajra, A., & Jana, R. (2002). A simple, general and improved procedure for phosphorylation of alcohols catalyzed by indium (III) chloride. Indian Journal of Chemistry-Section B, 41(11), 2337-2340.
  • ChemSrc. (2025). This compound | CAS#:16383-57-6. Retrieved from [Link]

  • WordPress. (n.d.). Metal- catalysed cleavage of allyl esters. Retrieved from [Link]

Sources

Application Notes and Protocols for Diallyl Chlorophosphate in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of Diallyl Chlorophosphate as a Monomeric Building Block

This compound (DACP) is a reactive organophosphorus monomer that holds considerable promise for the synthesis of functional polymers. Its unique structure, featuring two allyl groups for polymerization and a reactive chlorophosphate moiety, opens avenues for the creation of polymers with tailored properties. The presence of phosphorus and chlorine imparts inherent flame retardancy, a critical attribute for materials used in a wide range of applications. Furthermore, the chlorophosphate group serves as a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups to modulate the polymer's physical and chemical characteristics. This guide provides an in-depth exploration of DACP as a monomer, detailing protocols for its polymerization and discussing the potential applications of the resulting polymers.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is essential for designing successful polymerization strategies.

PropertyValueSource
Molecular Formula C₆H₁₀ClO₃P[1]
Molecular Weight 196.57 g/mol [1]
CAS Number 16383-57-6[1]
Appearance Colorless to pale yellow liquid (typical for similar compounds)General chemical knowledge
Synonyms Diallyl phosphorochloridate[1]

Polymerization of this compound: A Representative Protocol

The polymerization of diallyl monomers typically proceeds via a free-radical mechanism. Due to the potential for chain transfer reactions inherent to allyl monomers, which can lead to low molecular weight polymers, careful control of reaction conditions is crucial.[2] The following protocol describes a representative method for the free-radical homopolymerization of this compound.

Experimental Workflow: Free-Radical Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (e.g., distillation) Reaction_Setup Assemble Reactor (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Degassing (e.g., N2 sparging) Addition Charge Monomer & Solvent Solvent_Prep->Addition Initiator_Prep Initiator Solution Preparation Initiation Add Initiator Initiator_Prep->Initiation Reaction_Setup->Addition Heating Heat to Reaction Temp. (e.g., 60-80 °C) Addition->Heating Heating->Initiation Polymerization Maintain Temp. (e.g., 12-24 h) Initiation->Polymerization Precipitation Precipitate Polymer (in non-solvent) Polymerization->Precipitation Filtration Filter & Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Analysis Analyze Polymer (FTIR, NMR, GPC, TGA) Drying->Analysis

Caption: Workflow for the free-radical polymerization of this compound.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (free-radical initiator)

  • Anhydrous Toluene or Dioxane (solvent)

  • Methanol or Hexane (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

2. Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Temperature controller

  • Nitrogen inlet/outlet

  • Syringes and needles

3. Protocol:

  • Step 1: Monomer Purification and Reagent Preparation

    • Purify this compound by vacuum distillation to remove any inhibitors or impurities.

    • Prepare a stock solution of the initiator (e.g., AIBN in toluene). The concentration will depend on the desired initiator-to-monomer ratio, typically in the range of 1-3 mol%.

    • Degas the solvent by sparging with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[3]

  • Step 2: Reaction Setup

    • Assemble the three-neck flask with a condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is dry.

    • Purge the entire system with nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Step 3: Polymerization

    • Under a positive nitrogen pressure, add the purified this compound and the degassed solvent to the reaction flask. A typical monomer concentration is in the range of 20-50% (v/v).

    • Heat the solution to the desired reaction temperature (e.g., 70°C for AIBN) with stirring.

    • Once the temperature has stabilized, inject the initiator solution into the reaction mixture.

    • Allow the polymerization to proceed for a predetermined time, typically 12-24 hours. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Step 4: Polymer Isolation and Purification

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a stirred non-solvent (e.g., methanol or hexane). The polymer will precipitate as a solid.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Causality Behind Experimental Choices
  • Inert Atmosphere: Oxygen is a radical scavenger and can terminate the growing polymer chains, leading to low conversion and molecular weight.[3]

  • Initiator Choice: The choice of initiator depends on the desired reaction temperature. AIBN and BPO are common initiators with decomposition temperatures suitable for many polymerization reactions.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving both the monomer and the resulting polymer.

  • Precipitation: This is a crucial step for purifying the polymer by separating it from low molecular weight impurities.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the polymerization and identify functional groups.Disappearance of the C=C stretching vibration from the allyl groups of the monomer. Appearance of characteristic P=O and P-O-C stretching bands.
NMR Spectroscopy (¹H, ¹³C, ³¹P) To elucidate the polymer structure.Broadening of proton and carbon signals corresponding to the polymer backbone. A characteristic signal in the ³¹P NMR spectrum for the phosphate group.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (PDI).Provides values for number-average (Mn) and weight-average (Mw) molecular weights, and the PDI (Mw/Mn).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and char yield.Determines the decomposition temperature and the percentage of material remaining at high temperatures, which is indicative of its flame retardant properties.[4]

Applications and Future Directions

The unique chemical structure of poly(this compound) makes it a promising material for several advanced applications.

Logical Relationships in Flame Retardancy

G cluster_combustion Combustion Cycle cluster_fr Flame Retardant Action Heat Heat Source Polymer Polymer Heat->Polymer Fuel Volatile Fuel Polymer->Fuel Combustion Combustion Fuel->Combustion Combustion->Heat PDACP Poly(this compound) Gas_Phase Gas Phase Inhibition (Radical Scavenging) PDACP->Gas_Phase releases P- and Cl- radicals Condensed_Phase Condensed Phase Action (Char Formation) PDACP->Condensed_Phase promotes dehydration & cross-linking Gas_Phase->Combustion interrupts Condensed_Phase->Polymer insulates Condensed_Phase->Fuel reduces release

Sources

Application Notes: Diallyl Chlorophosphate in the Synthesis of Advanced Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of diallyl chlorophosphate as a reactive intermediate in the synthesis of novel organophosphorus flame retardants. We will explore the synthesis of a representative reactive flame retardant, Bisphenol A bis(diallyl phosphate) (BDP-A), and its subsequent incorporation into an epoxy resin matrix. This guide offers in-depth protocols, explains the chemical rationale behind the synthesis and application steps, and presents the expected flame retardant performance. The methodologies are designed to be self-validating, providing researchers with a robust framework for developing and evaluating new flame-retardant materials.

Introduction: The Role of Organophosphorus Compounds in Flame Retardancy

The demand for high-performance, environmentally benign flame retardants has driven significant research into halogen-free alternatives. Organophosphorus compounds have emerged as a leading class of flame retardants due to their efficacy, versatility, and more favorable environmental profile compared to halogenated counterparts.[1] These compounds can exert flame retardant effects through two primary mechanisms: condensed-phase and gas-phase action.[1]

  • Condensed-Phase Mechanism: During combustion, phosphorus-based flame retardants can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[2] This char layer limits the release of flammable volatiles and shields the underlying polymer from heat and oxygen.

  • Gas-Phase Mechanism: Certain volatile phosphorus-containing species, such as PO• radicals, can be released into the gas phase. These radicals act as scavengers, interrupting the high-energy radical chain reactions (involving H• and OH• radicals) that sustain combustion in the flame.[2]

This compound is a highly versatile precursor for creating reactive flame retardants. The presence of two allyl groups allows for covalent incorporation into polymer backbones, such as unsaturated polyesters or vinyl esters, through polymerization. The chlorophosphate group provides a reactive site for esterification with hydroxyl-containing molecules, enabling the synthesis of a wide array of flame-retardant structures. This dual functionality makes it an excellent building block for creating permanent, non-migrating flame retardants.

Synthesis Protocol: Bisphenol A bis(diallyl phosphate) (BDP-A)

This section details the synthesis of BDP-A, a reactive flame retardant, through the esterification of Bisphenol A with this compound. The reaction is analogous to the synthesis of Bisphenol A bis(diphenyl phosphate) from diphenyl chlorophosphate.[3] Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

Rationale for Component Selection
  • This compound: The key reactant, providing the phosphorus core and the reactive allyl groups for subsequent polymerization into a polymer matrix.

  • Bisphenol A: A common, rigid diol that forms the backbone of the flame-retardant molecule. Its aromatic structure contributes to thermal stability and char formation.

  • Pyridine: Acts as a nucleophilic catalyst and an acid scavenger, capturing the HCl generated during the esterification. This prevents side reactions and ensures a high yield.

  • Solvent (e.g., Dichloromethane or Toluene): Provides a medium for the reaction, ensuring proper mixing and temperature control. The choice of solvent depends on the desired reaction temperature and solubility of the reactants.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Bisphenol A in Pyridine/Solvent prep2 Cool solution to 0-5°C in an ice bath prep1->prep2 react1 Slowly add this compound dropwise to the cooled solution prep2->react1 react2 Maintain temperature below 10°C react1->react2 react3 Stir at room temperature for 12-24 hours react2->react3 workup1 Filter to remove Pyridine Hydrochloride salt react3->workup1 workup2 Wash filtrate with dilute HCl, NaHCO3(aq), and brine workup1->workup2 workup3 Dry organic layer over anhydrous MgSO4 workup2->workup3 workup4 Evaporate solvent under reduced pressure workup3->workup4 workup5 Purify by column chromatography or recrystallization workup4->workup5 product product workup5->product Yields BDP-A Product

Caption: Workflow for the synthesis of Bisphenol A bis(diallyl phosphate).

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Bisphenol A (1 equivalent) in a mixture of anhydrous pyridine (2.5 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the resulting solution to 0-5°C using an ice-water bath.

  • Addition of Reactant: Add this compound (2.2 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10°C during the addition. The formation of a white precipitate (pyridine hydrochloride) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion.

  • Quenching and Extraction: Filter the reaction mixture to remove the pyridine hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to obtain pure Bisphenol A bis(diallyl phosphate).

  • Characterization: Confirm the structure of the synthesized BDP-A using techniques such as ¹H NMR, ³¹P NMR, and FTIR spectroscopy.

Application Protocol: Flame Retardant Epoxy Resin

This section describes the incorporation of the synthesized BDP-A into a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin system. BDP-A acts as an additive flame retardant in this context, although its allyl groups offer potential for co-curing in systems with radical initiators.

Materials
  • Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin

  • Synthesized Bisphenol A bis(diallyl phosphate) (BDP-A)

  • Curing agent: 4,4'-Diaminodiphenylmethane (DDM) or similar amine hardener

  • Solvent (optional, for viscosity reduction): Acetone or MEK

Formulation and Curing Protocol
  • Pre-mixing: In a beaker, weigh the desired amount of DGEBA epoxy resin.

  • Incorporation of Flame Retardant: Add the synthesized BDP-A to the epoxy resin at various weight percentages (e.g., 5%, 10%, 15%). Heat the mixture gently (to ~60°C) and stir mechanically until a homogeneous, clear solution is obtained.

  • Addition of Curing Agent: Calculate the stoichiometric amount of the curing agent (DDM) required for the epoxy resin. Melt the DDM and add it to the epoxy/BDP-A mixture. Stir vigorously for 5-10 minutes until the curing agent is fully dissolved and dispersed.

  • Degassing: Place the mixture in a vacuum oven at 70-80°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into pre-heated molds. Cure the samples in an oven following a standard curing schedule, for example: 120°C for 2 hours, followed by post-curing at 150°C for another 2 hours.

  • Sample Preparation: After curing, allow the samples to cool slowly to room temperature before demolding. Cut the samples to the required dimensions for flammability and mechanical testing.

Performance Evaluation and Data

The efficacy of the BDP-A flame retardant is evaluated using standard fire safety tests. The following table summarizes the expected performance of the DGEBA epoxy resin with varying concentrations of BDP-A.

Table 1: Expected Flame Retardant Performance of BDP-A in Epoxy Resin

Sample IDBDP-A (wt%)Phosphorus (wt%)LOI (%)UL-94 Rating
EP-Control00~22-24Fail
EP-BDP-A-55~0.7~26-28V-2 / V-1
EP-BDP-A-1010~1.4~29-31V-1 / V-0
EP-BDP-A-1515~2.1~32-34V-0

Note: These values are illustrative and based on typical performance of similar phosphorus-based flame retardants in epoxy resins. Actual results may vary based on specific curing conditions and resin systems.

Key Performance Indicators
  • Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy. Generally, materials with an LOI above 21 are considered self-extinguishing in air, while values above 28 are indicative of good flame retardancy.

  • UL-94 Vertical Burn Test: This is one of the most widely used tests for classifying the flammability of plastic materials. Materials are rated V-0, V-1, or V-2 based on their burning time, afterglow time, and whether they produce flaming drips that ignite cotton placed below the sample. A V-0 rating is the highest classification, indicating that burning stops within 10 seconds on a vertical specimen with no flaming drips allowed.[4]

Proposed Flame Retardant Mechanism

The BDP-A molecule is designed to act in both the condensed and gas phases, exhibiting a synergistic flame-retardant effect.

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action BDP_A BDP-A in Polymer Matrix Decomp Thermal Decomposition BDP_A->Decomp Heat Heat from Flame Heat->BDP_A Acid Forms Polyphosphoric Acid Decomp->Acid Volatiles Volatile P-Compounds (e.g., PO•) Decomp->Volatiles Char Promotes Polymer Dehydration & Cross-linking Acid->Char Barrier Formation of Insulating Protective Char Layer Char->Barrier Radicals H•, OH• Radicals in Flame Barrier->Radicals Reduces Fuel & Heat Transfer Quench Radical Quenching Volatiles->Quench Radicals->Quench Inhibit Combustion Chain Reaction is Inhibited Quench->Inhibit

Caption: Dual-action flame retardant mechanism of BDP-A.

During combustion, the phosphate ester linkages in BDP-A are thermally cleaved to form polyphosphoric acid residues. This acidic species catalyzes the dehydration of the epoxy polymer backbone, leading to the formation of a dense, insulating char layer (condensed-phase action). Simultaneously, some phosphorus-containing fragments, including highly reactive PO• radicals, can volatilize into the flame, where they effectively interrupt the radical chain reactions that propagate fire (gas-phase action).

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of reactive organophosphorus flame retardants. The synthesis of Bisphenol A bis(diallyl phosphate) provides a clear example of how this precursor can be used to create efficient, non-migrating flame retardants. When incorporated into epoxy resins, these additives can significantly improve fire safety performance, enabling the formulation of materials that meet stringent flammability standards like UL-94 V-0. The dual condensed- and gas-phase mechanism provides a robust pathway to flame retardancy. The protocols and data presented herein offer a foundational guide for researchers to explore and innovate in the field of halogen-free flame-retardant polymers.

References

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Bocane Group. Phosphate Ester Flame Retardant. Available from: [Link]

  • (Reference not directly cited in text)
  • PrepChem. Synthesis of Bisphenol A bis(diphenyl phosphate). Available from: [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Frontiers. The development and application of contemporary phosphorus flame retardants: a review. Available from: [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • JETIR. THE CO-RELATION BETWEEN LOI AND FIRE RATING FOR POLYMERIC MATERIALS. Available from: [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)

Sources

Application Notes and Protocols for Substrate Phosphorylation using Diallyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Diallyl Chlorophosphate in Phosphorylation

For researchers, synthetic chemists, and professionals in drug development, the precise introduction of a phosphate moiety is a cornerstone of modern molecular design. Phosphorylation is fundamental to regulating biological processes, enhancing the solubility of drug candidates, and creating versatile synthetic intermediates.[1] Among the diverse array of phosphorylating agents, this compound emerges as a reagent of significant strategic value. The diallyl protecting groups offer a unique combination of stability under various reaction conditions and susceptibility to mild, selective deprotection, thereby preserving the integrity of complex molecular architectures.[2]

This comprehensive guide provides an in-depth exploration of the protocols for substrate phosphorylation using this compound. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of these reactions, offer field-tested insights into optimizing reaction conditions, and provide detailed protocols for the phosphorylation of both hydroxyl and amino functionalities. Furthermore, this document will serve as a self-validating system by integrating robust safety protocols, detailed characterization methodologies, and a thorough framework for the subsequent deprotection of the diallyl phosphate esters.

Safety First: A Non-Negotiable Prerequisite for Handling this compound

Before commencing any experimental work, it is imperative to recognize that this compound and related reagents are hazardous materials.[3][4][5] They are classified as toxic, corrosive, and are highly sensitive to moisture.[3][4][5] Adherence to the following safety protocols is not merely recommended but is a mandatory prerequisite for the safe and responsible conduct of research.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-approved safety goggles or a full-face shield must be worn at all times.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. For extended operations or in the event of a spill, consider double-gloving. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe, close-heeled shoes are required.

  • Respiratory Protection: All manipulations of this compound must be conducted within a certified chemical fume hood to avoid inhalation of its vapors.[3][4][5]

Safe Handling and Storage:

  • Inert Atmosphere: this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water. The container must be tightly sealed.

  • Spill Response: In the event of a spill, evacuate the area and alert your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment. For small spills, use an inert absorbent material and dispose of it as hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

The Chemistry of Phosphorylation with this compound: A Mechanistic Overview

The phosphorylation of a substrate (a nucleophile, such as an alcohol or an amine) with this compound is a nucleophilic substitution reaction at the phosphorus center. The lone pair of electrons on the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of the chloride leaving group. The reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the nucleophile, enhancing its nucleophilicity, and to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction.

G cluster_0 Phosphorylation Mechanism NuH R-XH Nu R-X⁻ NuH->Nu Deprotonation Base Base Base->Nu Intermediate [Transition State] Nu->Intermediate DACP This compound DACP->Intermediate Product Diallyl Phosphate Ester Intermediate->Product Byproduct Base-H⁺Cl⁻ Intermediate->Byproduct

Caption: Generalized workflow of phosphorylation.

Part 1: Phosphorylation of Alcohols

The phosphorylation of alcohols to yield diallyl phosphate esters is a robust and widely applicable transformation. The following protocol provides a general framework that can be adapted to a variety of primary and secondary alcohols.

Experimental Protocol: General Procedure for Alcohol Phosphorylation

This protocol is adapted from a general method for the phosphorylation of alcohols using chlorophosphates.[6]

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Anhydrous triethylamine (Et₃N) or pyridine (2.5 mmol, 2.5 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add anhydrous triethylamine (2.5 mmol) dropwise to the stirred solution.

  • Addition of this compound: While maintaining the temperature at 0 °C, add this compound (1.2 mmol) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure diallyl phosphate ester.

Data Presentation: Representative Reaction Parameters

ParameterValueRationale
Stoichiometry
Alcohol1.0 equivLimiting reagent
This compound1.2 equivEnsures complete consumption of the alcohol
Base (Et₃N/Pyridine)2.5 equivActivates the alcohol and neutralizes HCl byproduct
Reaction Conditions
SolventAnhydrous DCM/THFAprotic solvent to prevent hydrolysis of the chlorophosphate
Temperature0 °C to RTInitial cooling controls the exothermic reaction
Reaction Time12-24 hVaries depending on the reactivity of the alcohol

Part 2: Phosphorylation of Amines (Synthesis of Diallyl Phosphoramidates)

The reaction of this compound with primary or secondary amines yields the corresponding diallyl phosphoramidates. The protocol is conceptually similar to that for alcohols, with adjustments to account for the generally higher nucleophilicity of amines.

Experimental Protocol: General Procedure for Amine Phosphorylation

This protocol is based on established methods for the synthesis of phosphoramidates.[7][8]

Materials:

  • Amine (primary or secondary) (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 mmol, 2.2 equiv)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition of Base: Cool the solution to 0 °C and add anhydrous triethylamine (2.2 mmol).

  • Addition of this compound: Slowly add this compound (1.1 mmol) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude diallyl phosphoramidate by silica gel column chromatography (a gradient of ethyl acetate in hexanes is often effective).

Part 3: Deprotection of Diallyl Phosphate Esters and Phosphoramidates

A key advantage of the diallyl protecting group is its facile removal under mild conditions, typically through palladium-catalyzed allylic cleavage.[9] This allows for the unmasking of the phosphate or phosphoramidate moiety without affecting other sensitive functional groups.

G cluster_1 Deprotection Workflow Protected Diallyl Phosphate Ester Deprotected Phosphate Protected->Deprotected Catalyst Pd(PPh₃)₄ Catalyst->Deprotected Scavenger Nucleophilic Scavenger Scavenger->Deprotected Byproduct Allyl-Scavenger Adduct Deprotected->Byproduct

Caption: Palladium-catalyzed deprotection of diallyl groups.

Experimental Protocol: Palladium-Catalyzed Deprotection

Materials:

  • Diallyl phosphate ester or phosphoramidate (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv)

  • Nucleophilic scavenger (e.g., dimedone, morpholine, or pyrrolidine) (3.0 mmol, 3.0 equiv)

  • Anhydrous THF or DCM (10 mL)

Procedure:

  • Reaction Setup: Dissolve the diallyl-protected substrate (1.0 mmol) in anhydrous THF (10 mL) in a flask under an inert atmosphere.

  • Addition of Reagents: Add the nucleophilic scavenger (3.0 mmol) followed by the palladium catalyst (0.05 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The work-up procedure will vary depending on the properties of the deprotected product. For water-soluble phosphates, an aqueous work-up followed by lyophilization or ion-exchange chromatography may be necessary. For organic-soluble products, purification by silica gel chromatography may be appropriate.

Part 4: Characterization of Diallyl-Protected and Deprotected Products

Unambiguous characterization of the synthesized compounds is crucial for validating the success of the phosphorylation and deprotection steps. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for monitoring the course of phosphorylation reactions and characterizing the resulting phosphorus-containing products.[10][11][12]

  • This compound: The starting material will exhibit a characteristic singlet in the ³¹P NMR spectrum in the phosphochloridate region.

  • Diallyl Phosphate Esters: Upon reaction with an alcohol, the chemical shift will move to the phosphate triester region, typically between -5 and -20 ppm.[10]

  • Diallyl Phosphoramidates: The formation of a P-N bond will result in a signal in the phosphoramidate region of the ³¹P NMR spectrum, generally between 0 and 15 ppm.[13]

  • Deprotected Phosphates: After deprotection, the resulting phosphate monoester will show a signal in the region of 0 to 5 ppm, the exact chemical shift being dependent on the pH.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

  • Electrospray Ionization (ESI): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile phosphate esters and phosphoramidates. Both positive and negative ion modes can be used to detect the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the structure of the phosphorylated product. Characteristic fragmentation patterns include the loss of the allyl groups and cleavage of the P-O or P-N bonds.

Conclusion: A Versatile Tool for the Modern Chemist

This compound provides a powerful and versatile platform for the phosphorylation of a wide range of substrates. The stability of the diallyl protecting groups, coupled with the mild conditions required for their removal, makes this reagent an invaluable tool in the synthesis of complex molecules, from novel drug candidates to functionalized biomaterials. By adhering to the rigorous safety protocols outlined herein and employing the detailed experimental and characterization procedures, researchers can confidently and effectively harness the synthetic potential of this compound to advance their scientific endeavors.

References

  • Itumoh, E. J., Data, S., & Leitao, E. M. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. [Link]

  • University of Georgia Office of Research. (n.d.). Diethyl Chlorophosphate Safety Data Sheet. [Link]

  • Hayes, C. J., & Yu, J. (2014). Strategies for the synthesis of phosphoramidates. RSC Advances, 4(104), 59963-59974. [Link]

  • Zhang, H. J., Guibé, F., & Balavoine, G. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 29(1), 61-64. [Link]

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]

  • Papp, O., & Szabó, Z. (1985). Phosphorus-31 nuclear magnetic resonance chemical shifts of phosphoric acid derivatives. Talanta, 32(7), 581-582. [Link]

  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Chemical Aid. (n.d.). 31 Phosphorus NMR. [Link]

  • Kele, Z., Kupihar, Z., Kovacs, L., Janaky, T., & Szabo, P. T. (1999). Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds. Journal of mass spectrometry, 34(12), 1317–1321. [Link]

  • Gualandi, C., Scagliusi, M., Mazzocchetti, L., & Fina, A. (2023). One-Pot Synthesis of Phosphoramidates from dibenzo[3][7][8]dioxaphosphepine-6-oxide. Molecules, 28(20), 7083. [Link]

  • Meesala, R., & Pradeep, S. (2013). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Current protocols in nucleic acid chemistry, 54(1), 14.2.1–14.2.49. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. [Link]

  • Hager, M. (2023). Synthesis of biodegradable photocurable phosphoramidates (Doctoral dissertation, Johannes Kepler Universität Linz). [Link]

  • Takeda, N., Nakajima, K., & Masu, K. (1995). Mass determination of phosphoramidites. Journal of mass spectrometry, 30(2), 343-348. [Link]

  • DeGraan-Weber, A. M., Hougland, J. L., & Mikkelsen, K. M. (2019). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Journal of the American Society for Mass Spectrometry, 30(11), 2155–2170. [Link]

  • The Sarpong Group. (2016). Carcinogens Standard Operating Procedure. [Link]

  • Kele, Z., Kupihar, Z., Timar, Z., Darula, Z., Dellinger, D. J., & Caruthers, M. H. (2002). Accurate mass analysis of phosphoramidites by electrospray mass spectrometry. Rapid communications in mass spectrometry, 16(11), 1084–1088. [Link]

  • Soulère, L., L'Homme, C., Fadel, A., & Legoupy, S. (2015). A convenient method for phosphorylation using triallyl phosphite. Tetrahedron Letters, 56(32), 4693-4696. [Link]

  • (2016). Diethyl Chlorophosphate. Synlett, 27(05), A37-A38. [Link]

  • Krishnamurthy, R. (2018). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. Israel Journal of Chemistry, 58(8), 839-847. [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chen, C., & Ju, Y. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5926. [Link]

  • Google Patents. (n.d.). A method for phosphorylation of amines, amides, alcohols and thiols.
  • PubChem. (n.d.). Diethyl chlorophosphate. [Link]

  • Ranu, B. C., & Das, A. (2004). A simple, general and improved procedure for phosphorylation of alcohols catalyzed by indium(III) chloride. Indian Journal of Chemistry Section B, 43(6), 1327-1329. [Link]

Sources

Revolutionizing Phosphotriester Synthesis: A Guide to Diallyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of modified oligonucleotides and other phosphate-containing molecules is of paramount importance. Phosphotriesters, in particular, serve as crucial intermediates and prodrug moieties. This guide provides an in-depth exploration of diallyl chlorophosphate as a versatile reagent for phosphotriester synthesis, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Advantage of the Allyl Group in Phosphate Chemistry

The allyl group stands out as a uniquely valuable protecting group in the synthesis of complex molecules like oligonucleotides. Its stability under a wide range of acidic and basic conditions allows for selective deprotection under mild, nearly neutral conditions. This is typically achieved using palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), often in the presence of a nucleophilic scavenger like pyrrolidine.[1][2][3] This orthogonality makes the allyl group ideal for multi-step syntheses where other protecting groups might be compromised.

The use of this compound, or its phosphoramidite precursor, diallyl N,N-diisopropylphosphoramidite, provides a direct and efficient route to introduce a diallyl phosphate moiety onto a nucleophilic substrate, typically an alcohol.[1][4] This approach is central to the phosphotriester method of oligonucleotide synthesis, a foundational technique in the construction of synthetic DNA and RNA.[]

Reaction Mechanism: The Phosphorylation Pathway

The synthesis of a phosphotriester using a diallyl phosphorus reagent generally proceeds through the activation of the phosphorus center, followed by nucleophilic attack by an alcohol. When using diallyl N,N-diisopropylphosphoramidite, a common and highly effective phosphorylating reagent, the reaction is typically activated by a weak acid, such as 1H-tetrazole.[1]

Step-by-Step Mechanism:

  • Activation: 1H-tetrazole protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.

  • Nucleophilic Attack: The alcohol substrate attacks the electrophilic phosphorus center, displacing the protonated diisopropylamine. This forms a phosphite triester intermediate.

  • Oxidation: The unstable phosphite triester is then oxidized to the stable pentavalent phosphotriester.[][6] Common oxidizing agents include iodine in the presence of water or milder, anhydrous oxidants like camphorsulfonyloxaziridine.[7]

This process is a cornerstone of solid-phase oligonucleotide synthesis, where each nucleotide is added sequentially to a growing chain attached to a solid support.[][6]

Phosphorylation_Mechanism Phosphoramidite Diallyl N,N-diisopropylphosphoramidite Activated_P Activated Phosphoramidite Tetrazole 1H-Tetrazole (Activator) Tetrazole->Activated_P Protonates Nitrogen Phosphite Phosphite Triester Intermediate Activated_P->Phosphite Displaces (i-Pr)2NH Alcohol R-OH (Nucleophile) Alcohol->Phosphite Nucleophilic Attack Phosphotriester Diallyl Phosphotriester (Product) Oxidant Oxidizing Agent (e.g., I2/H2O) Oxidant->Phosphotriester Oxidation (P(III) -> P(V))

Caption: Phosphoramidite activation and coupling workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis of diallyl phosphotriesters. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Phosphorylation of an Alcohol using Diallyl N,N-diisopropylphosphoramidite

This protocol is adapted for a standard laboratory setting for the synthesis of phosphotriesters from alcohols, a key step in creating building blocks for oligonucleotide synthesis and other applications.[1]

Materials:

  • Alcohol substrate

  • Diallyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole solution (e.g., 0.45 M in acetonitrile)

  • Anhydrous acetonitrile

  • Oxidizing solution (e.g., 0.1 M Iodine in THF/pyridine/water)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol substrate in anhydrous acetonitrile in a flame-dried, argon-purged flask.

  • Add the 1H-tetrazole solution (1.5-2.0 equivalents) to the reaction mixture and stir for 5 minutes.

  • Add diallyl N,N-diisopropylphosphoramidite (1.2-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Once the formation of the phosphite triester is complete, cool the reaction to 0°C and add the oxidizing solution dropwise until a persistent brown color is observed.

  • Stir for 30 minutes at 0°C, then allow the reaction to warm to room temperature.

  • Quench the excess iodine by adding aqueous sodium thiosulfate solution until the brown color disappears.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired diallyl phosphotriester.

Protocol 2: Deprotection of the Allyl Groups

This procedure outlines the removal of the allyl protecting groups to unveil the phosphate monoester, a critical step in the final stages of synthesis.[1][2]

Materials:

  • Diallyl phosphotriester substrate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Pyrrolidine or another suitable nucleophilic scavenger

  • Anhydrous, degassed solvent (e.g., THF or DCM)

Procedure:

  • Dissolve the diallyl phosphotriester in the anhydrous, degassed solvent in an argon-purged flask.

  • Add the nucleophilic scavenger (e.g., pyrrolidine, 2-5 equivalents).

  • Add a catalytic amount of Pd(PPh₃)₄ (e.g., 0.1-0.2 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The deprotection is often complete within 1-2 hours.

  • Upon completion, the product can be isolated through appropriate workup and purification, which may involve precipitation or chromatographic methods depending on the nature of the final product.

Applications in Drug Development and Research

The methodologies described are instrumental in several areas of pharmaceutical and life sciences research:

  • Oligonucleotide Synthesis: The phosphoramidite approach, utilizing reagents like diallyl N,N-diisopropylphosphoramidite, is the gold standard for the automated synthesis of DNA and RNA.[][8] This enables the production of therapeutic oligonucleotides, such as siRNA and antisense therapies.

  • Prodrug Synthesis: The diallyl phosphate group can be used to mask the phosphate moiety of a drug, improving its lipophilicity and cell membrane permeability. Once inside the cell, the allyl groups can be cleaved to release the active drug. Diallyl N,N-diisopropylphosphoramidite has been used in the synthesis of water-soluble prodrugs with antifungal activity and potent orally active S1P1 agonists.[1][4]

  • Synthesis of Phosphopeptides and Modified Nucleotides: This chemistry is crucial for synthesizing phosphopeptides to study protein kinases and for creating modified nucleotides with enhanced stability for therapeutic applications.[4][8]

Quantitative Data Summary
ParameterValue/RangeNotes
Phosphorylation Reaction Time 1 - 2 hoursSubstrate dependent; can be monitored by TLC/LC-MS.
Phosphorylation Yield Good to ExcellentTypically high-yielding with proper anhydrous technique.
Deprotection Reaction Time 1 - 2 hoursGenerally rapid at room temperature.
Deprotection Yield 82 - 97%High yields are achievable under optimized conditions.[2]
Pd(PPh₃)₄ Catalyst Loading 0.1 - 0.3 equivalentsCatalytic amounts are sufficient for efficient deallylation.[9]
Key Considerations and Troubleshooting
  • Anhydrous Conditions: The phosphitylation reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents to prevent the hydrolysis of the phosphoramidite and the formation of H-phosphonate byproducts.

  • Reagent Purity: The purity of the diallyl phosphoramidite reagent is critical for high coupling efficiencies. It is advisable to use freshly opened or properly stored reagents.

  • Deprotection Issues: Incomplete deprotection can occur if the palladium catalyst is deactivated. Ensure the reaction is performed under an inert atmosphere and that the solvent is thoroughly degassed. If the reaction stalls, the addition of a fresh portion of the catalyst may be necessary.

Troubleshooting_Guide Problem Observed Problem Cause1 Moisture Contamination Problem->Cause1 Low Yield in Phosphorylation Cause2 Degraded Reagent Problem->Cause2 Cause3 Catalyst Deactivation Problem->Cause3 Incomplete Deprotection Solution1 Use Anhydrous Solvents Flame-dry Glassware Cause1->Solution1 Solution2 Use Fresh Phosphoramidite Cause2->Solution2 Solution3 Degas Solvents Use Inert Atmosphere Cause3->Solution3

Caption: Common issues and solutions in phosphotriester synthesis.

Conclusion

This compound and its phosphoramidite derivatives are powerful and versatile reagents in synthetic organic chemistry. The ability to introduce a diallyl phosphate group that can be selectively removed under mild conditions provides a significant tactical advantage in the synthesis of complex, biologically active molecules. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this chemistry in their pursuit of novel therapeutics and research tools.

References

  • Hu, Y., et al. A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. [Link]

  • Kaboudin, B., et al. Catalyst-Free Synthesis of Phosphorothioates via P-S Coupling Reaction of Dialkyl Phosphites with Thiols. Organic Chemistry Portal. [Link]

  • Vutukuri, D. R., et al. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. [Link]

  • Google Patents. Deprotection of allylic esters and ethers.
  • ResearchGate. Applications of dialkyl phosphites. [Link]

  • aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

  • Scribd. 10.1021 Jo01149a031 Rcaq. [Link]

  • Manoharan, M., et al. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. PubMed. [Link]

  • Chemdad. DIALLYL N,N-DIISOPROPYLPHOSPHORAMIDITE. [Link]

  • ResearchGate. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. [Link]

  • ResearchGate. Synthesis of Allylic Phosphate Linked Dinucleotide Phosphoramidite: For the Application of Oligonucleotide Synthesis, Gene Assembly and Protein Expression. [Link]

  • ACS Publications. Diallyl (Lithiodifluoromethyl)phosphonate: A New Reagent for the Introduction of the (Difluoromethylene)phosphonate Functionality. [Link]

  • PubMed. Synthesis of cyclic oligonucleotides by a modified phosphotriester approach. [Link]

  • ResearchGate. Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. [Link]

  • Bosterbio. Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. [Link]

  • ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

  • Pharmatutor. REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. (2019-07-26). [Link]

  • NIH. Synthesis, Properties, and Applications of Oligonucleotides Containing an RNA Dinucleotide Phosphorothiolate Linkage. (2011-09-01). [Link]

  • PubMed. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution.... [Link]

  • Google Patents. Synthesis of thiolated oligonucleotides without a capping step.
  • NIH. Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. (2025-08-07). [Link]

Sources

Application Notes and Protocols: A Guide to Diallyl Chlorophosphate Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Diallyl chlorophosphate serves as a highly effective phosphorylating agent, enabling the introduction of a phosphate moiety onto a diverse range of nucleophiles, including alcohols, amines, and thiols. The resulting diallyl phosphate esters are of significant interest in organic synthesis and drug development due to the unique properties of the diallyl group, which functions as a versatile protecting group. This protecting group is stable under various conditions but can be selectively cleaved under mild, palladium-catalyzed reactions. This guide provides an in-depth exploration of the reaction mechanism, practical application notes for experimental design, and detailed, step-by-step protocols for both the phosphorylation reaction and the subsequent deprotection of the allyl groups.

Mechanistic Insights into this compound Phosphorylation

The phosphorylation reaction using this compound proceeds via a nucleophilic substitution mechanism at the pentavalent phosphorus center. The phosphorus atom in this compound is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the two allyloxy groups.

Core Reaction Pathway:

The reaction is typically initiated by a nucleophile (e.g., an alcohol, R-OH) attacking the electrophilic phosphorus atom. This process is facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. The base serves two critical roles:

  • Deprotonation: It deprotonates the nucleophile, increasing its nucleophilicity and facilitating the attack on the phosphorus center.

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[1]

The general strategy involves the direct phosphorylation of an alcohol with the chlorophosphate in the presence of a proton scavenger.[1]

Phosphorylation_Mechanism Figure 1: General Mechanism of Phosphorylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_OH R-OH (Nucleophile) Intermediate [R-O-P(=O)(OAll)₂---Cl]⁻ Base-H⁺ R_OH->Intermediate Nucleophilic Attack Base Base (e.g., Et₃N) Base->Intermediate Nucleophilic Attack DACP P(=O)(OAll)₂Cl (this compound) DACP->Intermediate Nucleophilic Attack Phosphate_Ester R-O-P(=O)(OAll)₂ (Diallyl Phosphate Ester) Intermediate->Phosphate_Ester Chloride Elimination Salt Base-H⁺Cl⁻ Intermediate->Salt Chloride Elimination

Figure 1: General Mechanism of Phosphorylation.

Application Notes: Experimental Design and Strategy

Substrate Scope and Selectivity

This compound is a versatile reagent compatible with a wide range of nucleophiles.

  • Alcohols: Primary and secondary alcohols are readily phosphorylated in good to high yields.[2] The reaction shows notable selectivity for primary alcohols over secondary ones.[2] Tertiary alcohols can be more challenging substrates, but phosphorylation can be achieved, sometimes with the aid of a catalyst like indium(III) chloride.[1]

  • Phenols: Phenolic hydroxyl groups can be efficiently phosphorylated.[3]

  • Amines and Other Nucleophiles: The methodology is also applicable to the phosphorylation of amines.[3]

The Diallyl Group: A Versatile Protecting Group

The primary advantage of using this compound is the utility of the allyl groups as protecting moieties for the phosphate. This is particularly valuable in multi-step syntheses, such as in drug development and oligonucleotide chemistry.

  • Stability: The diallyl phosphate ester is stable to a wide range of chemical conditions, including those used for the removal of other common protecting groups.

  • Mild Deprotection: The allyl groups can be selectively and efficiently removed under very mild conditions, most commonly using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a nucleophilic scavenger.[4][5] This orthogonality is a key feature for complex molecule synthesis.

Reaction Conditions: Solvents, Bases, and Catalysts

The choice of reaction conditions is critical for achieving high yields and minimizing side reactions.

  • Solvents: Anhydrous aprotic solvents are required to prevent the hydrolysis of the highly reactive this compound. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[1][2]

  • Bases: Triethylamine (Et₃N) is a widely used and effective base.[1][6] For less reactive substrates or to accelerate the reaction, 4-dimethylaminopyridine (DMAP) can be used as a catalyst or co-base.[2]

  • Temperature: Reactions are typically initiated at 0 °C to control the initial exothermic reaction upon addition of the chlorophosphate, and then allowed to warm to room temperature.[1]

  • Catalysis: For challenging substrates, Lewis acids like indium(III) chloride (InCl₃) have been shown to effectively catalyze the phosphoryl transfer, enabling reactions that are otherwise sluggish.[1][7]

Experimental Protocols

Safety Precaution: this compound and related chlorophosphates are corrosive, toxic, and moisture-sensitive.[8][9] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: General Procedure for Phosphorylation of a Primary Alcohol

This protocol describes a general method for the phosphorylation of a primary alcohol using this compound.

Workflow_Phosphorylation Figure 2: Experimental Workflow for Phosphorylation A 1. Preparation - Dry glassware under vacuum/heat. - Dissolve alcohol (1.0 eq) and Et₃N (2.5 eq) in anhydrous THF under N₂. B 2. Reaction Setup - Cool solution to 0 °C (ice bath). - Add this compound (1.5 eq) dropwise via syringe. A->B C 3. Reaction Monitoring - Allow to warm to room temperature. - Stir for 2-12 hours. - Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc). B->C D 4. Workup - Quench with H₂O. - Extract with diethyl ether (3x). - Wash combined organic layers with brine. C->D E 5. Purification & Characterization - Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. - Purify crude product by column chromatography on silica gel. D->E

Figure 2: Experimental Workflow for Phosphorylation.

Materials:

  • Alcohol substrate (1.0 mmol)

  • This compound (1.5 mmol, 1.5 eq)[10][11]

  • Anhydrous triethylamine (2.5 mmol, 2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents (diethyl ether, water, brine, Na₂SO₄, silica gel)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, add the alcohol (1.0 mmol) and anhydrous THF (5 mL).

  • Add anhydrous triethylamine (2.5 mmol) to the solution.

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Add this compound (1.5 mmol) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for the time required to reach completion (typically 2-12 hours), monitoring its progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding a few drops of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure diallyl phosphate ester.

Protocol 2: Palladium-Catalyzed Deprotection of Diallyl Phosphate Esters

This protocol outlines the removal of the allyl protecting groups to yield the free phosphate.

Materials:

  • Diallyl phosphate ester (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

  • Scavenger (e.g., morpholine, dimedone, or tributyltin hydride) (2.5-3.0 eq)

  • Anhydrous solvent (THF or DCM)

Procedure:

  • Dissolve the diallyl phosphate ester (1.0 mmol) in anhydrous THF (10 mL) in a flask under an inert atmosphere.

  • Add the scavenger (e.g., morpholine, 2.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol). The solution may turn yellow.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The workup procedure will vary depending on the scavenger used and the properties of the final product. Typically, it involves aqueous workup and purification by chromatography or crystallization to isolate the deprotected phosphate.

Deprotection_Mechanism Figure 3: Pd(0)-Catalyzed Allyl Deprotection Start R-O-P(=O)(OAll)₂ Pi_allyl [π-Allyl-Pd(II)L₂]⁺ R-O-P(=O)(OAll)O⁻ Start->Pi_allyl + Pd(0) Pd_cat Pd(0)L₄ Final_product R-O-P(=O)(OH)₂ (after workup) Pi_allyl->Final_product Repeats for 2nd Allyl group Scavenged_allyl Allyl-Scavenger Pi_allyl->Scavenged_allyl + Scavenger Scavenger Nucleophilic Scavenger Pd_regenerated Pd(0)L₄ Scavenged_allyl->Pd_regenerated Regenerates Catalyst

Figure 3: Pd(0)-Catalyzed Allyl Deprotection.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive phosphorylating agent due to hydrolysis. 2. Non-anhydrous solvent or reagents. 3. Substrate is sterically hindered or unreactive.1. Use fresh or newly purchased this compound. 2. Ensure all glassware is flame-dried and solvents are freshly distilled from a suitable drying agent. 3. Add a catalyst such as DMAP or InCl₃.[1] Increase reaction temperature or time.
Multiple Products/Spots on TLC 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Phosphorylation at multiple sites on the substrate.1. Allow the reaction to stir for a longer duration. 2. Ensure the reaction is run under inert atmosphere and at the recommended temperature. 3. Use stoichiometry to favor mono-phosphorylation or protect other reactive sites.
Difficult Purification 1. Co-elution of product with byproducts (e.g., triethylammonium salts). 2. Streaking of the phosphate product on silica gel.1. Perform a thorough aqueous workup to remove water-soluble impurities before chromatography. 2. Add a small amount of a polar solvent like methanol or triethylamine to the eluent to improve peak shape.

References

  • ResearchGate. (n.d.). Phosphorylation of various alcohols using triallyl phosphite. Available at: [Link]

  • Organic Chemistry Portal. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1968). Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates. Available at: [Link]

  • Semantic Scholar. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Available at: [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Available at: [Link]

  • Dakota Pharm. (n.d.). The Role of Diethyl Chlorophosphate in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Zenodo. (2004). A simple, general and improved procedure for phosphorylation of alcohols cata- lyzed by indium( III) chloride t. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent developments in chemical deprotection of ester functional group. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Available at: [Link]

  • ResearchGate. (2007). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Available at: [Link]

  • Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Available at: [Link]

  • SciSpace. (2005). A Simple, General and Improved Procedure for Phosphorylation of Alcohols Catalyzed by Indium(III) Chloride. Available at: [Link]

  • ResearchGate. (2017). Synthesis and characterisation of some phosphate esters. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: The Role of Diphenyl Chlorophosphate in Modern Chemical Synthesis. Available at: [Link]

  • National Institutes of Health. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. Available at: [Link]

  • PubMed. (2000). Diallyl disulfide inhibits p34(cdc2) kinase activity through changes in complex formation and phosphorylation. Available at: [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2000). Metallo-phosphorylation of olefins: reaction of diethyl chlorophosphate with zirconocene–ethylene complex. Available at: [Link]

  • PubChem. (n.d.). Diethyl chlorophosphate. Available at: [Link]

Sources

Diallyl Chlorophosphate: A Strategic Reagent for the Synthesis of Bioactive Phosphates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The introduction of a phosphate moiety is a cornerstone of medicinal chemistry and chemical biology, transforming parent molecules into prodrugs, nucleotide analogs, or probes to study cellular signaling. Diallyl chlorophosphate emerges as a superior phosphorylating agent, primarily due to the unique characteristics of the diallyl protecting group. This application note provides an in-depth guide for researchers, drug development professionals, and scientists on the strategic use of this compound. We will explore the underlying chemical principles, provide detailed, validated protocols for phosphorylation and subsequent deprotection, and discuss its application in the synthesis of high-value bioactive compounds.

The Strategic Advantage of the Diallyl Phosphate Ester

Phosphate esters are ubiquitous in biology, serving as key components of DNA and RNA, regulating enzyme activity through post-translational modifications, and acting as crucial energy currency in the form of ATP.[1][2] The synthesis of these vital molecules, however, requires a robust strategy for protecting the highly reactive phosphate group during intermediate synthetic steps.

This compound offers a powerful solution by introducing diallyl phosphate esters. The allyl groups serve as versatile protecting elements for the phosphate linkage.[3][4][5] Their primary advantage lies in their exceptional stability across a wide range of reaction conditions, including both acidic and basic environments, while being susceptible to removal under very mild and highly specific conditions.[6] This orthogonality makes them invaluable in complex, multi-step syntheses.

The Chemistry of Phosphorylation

This compound is a tetrahedral organophosphorus compound featuring a highly electrophilic phosphorus center.[7] The reaction with a nucleophile, typically an alcohol, proceeds via a nucleophilic substitution mechanism.[8][9] The alcohol's lone pair of electrons attacks the phosphorus atom, leading to the displacement of the chloride ion. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves as a proton scavenger to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.[10][11]

cluster_0 Phosphorylation Mechanism R_OH R-OH (Alcohol) TS [Transition State] R_OH->TS Nucleophilic Attack DACP Cl-P(O)(OAll)₂ (this compound) DACP->TS Base Base (e.g., Et₃N) Base->TS HCl Scavenger Product R-O-P(O)(OAll)₂ (Diallyl Phosphate Ester) TS->Product Salt Base-H⁺ Cl⁻ TS->Salt

Caption: General mechanism of alcohol phosphorylation.

The Art of Deprotection: Palladium-Catalyzed Deallylation

The true elegance of this strategy is revealed during the deprotection step. The allyl groups are most commonly removed via a palladium(0)-catalyzed reaction.[12][13] This process is highly chemoselective and proceeds under neutral, mild conditions, leaving other sensitive functional groups intact.

The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack by a scavenger molecule (e.g., morpholine, N-methylaniline, or dimedone), which irreversibly traps the allyl group and regenerates the Pd(0) catalyst.[14][15]

start R-O-P(O)(OAll)₂ pi_allyl [π-Allyl Pd(II) Complex] start->pi_allyl + Pd(0) pd0 Pd(0)L₄ pd0->pi_allyl product R-O-P(O)(OAll)(O⁻) pi_allyl->product - Allyl⁺ scavenger Scavenger (e.g., Morpholine) pi_allyl->scavenger Nucleophilic Attack product->product Further Deprotection scavenger->pd0 Regenerates Catalyst scav_allyl Allyl-Scavenger scavenger->scav_allyl

Caption: Catalytic cycle for Pd(0)-mediated deallylation.

Experimental Protocols

Safety First: this compound is corrosive, toxic, and moisture-sensitive.[16][17][18] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19] Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Phosphorylation of a Primary Alcohol

This protocol describes a general method for phosphorylating a primary alcohol, using benzyl alcohol as a representative substrate.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N) (1.5 eq)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Argon/Nitrogen line)

  • Syringes and needles

Procedure:

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with argon.

  • Reagent Addition: Dissolve benzyl alcohol in anhydrous DCM. Add triethylamine via syringe.

  • Phosphorylation: Cool the solution to 0 °C in an ice bath. Add this compound dropwise via syringe over 10 minutes. The formation of a white precipitate (triethylamine hydrochloride) is expected.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Self-Validation:

  • ³¹P NMR: Expect a single peak for the diallyl phosphate product around -5 to -8 ppm.

  • ¹H NMR: Appearance of characteristic signals for the allyl protons (multiplets at ~5.9 ppm, ~5.3 ppm, and ~4.6 ppm).

Protocol 2: Synthesis of a Protected Nucleoside Monophosphate

This protocol demonstrates the phosphorylation of the 5'-hydroxyl of a protected nucleoside, a key step in the synthesis of nucleotide analogs.[20][21][22]

Materials:

  • 2',3'-O-Isopropylideneuridine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine

  • Inert atmosphere setup

Procedure:

  • Setup: Flame-dry a flask and maintain under an argon atmosphere.

  • Reagent Addition: Dissolve the protected nucleoside in anhydrous pyridine.

  • Phosphorylation: Cool the solution to 0 °C. Add this compound dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Cool the mixture to 0 °C and quench by the slow addition of water. Remove the pyridine under reduced pressure (co-evaporate with toluene).

  • Extraction: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel chromatography to yield the protected nucleoside 5'-diallyl phosphate.

Protocol 3: Palladium-Catalyzed Deprotection of a Diallyl Phosphate Ester

This protocol details the removal of the allyl protecting groups to yield the final bioactive phosphate.[6]

Materials:

  • Diallyl-protected phosphate (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.3 eq)

  • Scavenger: Morpholine (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Inert atmosphere setup

Procedure:

  • Setup: Add the diallyl-protected phosphate to a flame-dried, argon-flushed flask.

  • Reagent Addition: Dissolve the substrate in anhydrous, degassed THF. Add the scavenger (morpholine).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the solution. The solution may turn yellow or orange.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or ³¹P NMR. The product phosphate salt is often baseline-immobile on silica TLC. The ³¹P NMR signal will shift upfield upon deprotection.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. The crude product can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration. Further purification can be achieved by ion-exchange chromatography if necessary.

Data Summary and Characterization

The choice of base and solvent can be optimized for different substrates. The following table provides a summary of typical conditions reported in the literature for the phosphorylation of various alcohols.

Substrate TypeBaseSolventTypical Yield (%)Reference
Primary AlcoholTriethylamineDCM85 - 95%[10]
Secondary AlcoholTriethylamine/DMAPDCM/THF40 - 70%[23]
PhenolPyridinePyridine80 - 90%[11]
Protected NucleosidePyridinePyridine75 - 90%
Protected CarbohydratePyridine/DMAPDCM70 - 85%

Characterization Notes:

  • ³¹P NMR Spectroscopy: This is the most direct method for monitoring phosphorylation and deprotection. Diallyl phosphate triesters typically appear in the -5 to -10 ppm range. Upon deprotection to the phosphate dianion, the signal shifts significantly upfield to approximately 0 to +5 ppm.

  • Mass Spectrometry (ESI-): An essential tool for confirming the molecular weight of the phosphorylated product and the final deprotected phosphate.

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of bioactive phosphate esters. The stability of the diallyl protecting group, combined with the mild and specific conditions required for its removal via palladium catalysis, provides a robust platform for complex molecular synthesis. The protocols and insights provided in this guide are designed to empower researchers to confidently apply this methodology in their pursuit of novel therapeutics and biological probes.

References

  • Y. Hayakawa, S. Wakabayashi, T. Nobori, M. Noyori, Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions, Organic Letters, 2(3), 243-246 (2000). [Link]

  • Y. Hayakawa, S. Wakabayashi, T. Nobori, M. Noyori, Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions, PubMed, (2000). [Link]

  • Y. Hayakawa, et al., Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis, ResearchGate, (2000). [Link]

  • Chemsrc, MATERIAL SAFETY DATA SHEET - Diethyl chlorophosphate, (N.D.). [Link]

  • H. Zhang, F. Guibé, G. Balavoine, Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry, Semantic Scholar, (1988). [Link]

  • A. T. E. G. A. M. J. D. G. M. A. F. A. W. C. J. Wagner, Rapid Synthesis of Nucleoside Triphosphates and Analogues, PubMed, (2020). [Link]

  • Aapptec, Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups, (N.D.). [Link]

  • S. G. Gouin, et al., Phosphorylation of various alcohols using triallyl phosphite, ResearchGate, (2011). [Link]

  • Fisher Scientific, SAFETY DATA SHEET - Diethyl chlorophosphate, (2025). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., Understanding Diethyl Chlorophosphate: Properties, Hazards, and Safe Handling, (2026). [Link]

  • M. Sekine, et al., Efficient and Cost-Effective Synthesis of Dialkyl Chlorophosphates, ResearchGate, (2013). [Link]

  • B. C. Ranu, A. Saha, R. Jana, A simple, general and improved procedure for phosphorylation of alcohols catalyzed by indium( III) chloride, Zenodo, (2002). [Link]

  • H. J. Kim, I. Y. Kim, An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates, ResearchGate, (2014). [Link]

  • M. Ociepa, et al., Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent, Organic Chemistry Portal, (2021). [Link]

  • I. H. Um, et al., Kinetics and Mechanism of the Anilinolysis of Diisopropyl Chlorophosphate in Acetonitrile, Journal of the Korean Chemical Society, (2011). [Link]

  • M. Hissler, et al., Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand, Organometallics, (2011). [Link]

  • McGill University, Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors, eScholarship@McGill, (2006). [Link]

  • J. L. Montchamp, Palladium-Catalyzed Allylation/Benzylation of H-Phosphinate Esters with Alcohols, NIH, (2016). [Link]

  • ResearchGate, (PDF) Diethyl Chlorophosphate, (2016). [Link]

  • PubMed, Diallyl disulfide inhibits p34(cdc2) kinase activity through changes in complex formation and phosphorylation, (2000). [Link]

  • A. Kore, et al., Synthesis and evaluation of 2'-O-allyl substituted dinucleotide cap analog for mRNA translation, PubMed, (2010). [Link]

  • M. K. Mueller, et al., Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions, PLOS ONE, (2011). [Link]

  • J. L. Montchamp, Palladium-Catalyzed Allylation/Benzylation of H-Phosphinate Esters with Alcohols, Semantic Scholar, (2016). [Link]

  • S. Murahashi, et al., Palladium(0)-catalyzed carbonylation of allyl phosphates and allyl acetates, Semantic Scholar, (1984). [Link]

  • S. Dey, A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds, Scientific & Academic Publishing, (2015). [Link]

  • L. L. D. Kovács, et al., New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates, NIH, (2019). [Link]

  • Wikipedia, Diethyl phosphorochloridate, (N.D.). [Link]

  • National Center for Biotechnology Information, this compound, PubChem, (N.D.). [Link]

  • R. A. Aitken, et al., Convenient Preparation of Long-Chain Dialkyl Phosphates, Organic Chemistry Portal, (2012). [Link]

  • Organic Chemistry Portal, Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides, (2004). [Link]

  • J. Czapinska, J. Strok, The Mechanism of Phosphoryl Transfer Reaction and the Role of Active Site Residues on the Basis of Ribokinase-Like Kinases, MDPI, (2009). [Link]

  • Google Patents, WO/2020/244162 CHEMICAL SYNTHESIS METHOD OF DIPHENYL CHLOROPHOSPH
  • A. E. G. E. M. Mora, et al., Nucleophilic Substitution Reactions of Diethyl 4-Nitrophenyl Phosphate Triester: Kinetics and Mechanism, ResearchGate, (2011). [Link]

  • T. Takahashi, et al., Metallo-phosphorylation of olefins: reaction of diethyl chlorophosphate with zirconocene–ethylene complex, Chemical Communications, (1998). [Link]

  • S. Dey, Nucleophilic Substitution at Thiophosphoryl Center (P=S), ResearchGate, (2021). [Link]

  • Y. W. Lin, K. S. Kole, K. M. Shokat, The Chemical Biology of Protein Phosphorylation, NIH, (2007). [Link]

Sources

Application Notes & Protocols: The Strategic Use of Diallyl Chlorophosphate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organophosphorus compounds are a cornerstone of modern agriculture, providing essential tools for crop protection and management.[1][2] Within the vast arsenal of reagents for their synthesis, dialkyl chlorophosphates serve as powerful and versatile phosphorylating agents.[3] This document provides a detailed technical guide on the application of Diallyl Chlorophosphate (DCP), a key intermediate for introducing the diallyl phosphate moiety into organic molecules. We will explore the fundamental reaction mechanism, provide a field-proven experimental protocol for the synthesis of a model organophosphate ester, and discuss the broader implications for developing novel active ingredients. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and broader chemical industries.

Introduction: The Role of Phosphorylation in Agrochemicals

The efficacy of many insecticides, herbicides, and fungicides is derived from their ability to interact with and inhibit critical enzyme systems in the target organism.[1] Organophosphates, as a class, are renowned for their potent activity, often functioning as irreversible inhibitors of acetylcholinesterase (AChE) in insects, leading to nerve toxicity.[1][2] The synthesis of these vital compounds hinges on the creation of a stable phosphate ester linkage.

This compound (CAS: 16383-57-6) is a specialized reagent designed for this purpose.[4][5][6] It is an ester of phosphoric acid characterized by a highly reactive Phosphorus-Chlorine (P-Cl) bond. The electron-withdrawing nature of the phosphoryl group (P=O) and the chlorine atom renders the phosphorus center highly electrophilic, making it an ideal substrate for nucleophilic attack by alcohols, thiols, or amines. The two allyl groups provide unique functionality, which can be leveraged for subsequent chemical modifications or may influence the biological activity and environmental fate of the final product.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 16383-57-6[4][5][6]
Molecular Formula C₆H₁₀ClO₃P[6]
Molecular Weight 196.57 g/mol [6]
IUPAC Name 3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene[6]
Boiling Point 65 °C @ 0.001 Torr[5]
Appearance Colorless to light yellow liquid (Typical)N/A

Core Mechanism: Nucleophilic Phosphorylation

The primary utility of this compound in synthesis is its function as a phosphorylating agent. The reaction proceeds via a nucleophilic substitution mechanism at the phosphorus center.

Causality of the Reaction:

  • Nucleophilic Attack: A nucleophilic group (typically an alcohol, R-OH, or an amine, R-NH₂) on the substrate molecule attacks the electrophilic phosphorus atom of this compound.

  • Transition State: A transient, pentavalent trigonal bipyramidal intermediate is formed.

  • Leaving Group Departure: The chloride ion (Cl⁻), being an excellent leaving group, is expelled.

  • Product Formation: A stable diallyl phosphate ester is formed. The reaction co-produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent side reactions and drive the reaction to completion.

This fundamental transformation is the basis for incorporating the diallyl phosphate functional group into a vast array of potential agrochemical candidates.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Transition State & HCl Scavenging cluster_2 Step 3: Product Formation DCP This compound (Electrophile) TS Pentavalent Intermediate DCP->TS Nuc Nucleophile (R-OH) Nuc->DCP Attacks P atom Base Base (e.g., Et3N) HCl HCl (byproduct) Base->HCl Neutralizes Product Diallyl Phosphate Ester TS->Product Salt [Base-H]+Cl- Salt

Caption: General workflow for phosphorylation using this compound.

Protocol: Synthesis of a Model Agrochemical Precursor

This protocol details the synthesis of Diallyl 4-nitrophenyl phosphate, a model compound representative of many organophosphate insecticides. 4-Nitrophenol is chosen as the nucleophile due to its relevance as a leaving group in the mechanism of action of pesticides like Parathion.

Principle: This procedure demonstrates the base-mediated phosphorylation of a phenol with this compound. The reaction is conducted under anhydrous conditions at a controlled temperature to maximize yield and minimize side-product formation.

Materials and Reagents
Reagent/MaterialGradeQuantitySupplier Example
This compound≥95%10.0 mmol, 1.97 g(e.g., Wuhan TCASChem)[5]
4-NitrophenolReagent10.0 mmol, 1.39 gStandard Supplier
Triethylamine (Et₃N)Anhydrous, ≥99.5%12.0 mmol, 1.67 mLStandard Supplier
Dichloromethane (DCM)Anhydrous50 mLStandard Supplier
Hydrochloric Acid (HCl)1 M Aqueous~30 mLStandard Supplier
Saturated NaCl (Brine)Aqueous~30 mLStandard Supplier
Magnesium Sulfate (MgSO₄)Anhydrous~5 gStandard Supplier
Silica Gel60 Å, 230-400 meshAs neededStandard Supplier
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • Toxicity: this compound is a corrosive and toxic organophosphorus compound. It is a suspected cholinesterase inhibitor. Handle only in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles at all times.

  • Byproduct: The reaction generates HCl. The use of a base is critical, but any unreacted chlorophosphate will release HCl upon contact with moisture. Ensure the setup is vented properly within the fume hood.

  • Waste Disposal: All organophosphorus waste must be collected and disposed of according to institutional and local environmental regulations.

Step-by-Step Experimental Procedure
  • System Preparation: Assemble the two-neck flask with a magnetic stir bar and dropping funnel. Flame-dry the apparatus under vacuum and backfill with nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add 4-nitrophenol (1.39 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Begin stirring until all solid has dissolved. Add triethylamine (1.67 mL, 12.0 mmol). Rationale: Triethylamine acts as an HCl scavenger, preventing protonation of the starting materials and driving the equilibrium towards the products.

  • Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C. Rationale: The phosphorylation reaction is exothermic. Cooling prevents runaway reactions and the formation of undesired byproducts.

  • DCP Addition: Dissolve this compound (1.97 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the DCP solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation:

    • Upon completion, a white precipitate (triethylammonium chloride) will have formed. Filter the reaction mixture through a pad of Celite to remove the salt, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally, brine (1 x 30 mL). Rationale: The acid wash removes any remaining triethylamine, while the bicarbonate wash neutralizes any residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Diallyl 4-nitrophenyl phosphate.

G A 1. Dissolve 4-Nitrophenol & Et3N in Anhydrous DCM B 2. Cool to 0 °C in Ice Bath A->B C 3. Add this compound Solution Dropwise B->C D 4. Stir at Room Temp for 4-6 hours C->D E 5. Filter Et3N·HCl Salt D->E F 6. Aqueous Work-up (HCl, NaHCO3, Brine) E->F G 7. Dry (MgSO4) & Concentrate F->G H 8. Purify via Column Chromatography G->H I Final Product: Diallyl 4-nitrophenyl phosphate H->I

Caption: Experimental workflow for the synthesis of a model organophosphate.

Broader Applications and Future Directions

While this protocol provides a specific example, the true power of this compound lies in its adaptability. By substituting 4-nitrophenol with other nucleophilic scaffolds—such as heterocyclic alcohols, substituted phenols, or primary/secondary amines—a diverse library of novel organophosphate derivatives can be rapidly synthesized for high-throughput screening in agrochemical discovery programs.[8]

The allyl moieties themselves are points for further chemical diversification. They can undergo a variety of transformations (e.g., dihydroxylation, epoxidation, metathesis) to fine-tune the physicochemical properties, biological activity, and environmental profile of the parent molecule. This versatility makes this compound a valuable tool not only for creating final products but also for generating complex intermediates in multi-step synthetic campaigns.[9]

References

  • DIALLYL CHLOROPHOSPH
  • DIALLYL CHLOROPHOSPH
  • Diethyl chlorophosphate - general description and applic
  • Diethyl chlorophosph
  • This compound | C6H10ClO3P | CID 4187658 - PubChem.
  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remedi
  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remedi
  • Unlocking the Potential: The Role of Diphenyl Chlorophosphate in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • SYNTHESIS, CHARACTERIZATION AND PESTICIDAL ACTIVITY OF SOME ORGANOPHOSPHORUS DERIV
  • Organophosphates as Versatile Substr

Sources

Troubleshooting & Optimization

Technical Support Center: Safe Handling and Storage of Diallyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Integrity: Diallyl chlorophosphate (CAS No. 16383-57-6) is a specialized organophosphorus compound for which comprehensive, publicly available safety data is limited. This guide has been constructed by synthesizing information on its known chemical structure, the established reactivity of the chlorophosphate functional group, and the general hazards of organophosphate compounds.[1][2] All protocols herein are based on a conservative risk assessment assuming high toxicity, corrosivity, and reactivity. Users must conduct a thorough, institution-specific risk assessment before beginning any experiment. Data from analogous compounds like Diethyl chlorophosphate is used for illustrative purposes only and is clearly noted.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
Q1: What is this compound and what are its primary hazards?

This compound (CAS: 16383-57-6) is an organophosphorus compound containing a reactive chlorophosphate center and two allyl functional groups.[3][4] Based on its structure, its primary hazards are:

  • High Acute Toxicity: Like many organophosphates, it is presumed to be highly toxic if inhaled, ingested, or absorbed through the skin.[1][5] Organophosphates can act as cholinesterase inhibitors, leading to a range of severe and potentially fatal neurotoxic effects.[2][6][7]

  • Corrosivity: The chlorophosphate group makes the compound highly susceptible to hydrolysis. Contact with moisture (e.g., in the air, on skin, in mucous membranes) will likely produce corrosive hydrogen chloride (HCl) gas and phosphoric acid derivatives, causing severe chemical burns.[8][9][10]

  • Water Reactivity: It is a water-sensitive chemical.[8] Contact with water can lead to a vigorous reaction, liberating toxic and corrosive gases.[10][11]

Q2: Why is this compound considered moisture-sensitive?

The phosphorus-chlorine (P-Cl) bond in this compound is highly electrophilic and readily attacked by nucleophiles, with water being a common and potent one. This hydrolysis reaction breaks the P-Cl bond, leading to the formation of hydrogen chloride gas. This reaction not only degrades the reagent but also creates a hazardous, corrosive atmosphere within the storage container and fume hood.[8] Therefore, all handling and storage must be performed under strictly anhydrous (dry) conditions.

Q3: What are the known decomposition products?

Upon reaction with water or heat, this compound is expected to decompose into hazardous products including, but not limited to, hydrogen chloride gas, carbon oxides (CO, CO2), and various oxides of phosphorus.[10][11][12]

Section 2: Troubleshooting Guide - Personal Protective Equipment (PPE)
Issue: I'm not sure what level of PPE is required for handling this compound.

Solution: A maximum-protection approach is mandatory. Given the presumed high dermal toxicity and corrosivity, standard laboratory PPE is insufficient.[13][14][15]

Step-by-Step PPE Protocol:

  • Body Protection: Wear a flame-retardant lab coat over long-sleeved clothing and long pants. For transfers of significant quantities, a chemical-resistant apron is required.[13][16]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. Double-gloving is strongly recommended. The outer glove should be a robust material like butyl or neoprene rubber, while the inner glove can be nitrile.[11][13]

    • Causality: The chlorophosphate can rapidly penetrate standard thin nitrile gloves. Double-gloving provides a critical time buffer in case of a splash, allowing you to remove the contaminated outer glove without compromising your skin's safety. Always check the glove manufacturer's compatibility chart for organophosphates and chlorinated compounds.

  • Eye and Face Protection: Wear chemical safety goggles that form a complete seal around the eyes. In addition, a full-face shield must be worn over the goggles to protect against splashes.[16][17]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood with a tested and reliable airflow.[8] If there is any risk of the fume hood failing or for emergency response, a respirator with a suitable cartridge for organic vapors and acid gases should be readily available.[13][17]

Table 1: PPE Specification Summary
Protection TypeMinimum RequirementRecommended for TransfersRationale
Body Flame-retardant lab coatChemical-resistant apronProtects against splashes and skin contact.[13]
Hands Double-gloved (e.g., nitrile inner, neoprene/butyl outer)Double-gloved (e.g., nitrile inner, neoprene/butyl outer)High dermal toxicity and corrosivity require robust barrier protection.[18]
Eyes/Face Chemical safety gogglesGoggles AND full-face shieldPrevents severe eye damage from splashes of corrosive liquid.[16][17]
Respiratory Certified chemical fume hoodCertified chemical fume hoodPrevents inhalation of highly toxic and corrosive vapors.[8]
Section 3: Troubleshooting Guide - Safe Handling & Storage
Issue: The reagent appears cloudy or is fuming slightly upon opening.

Cause: This indicates a breach in the container seal, leading to exposure to atmospheric moisture and subsequent hydrolysis. The fuming is likely HCl gas.

Solution:

  • Do NOT Use: The reagent is likely partially decomposed and may be at a higher internal pressure. Do not proceed with the experiment.

  • Handle with Extreme Caution: Place the container in a secondary containment bin within the fume hood.

  • Quench & Dispose: The material should be quenched using appropriate laboratory procedures for reactive organophosphates and disposed of as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[8]

Workflow for Safe Handling and Use

The following workflow is designed to minimize exposure and prevent accidental release.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Storage Phase A 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B 2. Verify Fume Hood Operation A->B C 3. Prepare Inert Atmosphere Setup (e.g., Schlenk line with Nitrogen/Argon) B->C D 4. Allow Reagent to Equilibrate to Room Temperature in Desiccator C->D E 5. Transfer Reagent Under Inert Gas (Use Syringe/Cannula) D->E Inside Fume Hood F 6. Add to Reaction Vessel Slowly (Ensure vessel is dry and inert) E->F G 7. Securely Reseal Primary Container (Use Parafilm/Tape) F->G H 8. Perform Experiment G->H I 9. Quench Reaction & Glassware (Follow specific SOP) H->I J 10. Dispose of Waste Correctly I->J K 11. Return Reagent to Designated Storage J->K L 12. Doff & Inspect PPE K->L

Caption: Experimental workflow for this compound.

Q4: How must this compound be stored?

Answer: Proper storage is critical to maintaining reagent integrity and ensuring safety.[19]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[20] Many suppliers package this in bottles with a Sure/Seal™ septum-inlet cap to facilitate transfer via syringe while maintaining an inert headspace.

  • Temperature: Store in a cool, dry, well-ventilated location, away from sources of heat or ignition.[19] Refrigeration may be appropriate to slow decomposition, but the container must be warmed to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold reagent.[21][22]

  • Location: Store in a dedicated cabinet for corrosive and water-reactive materials.[17] Do not store with strong oxidizing agents, bases, or alcohols.[10] Use secondary containment (e.g., a plastic or glass tray) to contain any potential leaks.

Section 4: Troubleshooting Guide - Spills & Exposure
Issue: I've spilled a small amount (<10 mL) of this compound inside the fume hood.

Solution: For minor spills inside a fume hood, trained lab personnel can perform the cleanup.

  • Alert & Secure: Alert others in the lab. Ensure the fume hood sash is kept as low as possible.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do NOT use combustible materials like paper towels.

  • Neutralize (with caution): Once absorbed, the material can be cautiously treated with a neutralizing agent like sodium bicarbonate (soda ash) to react with the acidic components. This may generate gas, so proceed slowly.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by a soap and water wash, and finally a clean water rinse.[23] All cleaning materials must be disposed of as hazardous waste.

Issue: I've been exposed to this compound.

This is a medical emergency. The primary goal is immediate and thorough decontamination.[24][25]

Emergency Response Logic:

EmergencyResponse cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Occurs Skin Immediately remove all contaminated clothing. Start->Skin Inhale Move victim to fresh air immediately. Start->Inhale Ingest Do NOT induce vomiting. Rinse mouth with water. Start->Ingest Wash Flush affected area with copious amounts of water for at least 15 minutes. Use safety shower or eyewash station. Skin->Wash Medical Seek Immediate Medical Attention Call Emergency Services Provide SDS to responders. Wash->Medical Inhale->Medical Ingest->Medical

Sources

Technical Support Center: Purification of Crude Diallyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diallyl chlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into overcoming common challenges encountered during the purification of this versatile reagent. This compound is a key intermediate in the synthesis of various organophosphorus compounds, making its purity paramount for successful downstream applications.[1] This document will address specific issues in a question-and-answer format, offering troubleshooting strategies and detailed protocols.

I. Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of crude this compound.

My final product is colored and has an amine-like odor. What is the likely cause and how can I fix it?

Cause: This issue often arises from using an excess of a tertiary amine base (like triethylamine) during the synthesis.[2] The excess base can lead to side reactions and the formation of colored impurities that also carry a distinct amine odor.

Solution: The most effective remedy is to distill the crude product over potassium dihydrogen phosphate (KH₂PO₄).[2] This acidic salt effectively neutralizes and removes the residual amine, yielding a pure, colorless product.

I'm observing significant product decomposition and polymerization during distillation. What's happening and what can I do to prevent it?

Cause: this compound is known to be sensitive to heat.[2] Prolonged exposure to high temperatures during distillation can lead to thermal decomposition and the formation of a viscous, polymer-like residue.[2] This is thought to occur through the elimination of an allyl group between molecules.[2]

Solutions:

  • Rapid, Low-Temperature Vacuum Distillation: To minimize thermal stress, it is crucial to perform the distillation as quickly as possible and under a high vacuum (e.g., at low pressure) to lower the boiling point.[2]

  • Avoid Overheating: Carefully monitor the temperature of the distillation pot and avoid excessive heating.

  • Consider Flash Distillation: For heat-sensitive compounds, flash distillation can be a gentler alternative to traditional distillation.[3]

My purified this compound is hydrolyzing over time. How can I prevent this?

Cause: this compound is susceptible to hydrolysis, where the P-Cl bond is cleaved by water to form a P-OH bond.[4] This can be a significant issue if the compound is exposed to moisture during workup or storage.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Proper Storage: Store the purified product under an inert atmosphere and in a tightly sealed container, preferably with a desiccant.

Decision-Making Workflow for Purification

The choice of purification method depends on the nature of the impurities present in the crude product. The following diagram outlines a logical workflow to guide your decision-making process.

Purification_Workflow cluster_start Crude this compound cluster_impurities Impurity Identification cluster_methods Purification Method cluster_end Final Product start Initial Assessment of Crude Product amine Colored / Amine Odor (Excess Base) start->amine Visual/Olfactory Inspection thermal Polymeric Residue (Thermal Decomposition) start->thermal Post-Distillation Analysis hydrolysis Acidic Impurities (Hydrolysis Products) start->hydrolysis pH Testing/ NMR Analysis other Other Organic Impurities start->other TLC/GC-MS Analysis distill_kh2po4 Distillation over Potassium Dihydrogen Phosphate amine->distill_kh2po4 vac_distill Rapid, Low-Temp Vacuum Distillation thermal->vac_distill anhydrous Anhydrous Workup & Inert Storage hydrolysis->anhydrous chromatography Column Chromatography other->chromatography end Pure this compound distill_kh2po4->end vac_distill->end anhydrous->end chromatography->end

Caption: Decision workflow for selecting the appropriate purification method.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as diallyl phosphite, by-products from side reactions, excess tertiary amine base used in the synthesis, and decomposition products like polymers.[2] The presence of oxygenated phosphorus compounds, such as dialkyl chlorophosphates, can also be an issue, particularly if the product has been exposed to heat.[3]

Q2: Can I use column chromatography to purify this compound?

A2: Yes, column chromatography can be an effective method for removing non-volatile impurities. For similar compounds like geranyl diethyl phosphate, flash column chromatography with a gradient elution of ethyl acetate in hexanes has been shown to be effective.[5] However, care must be taken to use a non-protic solvent system to avoid hydrolysis on the silica gel. It is also important to note that this compound is a reactive compound, so compatibility with the stationary phase should be considered.

Q3: What are the key safety precautions I should take when handling this compound?

A3: this compound and its analogues are toxic and corrosive.[6] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation, ingestion, and skin contact.[6] In case of exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[7]

Q4: What is the boiling point of this compound?

A4: The boiling point of this compound is dependent on the pressure. One source indicates a boiling point of 81°C at 6 mmHg.[6] It is important to perform distillations under vacuum to keep the temperature as low as possible and prevent decomposition.[2]

Q5: Are there alternative methods to distillation for purification?

A5: Besides distillation and chromatography, chemical treatments can be employed. For instance, washing the crude product with a dilute acid solution can help remove basic impurities, though care must be taken to avoid hydrolysis of the desired product. Subsequent washing with brine and drying over an anhydrous salt like magnesium sulfate or sodium sulfate is then necessary. For certain phosphorus compounds, treatment with an alcohol has been used to react with and remove oxygenated phosphorus impurities prior to distillation.[3]

Comparison of Purification Methods
Purification MethodAdvantagesDisadvantagesBest For Removing
Vacuum Distillation Effective for separating compounds with different boiling points. Can handle larger quantities.Risk of thermal decomposition for heat-sensitive compounds.[2]Volatile impurities and some colored by-products.
Distillation over KH₂PO₄ Specifically removes basic impurities like tertiary amines.[2]Still carries the risk of thermal decomposition.Residual amine catalysts.
Column Chromatography High resolution for separating complex mixtures.[5]Can be time-consuming and requires solvent usage. Potential for hydrolysis on the stationary phase.Non-volatile impurities and closely related by-products.
Chemical Wash Simple and quick for removing certain types of impurities.Risk of product hydrolysis. May not remove all impurities.Acidic or basic impurities.

III. Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing volatile impurities and when the crude product is not heavily contaminated with heat-sensitive by-products.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is completely dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure. For this compound, this is approximately 81°C at 6 mmHg.[6]

  • Monitoring: Closely monitor the temperature and pressure throughout the distillation to ensure a clean separation and to avoid overheating.[2]

  • Storage: Store the purified, colorless oil under an inert atmosphere.

Protocol 2: Purification by Distillation over Potassium Dihydrogen Phosphate

This protocol is specifically designed for cases where the crude product is contaminated with a residual tertiary amine base.[2]

  • Apparatus Setup: Set up a vacuum distillation apparatus as described in Protocol 1.

  • Adding KH₂PO₄: Add a small amount of anhydrous potassium dihydrogen phosphate to the crude this compound in the distillation flask.

  • Procedure: Follow steps 3-7 from Protocol 1. The KH₂PO₄ will neutralize the amine, which will remain in the distillation pot as a non-volatile salt.

IV. References

  • Chemsrc. (2025, September 21). This compound. Retrieved from

  • Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. Journal of Organic Chemistry, 15(3), 637-647. Retrieved from

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Diethyl chlorophosphate. Retrieved from

  • Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET - Diethyl chlorophosphate. Retrieved from

  • Fisher Scientific. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from

  • ChemicalBook. (n.d.). This compound. Retrieved from

  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from

  • Chem-Impex. (n.d.). Diethyl chlorophosphate. Retrieved from

  • Understanding the Applications of Diallyl Chlorophosphite in Chemical Synthesis. (2025, October 12). Retrieved from

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from

  • ResearchGate. (n.d.). (a) Hydrolysis of a sarin simulant, diethyl chlorophosphate, in.... Retrieved from

Sources

Technical Support Center: Optimizing Diallyl Chlorophosphate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of diallyl chlorophosphate (DACP). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile phosphorylating agent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues, optimize reaction conditions, and ensure the safe and efficient production of high-purity DACP.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The standard and most widely adopted method is the reaction of phosphorus oxychloride (POCl₃) with two equivalents of allyl alcohol. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[1]

Q2: Why is strict temperature control so critical during the synthesis?

The reaction between phosphorus oxychloride and allyl alcohol is highly exothermic.[2] Failure to maintain low temperatures (typically 0 °C to -10 °C) can lead to several problems:

  • Over-reaction: Formation of the primary side product, triallyl phosphate, becomes more favorable at higher temperatures.

  • Decomposition: Both the starting material (POCl₃) and the product (DACP) can decompose or participate in side reactions when heated excessively.[3]

  • Runaway Reaction: The exotherm can become uncontrollable, posing a significant safety hazard.

Q3: My final product is always contaminated with triallyl phosphate. How can I minimize this?

Triallyl phosphate is the most common impurity and arises from the reaction of DACP with a third equivalent of allyl alcohol. To minimize its formation:

  • Control Stoichiometry: Use a slight excess of POCl₃ relative to the two equivalents of allyl alcohol.

  • Slow Addition: Add the allyl alcohol dropwise to the cooled POCl₃ solution. This maintains a low concentration of the alcohol, favoring the formation of the desired dichlorophosphate and subsequently the DACP over the tri-substituted product.

  • Maintain Low Temperature: As mentioned, lower temperatures significantly reduce the rate of the third substitution reaction.

  • Efficient Quenching: Once the reaction is complete, quenching with a non-aqueous workup can prevent further reaction during warming.

Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive, toxic, and moisture-sensitive reagent.[4][5][6][7][8] Strict adherence to safety protocols is mandatory:

  • Work in a Fume Hood: Always handle POCl₃ in a well-ventilated chemical fume hood.[6]

  • Use an Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reaction with atmospheric moisture.[8] Contact with water liberates toxic HCl gas.[4][5][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (Neoprene or Teflon are recommended; PVC and nitrile are unsuitable), and a lab coat.[4][6]

  • Quenching: Never quench POCl₃ directly with water or alcohol in a concentrated form. Always add it to a large volume of a cooled quenching solution or add the quenching solution slowly to the reagent.

Synthesis and Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of DACP, their underlying causes, and validated solutions.

Problem 1: Low Reaction Yield

A low yield of DACP is a frequent issue that can often be traced back to suboptimal reaction parameters or starting material quality.

Potential Causes & Solutions

Cause Scientific Explanation Recommended Solution & Protocol
Moisture Contamination Phosphorus oxychloride and this compound are highly susceptible to hydrolysis. Water contamination will consume POCl₃ to form phosphoric acid and HCl, reducing the amount of reagent available for the desired reaction.Protocol: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of dry nitrogen or argon gas.[8]
Incorrect Stoichiometry The reaction proceeds stepwise. An incorrect ratio of allyl alcohol to POCl₃ can halt the reaction at the allyl dichlorophosphate intermediate or promote over-reaction to triallyl phosphate, both of which reduce the yield of the desired product.Protocol: Carefully measure reactants. A typical starting ratio is 1.0 equivalent of POCl₃ to 2.0-2.1 equivalents of allyl alcohol and 2.1-2.2 equivalents of a tertiary amine base (e.g., triethylamine).
Suboptimal Temperature If the temperature is too low, the reaction rate may be impractically slow, leading to an incomplete reaction within the allotted time.Protocol: While initial addition should be at -10 to 0 °C, after the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion. Monitor progress using TLC or ³¹P NMR.
Loss During Workup/Purification DACP can be lost during aqueous workups due to hydrolysis. It can also decompose during distillation if overheated.[3]Protocol: Opt for a non-aqueous workup where possible. After reaction, filter the amine hydrochloride salt and rinse with an anhydrous solvent. If distillation is required for purification, perform it under high vacuum to lower the boiling point and minimize thermal stress on the compound.
Problem 2: Product Purity Issues

The presence of side products or unreacted starting materials compromises the utility of the DACP. Analytical techniques like ³¹P NMR are invaluable for identifying these impurities.[9][10][11]

Common Impurities & Mitigation Strategies

Impurity Identification (Typical ³¹P NMR) Cause & Prevention
Allyl Dichlorophosphate Signal downfield from DACPIncomplete reaction. Caused by insufficient allyl alcohol, poor mixing, or insufficient reaction time/temperature. Solution: Ensure proper stoichiometry and allow the reaction to proceed to completion.
Triallyl Phosphate Signal upfield from DACPOver-reaction with a third equivalent of allyl alcohol.[1] Caused by poor temperature control, incorrect stoichiometry, or slow reaction quenching. Solution: Maintain low temperature, use a slight excess of POCl₃, and add allyl alcohol dropwise.
Hydrolysis Products Various signals, often broadExposure to moisture during the reaction or workup. Solution: Rigorously follow anhydrous techniques as described for "Low Yield".[8]
Unreacted POCl₃ Sharp singletInsufficient allyl alcohol added or an incomplete reaction. Solution: Ensure complete addition of the alcohol and sufficient reaction time.

Visualizing the Reaction and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

Diagram 1: this compound Synthesis Pathway

G POCl3 Phosphorus Oxychloride (POCl3) Intermediate Allyl Dichlorophosphate POCl3->Intermediate Step 1 (Slow Addition, <0 °C) AllylOH Allyl Alcohol (1 eq.) AllylOH->Intermediate Base1 Base (1 eq.) -HCl Base1->Intermediate Product This compound (DACP) Intermediate->Product Step 2 AllylOH2 Allyl Alcohol (1 eq.) AllylOH2->Product Base2 Base (1 eq.) -HCl Base2->Product

Caption: Stepwise synthesis of DACP from POCl₃ and Allyl Alcohol.

Diagram 2: Formation of Key Byproducts

G DACP This compound (Product) Triallyl Triallyl Phosphate (Over-reaction) DACP->Triallyl High Temp. Excess Alcohol Hydrolysis Hydrolysis Products DACP->Hydrolysis POCl3 Phosphorus Oxychloride (Starting Material) POCl3->Hydrolysis AllylOH_Side Allyl Alcohol (Excess) AllylOH_Side->Triallyl Water Water (Contaminant) Water->Hydrolysis

Caption: Major pathways leading to common reaction impurities.

Diagram 3: Troubleshooting Workflow

G Start Problem Encountered (e.g., Low Yield / Impure Product) CheckPurity Analyze Crude Product (³¹P NMR) Start->CheckPurity ExcessTAP High Triallyl Phosphate? CheckPurity->ExcessTAP ExcessInter High Dichloro Intermediate? ExcessTAP->ExcessInter No Sol_Temp Solution: - Lower Reaction Temp - Slow Alcohol Addition - Check Stoichiometry ExcessTAP->Sol_Temp Yes Hydrolysis Broad signals / POCl₃ peak? ExcessInter->Hydrolysis No Sol_Time Solution: - Increase Reaction Time - Allow to Warm to RT - Check Stoichiometry ExcessInter->Sol_Time Yes Sol_Anhydrous Solution: - Use Oven-Dried Glassware - Use Anhydrous Reagents - Ensure Inert Atmosphere Hydrolysis->Sol_Anhydrous Yes End Re-run Optimized Reaction Sol_Temp->End Sol_Time->End Sol_Anhydrous->End

Caption: A logical decision tree for troubleshooting DACP synthesis.

Recommended Experimental Protocol

This protocol provides a baseline for the synthesis of this compound on a laboratory scale.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Allyl alcohol (anhydrous)

  • Triethylamine (Et₃N, anhydrous)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Three-neck round-bottom flask, addition funnel, thermometer, magnetic stirrer, and inert gas (N₂ or Ar) setup.

Procedure:

  • Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet/outlet. Purge the entire system with dry N₂ or Ar.

  • Initial Charge: In the reaction flask, dissolve phosphorus oxychloride (1.0 eq.) in anhydrous diethyl ether or DCM.

  • Cooling: Cool the stirred POCl₃ solution to between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.

  • Reagent Addition: Prepare a solution of allyl alcohol (2.05 eq.) and anhydrous triethylamine (2.1 eq.) in the addition funnel.

  • Slow Addition: Add the allyl alcohol/triethylamine solution dropwise to the cooled POCl₃ solution over 1-2 hours. Critically, maintain the internal reaction temperature below 0 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 3-4 hours.

  • Workup (Non-Aqueous):

    • Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.

    • Wash the salt with a small amount of anhydrous solvent to recover any trapped product.

    • Combine the filtrate and washings.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

  • Purification: The crude this compound can be purified by vacuum distillation. This step is critical for removing less volatile impurities like triallyl phosphate.

This guide provides a comprehensive framework for optimizing the synthesis of this compound. By understanding the chemical principles behind each step and potential side reactions, researchers can effectively troubleshoot and adapt the procedure to achieve high yields and purity.

References

  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Yoshikawa, M., et al. (1969). Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate. Bulletin of the Chemical Society of Japan, 42(12), 3505-3508. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Google Patents. (1981). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. Retrieved from [Link]

  • Assay Genie. (2023). Understanding Phosphorylation: From ATP Synthesis to Cellular Signaling. Retrieved from [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • ABclonal. (2025). Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). Retrieved from [Link]

  • Nagaki, A., et al. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction parameters for the phosphorylation of I to IMP with 10 µg/mL PhoC-Mm. Retrieved from [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3). Retrieved from [Link]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5869. Retrieved from [Link]

  • Nanalysis. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 31 P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:16383-57-6. Retrieved from [Link]

Sources

Diallyl Chlorophosphate: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallyl chlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use. Here, we address specific issues in a direct question-and-answer format, focusing on the causality behind experimental outcomes and providing field-proven solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in this compound after synthesis, and how do they form?

A1: Impurities in this compound typically arise from incomplete reactions or side reactions during its synthesis, which is commonly achieved by reacting phosphorus oxychloride (POCl₃) with allyl alcohol.

  • Unreacted Starting Materials: The most common impurities are residual allyl alcohol and phosphorus oxychloride. Their presence indicates an incomplete reaction, which can be caused by incorrect stoichiometry, insufficient reaction time, or poor temperature control.

  • Partially Substituted Intermediates: The reaction proceeds stepwise. If the reaction is not driven to completion, you may find significant quantities of allyl dichlorophosphate (one allyl group) and triallyl phosphate (three allyl groups). The latter forms if an excess of allyl alcohol is used or if reaction conditions favor over-substitution.

  • Hydrolysis Products: this compound is highly sensitive to moisture.[1][2] Exposure to water, even atmospheric humidity, leads to hydrolysis of the reactive P-Cl bond, forming diallyl hydrogen phosphate . This is one of the most common degradation products found in aged reagents.

  • Pyrophosphates: The diallyl hydrogen phosphate byproduct can react with another molecule of this compound to form tetraallyl pyrophosphate . This condensation reaction is often catalyzed by the HCl generated during hydrolysis.

Q2: My phosphorylation reaction with an alcohol (R-OH) is giving a low yield and multiple byproducts. What are the likely side reactions?

A2: When reacting this compound with a nucleophile like an alcohol, several side reactions can compete with your desired transformation, leading to a complex product mixture.

The primary desired reaction is a nucleophilic substitution at the phosphorus center.[3]

  • Desired Reaction: (C₃H₅O)₂P(O)Cl + R-OH → (C₃H₅O)₂P(O)OR + HCl

However, the following side reactions are common:

  • Competitive Reaction with Water: If your solvent or reagents are not scrupulously dry, this compound will hydrolyze to diallyl hydrogen phosphate. This consumes your reagent and introduces an acidic byproduct that can complicate the reaction.

  • Pyrophosphate Formation: As mentioned in Q1, tetraallyl pyrophosphate can form. This byproduct is also a phosphorylating agent but has different reactivity and will lead to a mixture of products.

  • Reaction with HCl Scavenger: Most phosphorylation reactions use a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. However, the chloride anion of the resulting ammonium salt can compete with your alcohol nucleophile, leading to the reformation of the starting material. In some cases, the base itself can act as a nucleophile, forming a reactive intermediate.

  • Allyl Group Reactivity: While less common under standard phosphorylation conditions, the allyl groups are reactive moieties. Under thermal stress or in the presence of radical initiators, they can potentially undergo polymerization or other rearrangements, leading to insoluble materials or unidentifiable byproducts.

// Nodes DCP [label="this compound\n(DCP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROH [label="Alcohol\n(R-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(Diallyl Alkyl Phosphate)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; H2O [label="Water\n(Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAHP [label="Diallyl Hydrogen Phosphate\n(DAHP)", fillcolor="#FBBC05", fontcolor="#202124"]; TAPP [label="Tetraallyl Pyrophosphate\n(TAPP)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges DCP -> Product [label="+ R-OH\n(Desired Path)", color="#34A853"]; ROH -> Product [style=invis]; DCP -> DAHP [label="+ H₂O\n(Hydrolysis)", color="#EA4335"]; H2O -> DAHP [style=invis]; DAHP -> TAPP [label="+ DCP\n(Condensation)", color="#EA4335"]; DCP -> TAPP [style=invis]; } } Caption: Key reaction pathways for this compound.

Q3: I've noticed the purity of my this compound decreasing over time in storage. What's causing this degradation and how can I prevent it?

A3: The primary cause of degradation during storage is hydrolysis due to exposure to atmospheric moisture.[1][2] this compound is hygroscopic and the P-Cl bond is highly susceptible to attack by water.

Degradation Pathway: (C₃H₅O)₂P(O)Cl + H₂O → (C₃H₅O)₂P(O)OH + HCl

This process is autocatalytic because the generated HCl can accelerate further decomposition.

Protocol for Proper Storage:

  • Inert Atmosphere: Always store this compound under a dry, inert atmosphere such as argon or nitrogen.

  • Appropriate Container: Use a container with a tight-fitting seal. A glass bottle with a PTFE-lined cap is ideal. For frequent use, consider transferring smaller aliquots into separate vials to avoid repeated exposure of the main stock to air.

  • Low Temperature: Store the container in a cool, dry place. Refrigeration (2-8°C) is recommended to slow the rate of any potential decomposition reactions.[2]

  • Use of Desiccant: Store the sealed container inside a desiccator to protect it from ambient moisture.

Q4: My reaction required heating, and the mixture turned dark brown. What are the likely thermal decomposition products?

A4: Organophosphate compounds can decompose at elevated temperatures. Heating this compound, especially for prolonged periods or above its stability threshold, can liberate toxic fumes of hydrogen chloride and phosphorus oxides.[4][5]

The dark coloration or charring suggests the formation of complex, possibly polymeric, byproducts. The high reactivity of the allyl groups makes them susceptible to thermal polymerization. The decomposition process is complex and can lead to a range of intractable materials that are difficult to characterize. To avoid this, it is crucial to maintain strict temperature control and consider running reactions at the lowest effective temperature. If purification by distillation is necessary, it must be performed under high vacuum to keep the boiling temperature as low as possible.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting Workflow

// Nodes Start [label="Problem Observed\n(Low Yield, Impurities)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Check Reagent Purity & Age", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Anhydrous [label="2. Verify Anhydrous Conditions", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="3. Review Temperature Control", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stoich [label="4. Confirm Stoichiometry", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Purify_DCP [label="Action: Purify DCP\n(Vacuum Distillation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry_Solvents [label="Action: Dry Solvents/Reagents,\nUse Inert Atmosphere", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Temp [label="Action: Optimize Reaction Temp,\nMonitor for Degradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Ratio [label="Action: Adjust Reagent Ratio,\nConsider Slow Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents; Check_Reagents -> Purify_DCP [label="Impure?"]; Check_Reagents -> Check_Anhydrous [label="Pure"]; Check_Anhydrous -> Dry_Solvents [label="Moisture?"]; Check_Anhydrous -> Check_Temp [label="Dry"]; Check_Temp -> Optimize_Temp [label="Too High?"]; Check_Temp -> Check_Stoich [label="Optimal"]; Check_Stoich -> Adjust_Ratio [label="Incorrect?"]; } } Caption: A logical workflow for troubleshooting failed reactions.

Summary of Common Issues and Solutions
Problem Probable Cause(s) Recommended Solution(s)
Low or no product formation 1. Degraded this compound (hydrolyzed).2. Wet solvents or reagents.3. Ineffective base/HCl scavenger.1. Use a fresh bottle or purify the reagent via vacuum distillation.2. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents.3. Use a non-nucleophilic base (e.g., proton sponge) or ensure your base is dry and pure.
Multiple spots on TLC/LCMS 1. Presence of tetraallyl pyrophosphate.2. Incomplete reaction.3. Thermal decomposition.1. Ensure strictly anhydrous conditions to prevent formation of the diallyl hydrogen phosphate precursor.2. Increase reaction time or slightly warm the reaction if thermally stable.3. Run the reaction at a lower temperature.
Reagent is cloudy or fuming Hydrolysis from exposure to atmospheric moisture.Discard the reagent or attempt purification by high-vacuum distillation if a significant quantity is needed. Ensure proper storage and handling protocols are followed.
Formation of insoluble material Polymerization of allyl groups, often triggered by heat or impurities.Maintain strict temperature control. Ensure starting materials are free of radical initiators. Degas solvents if necessary.

Experimental Protocols

Protocol: Purification of this compound by Vacuum Distillation

This protocol is essential for removing non-volatile impurities such as diallyl hydrogen phosphate and pyrophosphates.

WARNING: this compound is corrosive and toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.

  • Charge the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a PTFE-coated magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply a high vacuum (e.g., <1 mmHg). A cold trap between the apparatus and the pump is highly recommended to protect the pump.

  • Heating: Gently heat the distillation flask using an oil bath. The goal is to keep the distillation temperature as low as possible to prevent thermal decomposition.[6]

  • Collect Fractions: Collect the fraction that distills at the expected boiling point (literature values may vary with pressure). The purified this compound should be a clear, colorless liquid.

  • Storage: Immediately transfer the purified liquid to a clean, dry, amber glass bottle and backfill with an inert gas before sealing. Store as recommended in Q3.

References

  • PubChem. (n.d.). Diethyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • De Pierne, O. S., & Grabi, A. (1981). U.S. Patent No. 4,247,490. U.S. Patent and Trademark Office.
  • Snyder, S. A., & Treitler, D. S. (2010). Synthesis of Et₂SBr·SbCl₅Br and Its Use in Biomimetic Brominative Polyene Cyclizations. Organic Syntheses, 87, 268. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • Guha, A. K., et al. (2017). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. International Journal of Organic Chemistry, 7, 225-241. Retrieved from [Link]

Sources

Diallyl chlorophosphate stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for diallyl chlorophosphate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile phosphorylating agent in their experimental workflows. This compound is a highly reactive molecule, and its stability is critically dependent on the experimental conditions, particularly pH. Understanding its behavior under acidic and basic conditions is paramount to ensure the success and reproducibility of your synthetic procedures.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential issues, diagnose problems when they arise, and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low when using this compound in an aqueous co-solvent. What could be the primary cause?

Answer:

The most probable cause of low reaction yields in the presence of water is the rapid hydrolysis of this compound. This compound is highly susceptible to nucleophilic attack by water, leading to its decomposition.[1] The phosphorus-chlorine (P-Cl) bond is particularly labile and readily cleaves to form diallyl phosphate and hydrochloric acid. This degradation consumes your starting material, thereby reducing the yield of your desired product.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Glassware should be oven-dried immediately before use.

  • Non-Aqueous Solvents: If your substrate is soluble, prioritize the use of non-protic, anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

  • Proton Sponge: If the presence of trace amounts of acid is a concern for your substrate or reaction, consider the addition of a non-nucleophilic base, such as a proton sponge, to scavenge any generated HCl without promoting further hydrolysis.

FAQ 2: I have observed a significant drop in the pH of my reaction mixture over time. Is this related to the stability of this compound?

Answer:

Yes, a decrease in pH is a strong indicator of this compound degradation. As mentioned in the previous point, the hydrolysis of this compound produces diallyl phosphate and hydrochloric acid.[2][3] The generation of HCl will progressively acidify your reaction medium. This can be particularly problematic as the acidic conditions can catalyze further degradation of the remaining this compound and may also affect the stability of your starting materials or desired products.

Troubleshooting Steps:

  • pH Monitoring: If your reaction can tolerate it, monitor the pH of the mixture. A stable pH suggests that hydrolysis is being minimized.

  • Buffered Systems: For reactions that must be run in the presence of some water, consider using a buffered system to maintain a stable pH. However, be aware that the components of the buffer must not react with this compound.

  • Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis.

FAQ 3: Can I store this compound in a standard laboratory refrigerator? What are the optimal storage conditions?

Answer:

This compound is moisture-sensitive and should be stored under strictly anhydrous conditions.[2] Storing it in a standard refrigerator, which can have a humid atmosphere, is not recommended unless the container is properly sealed and under an inert atmosphere.

Optimal Storage Protocol:

  • Inert Atmosphere: Store this compound in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).

  • Desiccation: Place the sealed container within a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

  • Temperature: A cool, dry place away from direct sunlight and heat sources is recommended. Refrigeration can be used if the container is properly prepared to prevent moisture ingress upon removal and warming to room temperature.

FAQ 4: What are the expected degradation products of this compound under acidic and basic conditions?

Answer:

The primary degradation pathway for this compound under both acidic and basic aqueous conditions is hydrolysis.

  • Initial Hydrolysis: The most rapid initial hydrolysis step is the cleavage of the P-Cl bond to yield diallyl phosphate and hydrochloric acid .

  • Subsequent Hydrolysis (slower): Under prolonged exposure to acidic or basic conditions, the P-O-allyl ester linkages of diallyl phosphate can also undergo hydrolysis. This is a slower process compared to the cleavage of the P-Cl bond.[4] The products of this secondary hydrolysis would be allyl phosphate and eventually phosphoric acid , with the release of allyl alcohol .

The rate of hydrolysis is significantly influenced by pH. Basic conditions, in particular, tend to accelerate the hydrolysis of phosphate esters.[4]

Degradation Pathways

The degradation of this compound in the presence of water is primarily a nucleophilic substitution at the phosphorus center. The mechanisms under acidic and basic conditions are distinct.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the phosphoryl oxygen. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.

Acid-Catalyzed Hydrolysis of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Diallyl_Chlorophosphate This compound Protonated_Intermediate Protonated Intermediate Diallyl_Chlorophosphate->Protonated_Intermediate + H₃O⁺ Diallyl_Chlorophosphate->Protonated_Intermediate H3O+ H₃O⁺ Pentacoordinate_Intermediate Pentacoordinate Intermediate Protonated_Intermediate->Pentacoordinate_Intermediate + H₂O Protonated_Intermediate->Pentacoordinate_Intermediate H2O H₂O Diallyl_Phosphate Diallyl Phosphate Pentacoordinate_Intermediate->Diallyl_Phosphate - HCl, - H₃O⁺ Pentacoordinate_Intermediate->Diallyl_Phosphate HCl HCl

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic phosphorus atom. This reaction proceeds through a pentacoordinate transition state, leading to the displacement of the chloride ion.

Base-Catalyzed Hydrolysis of this compound cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Diallyl_Chlorophosphate_Base This compound Pentacoordinate_Intermediate_Base Pentacoordinate Intermediate Diallyl_Chlorophosphate_Base->Pentacoordinate_Intermediate_Base + OH⁻ Diallyl_Chlorophosphate_Base->Pentacoordinate_Intermediate_Base OH- OH⁻ Diallyl_Phosphate_Base Diallyl Phosphate Pentacoordinate_Intermediate_Base->Diallyl_Phosphate_Base - Cl⁻ Pentacoordinate_Intermediate_Base->Diallyl_Phosphate_Base Cl- Cl⁻

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by ³¹P NMR Spectroscopy

This protocol provides a method to quantitatively assess the stability of this compound under specific pH conditions.

Materials:

  • This compound

  • Anhydrous, deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃)

  • Buffered aqueous solutions (D₂O) at desired pH values (e.g., pH 4, 7, 9)

  • NMR tubes

  • Internal standard (e.g., triphenyl phosphate)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen anhydrous deuterated solvent.

  • In an NMR tube, add a known volume of the stock solution.

  • At time zero (t=0), add a specific volume of the buffered D₂O solution to the NMR tube to initiate hydrolysis.

  • Immediately acquire a ³¹P NMR spectrum. This will serve as your t=0 reference.

  • Continue to acquire ³¹P NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Integrate the signal corresponding to this compound and its degradation product, diallyl phosphate, relative to the internal standard.

  • Plot the concentration of this compound as a function of time to determine the rate of degradation.

Data Interpretation:

A decrease in the integral of the this compound signal and a corresponding increase in the diallyl phosphate signal over time indicates degradation. The chemical shifts in ³¹P NMR are sensitive to the electronic environment of the phosphorus atom, allowing for clear differentiation between the starting material and its hydrolyzed product.

Protocol 2: Quenching and Work-up Procedures to Minimize Hydrolysis

This protocol outlines best practices for quenching a reaction containing residual this compound and subsequent work-up to prevent hydrolysis of the desired product.

Procedure:

  • Anhydrous Quench: If possible, quench the reaction with a non-aqueous reagent. For example, if you used an amine as a nucleophile, you can quench excess this compound by adding a small amount of a hindered, anhydrous alcohol.

  • Aqueous Work-up (if necessary):

    • Cool the reaction mixture to 0°C to slow the rate of hydrolysis.

    • Use a pre-chilled, saturated aqueous solution of a mild base, such as sodium bicarbonate, for the initial wash. This will neutralize any generated HCl.

    • Perform the aqueous extraction quickly. Minimize the contact time between the organic layer containing your product and the aqueous phase.

    • Immediately dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure.

Quantitative Data Summary

ConditionRelative Rate of HydrolysisPrimary Degradation Products
Acidic (pH < 7) ModerateDiallyl Phosphate, HCl
Neutral (pH ≈ 7) Slow to ModerateDiallyl Phosphate, HCl
Basic (pH > 7) RapidDiallyl Phosphate, Cl⁻

Table 1: General trends in the stability of this compound under different pH conditions.[4]

References

  • Georganics. Diethyl chlorophosphate - general description and application. Available at: [Link].

  • PubChem. This compound. National Institutes of Health. Available at: [Link].

  • PubChem. Diethyl chlorophosphate. National Institutes of Health. Available at: [Link].

  • Re-Plast, E. et al. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environ. Sci. Technol.2016, 50 (15), 8019–8027.
  • Wikipedia. Diethyl phosphorochloridate. Available at: [Link].

Sources

Technical Support Center: Troubleshooting Low Yields in Diallyl Chlorophosphate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallyl chlorophosphate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this compound. Here, we address common issues through a series of frequently asked questions (FAQs) and provide detailed troubleshooting protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the diallyl phosphate moiety. However, its synthesis can be fraught with challenges leading to low yields. The primary synthetic routes involve either a one-step reaction of allyl alcohol with phosphorus oxychloride (POCl₃) or a two-step process via the formation and subsequent oxidation of diallyl phosphite. Both pathways have unique pitfalls that can significantly impact the outcome of the reaction. This guide will help you navigate these challenges and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My overall yield for this compound is consistently low, regardless of the synthetic route. What are the most common overarching factors I should investigate?

A1: Low yields in this synthesis often stem from a few critical factors that are common to both the direct and two-step methods:

  • Reagent Quality: The purity of your starting materials is paramount.

    • Allyl Alcohol: Ensure it is anhydrous. Water will readily react with phosphorus halides to produce phosphoric acid byproducts.

    • Phosphorus Oxychloride (POCl₃) / Phosphorus Trichloride (PCl₃): These reagents are highly sensitive to moisture. Use freshly opened bottles or distill them before use.

    • Solvents: All solvents must be rigorously dried.

    • Bases (e.g., Pyridine, Triethylamine): Should also be anhydrous to prevent unwanted side reactions.

  • Reaction Temperature: Precise temperature control is crucial.

    • The reaction of alcohols with POCl₃ is often exothermic.[1] Lack of cooling can lead to uncontrolled side reactions and polymerization.

    • For the Atherton-Todd reaction (oxidation of diallyl phosphite), the reaction is typically initiated at low temperatures (e.g., 0 °C) to control the initial vigorous reaction.[2]

  • Inert Atmosphere: Both synthetic routes should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of moisture-sensitive intermediates with air.

  • Purification Difficulties: this compound can be challenging to purify. It is susceptible to hydrolysis and can decompose upon heating.[2] Aggressive distillation conditions (high temperature or prolonged heating) can lead to product loss.

Route 1: Direct Synthesis from Allyl Alcohol and POCl₃

This method involves the direct reaction of two equivalents of allyl alcohol with one equivalent of phosphorus oxychloride, typically in the presence of a base to neutralize the HCl byproduct.[3][4]

Q2: I'm attempting the direct synthesis with POCl₃ and pyridine, but my yield is very low, and I see a lot of unidentifiable byproducts. What's going wrong?

A2: This is a common issue. The direct reaction can be complex. Here's a breakdown of potential problems and solutions:

  • Causality: The reaction proceeds through a stepwise displacement of chloride from POCl₃ by allyl alcohol. Without proper control, this can lead to a mixture of mono-, di-, and tri-substituted phosphate esters, as well as unreacted starting materials. The HCl generated can also catalyze side reactions of the allyl group.

  • Troubleshooting Protocol:

    • Stoichiometry and Order of Addition:

      • Ensure you are using at least two equivalents of allyl alcohol per equivalent of POCl₃.

      • A common and effective procedure is to add the POCl₃ dropwise to a cooled solution of allyl alcohol and the base (e.g., pyridine or triethylamine).[3] This maintains a low concentration of the highly reactive POCl₃ and favors the formation of the desired disubstituted product.

    • Temperature Control:

      • Maintain a low temperature (typically 0 °C or below) during the addition of POCl₃ to mitigate the exothermic nature of the reaction and prevent side reactions.[5]

    • Choice of Base:

      • Pyridine is commonly used as it acts as both a base and a nucleophilic catalyst.[6][7] Triethylamine is another common choice.[8] Ensure the base is anhydrous.

    • Potential Side Reactions:

      • Over-reaction: Addition of a third equivalent of allyl alcohol to form triallyl phosphate. This can be minimized by careful control of stoichiometry and slow addition of POCl₃.

      • Incomplete reaction: Leaving monoallyl dichlorophosphate. Ensure sufficient reaction time after the addition is complete.

      • Dehydration of Allyl Alcohol: While more common with stronger acids, POCl₃ can act as a dehydrating agent, especially at elevated temperatures.[9]

      • Reaction with the Allyl Group: The double bond in the allyl group can be susceptible to acid-catalyzed side reactions, leading to oligomerization or other byproducts, although this is less common under the controlled basic conditions.

Visualizing the Direct Synthesis Pathway

direct_synthesis cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts Allyl_Alcohol Allyl Alcohol (2 eq.) Diallyl_Chlorophosphate This compound (Desired) Allyl_Alcohol->Diallyl_Chlorophosphate + POCl₃ + Base Polymerization Polymerization/Oligomerization Allyl_Alcohol->Polymerization Side Reaction (e.g., excess acid) POCl3 POCl₃ POCl3->Diallyl_Chlorophosphate Monoallyl Monoallyl Dichlorophosphate POCl3->Monoallyl + 1 eq. Allyl Alcohol (Incomplete Reaction) Base Base (e.g., Pyridine) HCl_Salt Base·HCl Salt Base->HCl_Salt Neutralizes HCl Triallyl Triallyl Phosphate Diallyl_Chlorophosphate->Triallyl + Allyl Alcohol (Over-reaction)

Caption: Direct synthesis of this compound and potential side reactions.

Route 2: Two-Step Synthesis via Diallyl Phosphite

This route involves the reaction of allyl alcohol with phosphorus trichloride (PCl₃) to form diallyl phosphite, followed by an oxidation step (Atherton-Todd reaction) to yield this compound.[10][11][12]

Q3: I'm having trouble with the first step: the synthesis of diallyl phosphite from PCl₃. My yields are low and the product is impure.

A3: The formation of diallyl phosphite requires careful control to avoid the formation of byproducts.

  • Causality: Phosphorus trichloride has three reactive chloride atoms. The goal is to replace two of them with allyloxy groups. Over-reaction can lead to triallyl phosphite, while incomplete reaction can leave allyl dichlorophosphite. The HCl generated can also cause issues.

  • Troubleshooting Protocol:

    • Stoichiometry and Order of Addition:

      • A typical procedure involves the slow addition of PCl₃ to a cooled solution of at least two equivalents of allyl alcohol and a base (like diethylaniline).[13] This helps to control the reaction and selectively form the disubstituted product.

    • Temperature Control:

      • This reaction is also exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of PCl₃.

    • Base Selection:

      • A non-nucleophilic tertiary amine like diethylaniline or triethylamine is essential to scavenge the HCl produced.[13] This prevents the acid-catalyzed side reactions of the phosphite product.

Q4: The oxidation of my diallyl phosphite (Atherton-Todd reaction) is giving a low yield of this compound. What are the critical parameters for this step?

A4: The Atherton-Todd reaction is a reliable method but requires precise execution. The reaction converts a dialkyl phosphite to a dialkyl chlorophosphate using carbon tetrachloride and a base.[10][11][12]

  • Causality: The reaction mechanism involves the in-situ generation of a reactive phosphorus species that is then chlorinated. The base plays a crucial role in this process. Side reactions can occur if the conditions are not optimal.

  • Troubleshooting Protocol:

    • Reaction Conditions:

      • A published procedure for this compound synthesis via this method involves adding a small amount of triethylamine to a cooled (0 °C) mixture of diallyl phosphite and carbon tetrachloride.[2]

      • The reaction is reported to be vigorous, so slow addition of the base and careful temperature control are critical.[2]

    • Reagent Purity:

      • The diallyl phosphite must be pure before proceeding to the oxidation step. Impurities from the first step can interfere with the Atherton-Todd reaction.

      • Carbon tetrachloride should be dry.

    • Work-up and Purification:

      • The product, this compound, is often purified by vacuum distillation.[2] It is important to perform the distillation at a low temperature to avoid decomposition.[2] A brownish-yellow residue is often observed, indicating some product degradation at higher temperatures.[2]

Visualizing the Two-Step Synthesis Pathway

two_step_synthesis cluster_step1 Step 1: Diallyl Phosphite Synthesis cluster_step2 Step 2: Atherton-Todd Oxidation cluster_byproducts_s1 Step 1 Byproducts cluster_byproducts_s2 Step 2 Byproducts Allyl_Alcohol_S1 Allyl Alcohol PCl3 PCl₃ Diallyl_Phosphite Diallyl Phosphite PCl3->Diallyl_Phosphite + Allyl Alcohol + Base Triallyl_Phosphite Triallyl Phosphite PCl3->Triallyl_Phosphite Over-reaction Allyl_Dichlorophosphite Allyl Dichlorophosphite PCl3->Allyl_Dichlorophosphite Incomplete Reaction Diallyl_Chlorophosphate_S2 This compound Diallyl_Phosphite->Diallyl_Chlorophosphate_S2 + CCl₄ + Base CCl4 CCl₄ Base_S2 Base (e.g., Et₃N) Decomposition Decomposition Products (High Temp Distillation) Diallyl_Chlorophosphate_S2->Decomposition Purification Issue

Caption: Two-step synthesis of this compound and potential issues.

Quantitative Data Summary

Synthesis RouteKey ReagentsTypical ConditionsCommon IssuesReported Yield
Direct Synthesis Allyl Alcohol, POCl₃, Pyridine/Et₃N0 °C to room temp.Over/incomplete reaction, byproduct formationVariable, depends heavily on conditions
Two-Step Synthesis 1. Allyl Alcohol, PCl₃, Base2. Diallyl Phosphite, CCl₄, Et₃N1. 0 °C2. 0 °C to room temp.Impure intermediate, vigorous oxidation, decomposition during purification~22% for the oxidation step[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound (Atherton-Todd approach)

This protocol is adapted from the literature and should be performed with appropriate safety precautions.[2]

Step 1: Synthesis of Diallyl Phosphite (Illustrative)

  • To a stirred solution of allyl alcohol (2 equivalents) and a suitable base (e.g., diethylaniline, 2 equivalents) in a dry, inert solvent, cool the mixture to 0 °C.

  • Slowly add phosphorus trichloride (1 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Filter the resulting salt and remove the solvent under reduced pressure.

  • Purify the crude diallyl phosphite by vacuum distillation.

Step 2: Oxidation to this compound

  • To a cooled (0 °C) and stirred mixture of diallyl phosphite (0.20 mole) and carbon tetrachloride (0.4 mole), slowly add triethylamine (0.023 mole).

  • A vigorous reaction will occur. Maintain the temperature at 0 °C for one hour.

  • Allow the reaction to slowly warm to room temperature.

  • Filter the triethylamine hydrochloride precipitate.

  • Carefully remove the low-boiling substances under vacuum.

  • Purify the resulting this compound by vacuum distillation at low temperature. A yield of approximately 22% has been reported for this step, though it was noted that this could likely be improved with further optimization.[2]

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. A new reaction of dialkyl phosphites. J. Chem. Soc., 660-663.
  • Beilstein Journal of Organic Chemistry. Atherton–Todd reaction: mechanism, scope and applications. Available at: [Link]

  • ResearchGate. Study on the Atherton–Todd Reaction Mechanism. Available at: [Link]

  • ACS Publications. An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro. Available at: [Link]

  • Pearson+. What alcohol would you treat with phosphorus oxychloride and pyri... Available at: [Link]

  • Pearson+. Some alcohols undergo rearrangement or other unwanted side reacti... Available at: [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]

  • ResearchGate. Synthesis of dialkyl H-phosphonates from phosphorus trichloride. Available at: [Link]

  • Chemguide. replacing the -oh group in alcohols by a halogen. Available at: [Link]

  • YouTube. Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. Available at: [Link]

  • Scribd. 10.1021 Jo01149a031 Rcaq | PDF | Chemical Reactions | Distillation. Available at: [Link]

  • Organic Syntheses. triethyl phosphite. Available at: [Link]

  • RSC Publishing. A phosphoryl radical-initiated Atherton–Todd-type reaction under open air. Available at: [Link]

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Reddit. Pyridine replacement in organic synthesis. Available at: [Link]

  • Google Patents. EP0553984B1 - Process for making phosphite esters.
  • PMC. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. Available at: [Link]

  • MDPI. NMR Metabolite Profiling for the Characterization of Vessalico Garlic Ecotype and Bioactivity against Xanthomonas campestris pv. campestris. Available at: [Link]

  • European Patent Office. A PROCESS FOR THE SYNTHESIS OF AN ANNULATED PYRIDINE BASE - EP 1373213 B1. Available at: [Link]

  • Google Patents. Synthesis of pyridine base - JPH09328470A.
  • Chemistry Steps. POCl3 for Dehydration of Alcohols. Available at: [Link]

  • Google Patents. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
  • Iowa State University Digital Repository. Preparation of Allylic Alcohols from Epoxides Using Iodotrimethylsilane. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Deoxychlorination. Available at: [Link]

Sources

Technical Support Center: Improving the Selectivity of Diallyl Chlorophosphate Phosphorylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallyl chlorophosphate applications. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound for the phosphorylation of sensitive and complex molecules. Our focus is to provide in-depth, field-proven insights to overcome the primary challenge associated with this powerful reagent: achieving high reaction selectivity.

This compound is a highly effective phosphorylating agent, valued for introducing a phosphate moiety protected by allyl groups. These protecting groups are prized for their stability across a range of chemical conditions and, most importantly, their mild, selective removal using palladium catalysis. However, the high reactivity of the P-Cl bond can lead to challenges in controlling chemo- and regioselectivity, particularly with poly-functional substrates like nucleosides, carbohydrates, or complex natural products.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Selectivity Issues

This section addresses the most frequent challenges encountered during phosphorylation with this compound in a practical question-and-answer format.

Q1: My reaction yields a mixture of phosphorylated products at different positions (e.g., on the 3'-OH and 5'-OH of a nucleoside). How can I improve regioselectivity?

Root Cause Analysis: Poor regioselectivity arises when multiple hydroxyl groups on the substrate have comparable reactivity. In general, a primary hydroxyl group (like the 5'-OH on a nucleoside) is sterically more accessible and more nucleophilic than a secondary hydroxyl group (the 3'-OH), making it the kinetically favored site of attack. However, this inherent preference is often insufficient to prevent the formation of mixed isomers.

Strategic Solutions:

  • Implement an Orthogonal Protecting Group Strategy: This is the most definitive method for ensuring selectivity. By masking the more reactive site, you direct the phosphorylation to the desired position. For nucleosides, protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group is a standard and highly effective approach.[1]

  • Optimize Reaction Conditions: If a protecting-group-free approach is desired, fine-tuning the reaction parameters is critical. Lowering the reaction temperature significantly (e.g., from 0 °C to -40 °C or -78 °C) can amplify the small energy differences between the competing reaction pathways, favoring the kinetically preferred product.[2]

  • Modulate Steric Hindrance: The choice of base can influence selectivity. A bulkier, non-nucleophilic base may preferentially deprotonate the less sterically hindered hydroxyl group, enhancing the inherent kinetic bias.

Troubleshooting Workflow: Improving Regioselectivity

G start Low Regioselectivity Observed q1 Is a protecting-group-free a mandatory approach? start->q1 pg_strat Implement Orthogonal Protecting Group Strategy (e.g., 5'-DMT for nucleosides) q1->pg_strat No cond_opt Optimize Reaction Conditions q1->cond_opt Yes pg_result High Selectivity Achieved pg_strat->pg_result temp Decrease Temperature (-40°C to -78°C) cond_opt->temp base Use a Sterically Hindered Base cond_opt->base solvent Screen Solvent Polarity (e.g., THF, DCM, Pyridine) cond_opt->solvent

Caption: Decision workflow for troubleshooting poor regioselectivity.

Q2: My reaction is giving a low yield with significant unidentified byproducts. What are the likely side reactions and how can I minimize them?

Root Cause Analysis: Low yields are often due to competing, non-productive reaction pathways. This compound is highly electrophilic and moisture-sensitive. Key side reactions include:

  • Hydrolysis: Reaction with trace water in the solvent or on glassware will deactivate the reagent, forming diallyl phosphate and HCl.

  • Over-phosphorylation: On substrates with multiple hydroxyl groups, a second phosphorylation can occur if stoichiometry is not carefully controlled.[2]

  • Reaction with other Nucleophiles: Unprotected amines or thiols on the substrate can also react.

Strategic Solutions:

ParameterRecommendationRationale
Reaction Environment Use flame- or oven-dried glassware under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.This compound readily hydrolyzes. Eliminating water is critical to prevent reagent deactivation and formation of acidic byproducts.
Reagent Addition Add this compound dropwise via syringe to a cooled solution of the substrate and base.Controls the exothermic reaction and prevents localized high concentrations of the reactive agent, minimizing side reactions.[3]
Stoichiometry Use a slight excess of this compound (1.1–1.3 equivalents).Ensures complete consumption of the limiting substrate without promoting significant over-phosphorylation.
Base Use a non-nucleophilic base (e.g., pyridine, triethylamine, DABCO, DBU) in slight excess (1.5-2.5 equivalents).The base acts as a proton scavenger to activate the alcohol and neutralize the HCl byproduct.[3][4] A nucleophilic base would compete with the substrate.
Q3: The phosphorylation reaction is very slow or does not go to completion. How can I improve the reaction rate?

Root Cause Analysis: An incomplete reaction suggests that the activation energy barrier is not being overcome efficiently. This typically points to three issues:

  • Insufficient Deprotonation: The alcohol substrate is not sufficiently activated to act as an effective nucleophile.

  • Poor Solubility: One or more reactants are not fully dissolved, limiting the reaction rate.

  • Deactivated Reagent: The this compound has degraded due to improper storage or handling.

Strategic Solutions:

  • Base Selection: Ensure the pKa of the chosen base is significantly higher than that of the alcohol being phosphorylated. For less acidic secondary or tertiary alcohols, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) may be more effective than triethylamine.[5]

  • Solvent System: Confirm that your substrate and base are fully soluble in the chosen anhydrous solvent. If solubility is an issue, consider alternative anhydrous solvents like THF, acetonitrile, or pyridine.[6]

  • Reagent Integrity: Use this compound from a freshly opened bottle or one that has been stored under an inert atmosphere in a desiccator. A simple quality check via ³¹P NMR should show a clean singlet for the chlorophosphate.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental mechanism of phosphorylation with this compound?

    • A: The reaction proceeds via a nucleophilic substitution at the phosphorus center (an Sₙ2-type reaction). The hydroxyl group of the substrate, activated by a base, acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ion, which serves as the leaving group.

  • Q: What makes the allyl groups advantageous for phosphate protection?

    • A: The primary advantage of allyl protecting groups is their orthogonality. They are stable to a wide variety of acidic and basic conditions used to remove other common protecting groups (e.g., DMT, Boc, silyl ethers). However, they can be cleaved under very mild, specific conditions using a palladium(0) catalyst, ensuring that other sensitive functionalities in the molecule remain intact.[7][8]

  • Q: What are the standard conditions for removing the diallyl protecting groups?

    • A: Diallyl phosphate esters are typically deprotected using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger. The scavenger (e.g., pyrrolidine, morpholine, or dimedone) traps the allyl cation, driving the reaction to completion.[9] The reaction is usually fast and clean, performed at room temperature.

  • Q: What analytical techniques are best suited for monitoring these reactions?

    • A: A combination of techniques is ideal.

      • Thin-Layer Chromatography (TLC): Excellent for quickly monitoring the consumption of the starting material and the appearance of the product.[3]

      • ³¹P NMR Spectroscopy: The most powerful tool for this chemistry. It allows direct observation of the phosphorus-containing species: the this compound starting material, the desired diallyl phosphate ester product, and any phosphorus-containing byproducts.

      • LC-MS: Essential for confirming the mass of the product and assessing the purity of the final compound after workup and purification.

Key Experimental Protocols

Protocol 1: General Procedure for Selective Phosphorylation of a Primary Alcohol

This protocol describes a general method for phosphorylating a substrate containing a primary alcohol, assuming other sensitive groups are protected.

Materials:

  • Substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • Anhydrous Pyridine or Triethylamine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon.

  • Reactant Setup: Dissolve the substrate (1.0 equiv) in anhydrous DCM. Add the base (2.0 equiv).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.2 equiv) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a small amount of water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Reaction Scheme: Phosphorylation and Deprotection

G sub Substrate-OH prod Substrate-O-P(O)(OAll)₂ sub->prod 1. Phosphorylation phos This compound (AllO)₂P(O)Cl base Base (e.g., Pyridine) final_prod Substrate-O-P(O)(OH)₂ prod->final_prod 2. Deallylation deprot_cat Pd(PPh₃)₄ (cat.) Scavenger (e.g., Pyrrolidine)

Sources

Technical Support Center: Diallyl Chlorophosphate Reaction Quenching and Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallyl chlorophosphate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during reaction quenching and workup. Our goal is to equip you with the necessary knowledge to ensure safe, efficient, and successful experimental outcomes.

Understanding the Reagent: The Reactivity of this compound

This compound is a reactive organophosphorus compound used in the synthesis of various molecules, including phosphotriesters and other organophosphates. Its reactivity stems from the electrophilic phosphorus center, making it susceptible to nucleophilic attack. The presence of the chlorine atom makes it an effective phosphorylating agent, but also necessitates careful handling and specific procedures for quenching and workup to neutralize its reactivity and remove byproducts. It is highly toxic and corrosive, and it reacts with water.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: My reaction quench is violently exothermic. How can I control it?

A1: A violent exothermic reaction during quenching is a common issue, often caused by the rapid hydrolysis of unreacted this compound or related phosphorus-containing reagents.[6] To mitigate this, a "reverse quench" is the recommended procedure.[7] This involves slowly adding the reaction mixture to a well-stirred, cooled quenching solution.[7] Never add the quenching solution directly to the reaction mixture, as this can create a localized concentration of the quenching agent, leading to an uncontrolled exotherm.[6][7]

Q2: I'm observing an oily residue or emulsion during aqueous workup. What could be the cause and how do I resolve it?

A2: The formation of an oily residue or a stubborn emulsion is often due to the presence of partially hydrolyzed phosphate byproducts or the nature of the organic solvent used. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of theaqueous layer, which can help to separate the organic and aqueous phases.[8]

  • Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the mixture in the separatory funnel.[8]

  • Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite to break the emulsion.[8]

Q3: After workup, I suspect my product is contaminated with phosphorus-containing byproducts. How can I remove them?

A3: Phosphorus-containing byproducts can be challenging to remove due to their polarity. Here are a few strategies:

  • Aqueous Washes: Thorough washing with a dilute aqueous base (like sodium bicarbonate) can help remove acidic phosphorus byproducts. Multiple washes are often necessary.[9]

  • Column Chromatography: If the byproducts persist, column chromatography is the most effective purification method. The choice of stationary phase (silica gel, alumina) and eluent system will depend on the polarity of your desired product.

  • Precipitation: In some cases, the desired product or the impurity can be selectively precipitated by changing the solvent system.

Q4: Can I use an alcohol like methanol or ethanol to quench the reaction?

A4: While this compound will react with alcohols to form phosphate esters, this is generally not the preferred method for quenching.[7] The resulting phosphate ester byproducts can be difficult to separate from the desired product and may themselves be toxic.[7] Quenching with water or a basic aqueous solution is the standard and more effective approach.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Quench (Delayed Exotherm) Insufficient mixing or too low a temperature during the initial quench can lead to a build-up of unreacted reagent.[6]Ensure vigorous stirring during the quench. Consider quenching at a slightly elevated, controlled temperature (e.g., room temperature or 35-40°C) to ensure the immediate and complete hydrolysis of the chlorophosphate.[6][7][10] Always perform a "reverse quench" by adding the reaction mixture to the quenching solution.[7]
Low Product Yield - Product is water-soluble and lost during aqueous workup.- Product degradation due to harsh quenching conditions (e.g., strong base).- If the product has some water solubility, minimize the volume of aqueous washes and back-extract the aqueous layers with an organic solvent.- Use a milder base for quenching (e.g., sodium bicarbonate instead of sodium hydroxide).
Formation of Insoluble Precipitate Formation of inorganic salts (e.g., sodium phosphate) that are insoluble in the organic solvent.Dilute the reaction mixture with more organic solvent before or after quenching to keep the salts suspended for easier filtration. In some cases, adding a small amount of water can help dissolve the salts.
Difficulty in Phase Separation The density of the organic layer is close to that of the aqueous layer. This can be influenced by dissolved solutes.[8]Add a different organic solvent to change the density of the organic phase. To determine which layer is which, add a few drops of water to a small sample; if it dissolves, it's the aqueous layer.[8]

Experimental Protocols

Protocol 1: Standard Quenching Procedure with Aqueous Base

This protocol is suitable for most reactions where this compound is used as a reagent.

Step-by-Step Methodology:

  • Preparation: Prepare a quenching solution of saturated aqueous sodium bicarbonate (NaHCO₃) in a separate flask. The volume should be at least 5-10 times the volume of the this compound used. Cool this solution in an ice bath.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Reverse Quench: With vigorous stirring, slowly add the cooled reaction mixture dropwise to the cold sodium bicarbonate solution.

  • Temperature Control: Monitor the temperature of the quenching mixture. Maintain a temperature below 20°C by controlling the rate of addition.[7]

  • Neutralization and Stirring: After the addition is complete, allow the mixture to warm to room temperature and continue stirring until the evolution of CO₂ gas ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[11]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9][11]

Protocol 2: Quenching with a Buffered Solution

This method is recommended when the product is sensitive to strong bases.

Step-by-Step Methodology:

  • Preparation: Prepare a quenching solution of aqueous sodium acetate.[10]

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[10]

  • Reverse Quench: Slowly add the reaction mixture to the warm, vigorously stirred sodium acetate solution.[7][10]

  • Stirring: After the addition is complete, continue to stir the mixture for a sufficient time to ensure complete hydrolysis.

  • Workup: Cool the mixture to room temperature and proceed with the extraction and washing steps as described in Protocol 1.

Visualization of the Quenching Workflow

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup ReactionMixture Completed Reaction (contains this compound) CoolReaction Cool Reaction Mixture (0°C) ReactionMixture->CoolReaction QuenchingSolution Prepare Quenching Solution (e.g., aq. NaHCO3) ReverseQuench Slowly Add Reaction to Quenching Solution (Vigorous Stirring) QuenchingSolution->ReverseQuench CoolReaction->ReverseQuench TempControl Maintain Temp < 20°C ReverseQuench->TempControl Neutralize Neutralize & Stir (Check pH) TempControl->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: General experimental workflow for quenching this compound reactions.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem During Workup ViolentQuench Violent Quench? Start->ViolentQuench Emulsion Emulsion Formation? ViolentQuench->Emulsion No UseReverseQuench Implement 'Reverse Quench' and control addition rate. ViolentQuench->UseReverseQuench Yes LowYield Low Yield? Emulsion->LowYield No AddBrine Add Brine & Swirl Gently. Emulsion->AddBrine Yes CheckAqueousSolubility Product water soluble? LowYield->CheckAqueousSolubility Yes FilterCelite Filter through Celite. AddBrine->FilterCelite Still Emulsion BackExtract Back-extract aqueous layers. CheckAqueousSolubility->BackExtract Yes ProductDegradation Product sensitive to base? CheckAqueousSolubility->ProductDegradation No UseMilderBase Use milder quenching conditions (e.g., NaHCO3, NaOAc). ProductDegradation->UseMilderBase Yes

Caption: Decision tree for troubleshooting common workup issues.

Safety Precautions

This compound is highly toxic, corrosive, and reacts with moisture.[1][2][3][4][5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Ensure that an eyewash station and safety shower are readily accessible.[1][2] In case of skin contact, wash the affected area immediately with plenty of water.[2] If inhaled, move to fresh air and seek medical attention.[2]

References

  • ResearchGate. How can I properly quench POCl3?. [Link]

  • MATERIAL SAFETY DATA SHEET. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • National Institutes of Health. Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC. [Link]

  • National Institutes of Health. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC. [Link]

  • WordPress.com. My friend phosphorus oxychloride | Chemical Space. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Understanding Diethyl Chlorophosphate: Properties, Hazards, and Safe Handling. [Link]

  • Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • YouTube. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]

  • National Institutes of Health. This compound | C6H10ClO3P | CID 4187658 - PubChem. [Link]

  • National Institutes of Health. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC. [Link]

  • RayBiotech. 7 Ways to Study Protein Phosphorylation. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Wikipedia. Phosphorylation. [Link]

  • Patsnap Eureka. Measure Phosphorylation Kinetics in Metabolic Studies. [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. [Link]

  • University of Rochester. How To Run A Reaction: The Workup - Department of Chemistry. [Link]

  • National Institutes of Health. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem. [Link]

  • University of Rochester. Workup: Amines - Department of Chemistry. [Link]

  • ResearchGate. (a) Hydrolysis of a sarin simulant, diethyl chlorophosphate, in... [Link]

  • Georganics. Diethyl chlorophosphate - general description and application. [Link]

  • Wikipedia. Diethyl phosphorochloridate. [Link]

  • National Institutes of Health. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem. [Link]

  • Reddit. Amine workup : r/Chempros. [Link]

  • MDPI. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]

  • Chemsrc. This compound | CAS#:16383-57-6. [Link]

Sources

Technical Support Center: Scaling Up Diallyl Chlorophosphate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of diallyl chlorophosphate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this reaction from the laboratory bench to the pilot plant. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and successful scale-up.

Critical Safety Briefing: Handling this compound

Scaling up any chemical process introduces new safety challenges, and with a reactive material like this compound, vigilance is paramount. This substance is moisture-sensitive, thermally unstable, and toxic.[1] The following FAQs address the most critical safety aspects.

Frequently Asked Safety Questions (FASQs)

Q1: What are the primary hazards associated with this compound and its synthesis?

A1: this compound presents multiple hazards. It is corrosive and can cause severe skin burns and eye damage.[2] As a cholinesterase inhibitor, it is highly toxic if inhaled, ingested, or absorbed through the skin.[3][4] Furthermore, it is highly reactive and sensitive to moisture; contact with water can release corrosive and toxic fumes.[1][5] Thermally, the compound can decompose, especially during distillation, potentially leading to a runaway reaction.[6] The synthesis often involves reagents like phosphorus oxychloride, which is also highly corrosive and water-reactive.[7]

Q2: What is the mandatory Personal Protective Equipment (PPE) when working at a pilot scale?

A2: A comprehensive PPE strategy is non-negotiable. At minimum, this includes:

  • Eye Protection: Chemical safety goggles and a full-face shield.[5][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™) and consider double-gloving.[5]

  • Body Protection: A flame-retardant, anti-static lab coat or a full chemical-resistant suit is required. Ensure full-length pants and closed-toed, chemical-resistant shoes are worn.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If there is any risk of inhalation, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[2]

Q3: What engineering controls are essential for a pilot plant setup?

A3: Engineering controls are the primary line of defense. Key systems include:

  • Ventilation: All operations should be performed within a walk-in chemical fume hood or a ventilated enclosure with sufficient airflow.[8][9]

  • Explosion-Proof Equipment: Use explosion-proof ventilation, stirrers, and other electrical equipment, as the reaction may involve flammable solvents.[8]

  • Containment: The reactor should be placed in a secondary containment area to manage potential spills.

  • Emergency Systems: The facility must be equipped with easily accessible safety showers and eyewash stations.[5][8]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture.[10]

Q4: How should a this compound spill be managed at a pilot scale?

A4: In case of a spill, evacuate the area immediately and alert safety personnel. Only trained personnel with appropriate PPE should handle the cleanup.

  • Isolate and Ventilate: Isolate the spill area and ensure maximum ventilation.[11]

  • Control Ignition Sources: Remove all sources of ignition from the area.[8]

  • Absorb: Do NOT use water.[8] Absorb the spill with an inert, dry material like vermiculite, sand, or earth.[8]

  • Collect: Use spark-proof tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning, managing all cleaning materials as hazardous waste.

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Reaction & Process Control

Q1: My reaction is exhibiting an uncontrollable exotherm during reagent addition at the pilot scale, which wasn't an issue in the lab. Why is this happening and how can I fix it?

A1: This is a classic scale-up challenge related to heat transfer. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This means the reaction generates heat in a cubic relationship to its size (volume), but can only dissipate that heat in a square relationship (surface area).

Root Causes & Solutions:

  • Inadequate Cooling: The cooling capacity of the pilot reactor's jacket may be insufficient for the batch size.

  • Addition Rate: The rate of reagent addition, when scaled linearly from the lab, is often too fast for the larger volume.

  • Concentration: Higher concentrations can lead to a more rapid release of heat.

Troubleshooting Steps:

  • Reduce Addition Rate: Significantly slow down the addition of the limiting reagent. This is the most critical control parameter for managing the exotherm.

  • Improve Heat Transfer: Ensure the reactor's cooling system is operating at maximum efficiency (check coolant temperature and flow rate).

  • Dilute the Reaction: Running the reaction at a lower concentration can slow the reaction rate and provide a larger thermal mass to absorb the heat generated.

  • Consider "Reverse Addition": If feasible for your chemistry, adding the reactor contents to the limiting reagent (instead of the other way around) can sometimes help control the exotherm by ensuring the reactive species is always in excess.

Q2: The reaction yield has dropped by 20% since moving from a 5L flask to a 100L reactor. What are the likely culprits?

A2: A drop in yield upon scale-up often points to issues with mixing, temperature homogeneity, or prolonged reaction times.

Root Causes & Solutions:

  • Poor Mixing: Inefficient stirring in a large reactor can create localized "hot spots" or areas of high concentration, leading to side reactions like polymerization of the allyl groups. The impeller type, size, and speed are critical.

  • Temperature Gradients: The temperature near the reactor walls might be well-controlled, but the center of the reactor could be significantly hotter, promoting degradation or side reactions.

  • Extended Addition/Reaction Times: What takes minutes in the lab can take hours at scale. Prolonged exposure of the product to the reaction conditions can lead to decomposition. This compound is known to be heat-sensitive.[6]

Troubleshooting Workflow: Diagnosing Low Yield```dot

G start Low Yield Observed at Pilot Scale check_mixing Is Mixing Efficient? (Vortex, Impeller Speed) start->check_mixing check_temp Are There Temperature Gradients? check_mixing->check_temp Yes improve_mixing Action: Modify Impeller/ Increase Agitation Speed check_mixing->improve_mixing No check_purity Are Raw Materials Dry and Pure? check_temp->check_purity No improve_cooling Action: Profile Internal Temp & Improve Cooling check_temp->improve_cooling Yes check_time Is Total Reaction Time Extended? check_purity->check_time Yes dry_reagents Action: Re-dry Solvents/ Re-purify Reagents check_purity->dry_reagents No optimize_time Action: Re-optimize for Shorter Cycle Time check_time->optimize_time Yes

Caption: High-level process flow for pilot-scale synthesis.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Understanding Diethyl Chlorophosphate: Properties, Hazards, and Safe Handling. (2026, January 3).
  • Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety, Princeton University.
  • Guide of Pilot Plant Scale-Up Techniques. (2024, May 28). Adesis, Inc.
  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
  • Chemical Compatibility Chart. (2024, April 19). Walchem.
  • Chemical Compatibility Guide. (n.d.). Techni-flow.
  • Diethyl chlorophosphate | C4H10ClO3P | CID 13139. (n.d.). PubChem, National Institutes of Health.
  • Process for the purification of dialkylphosphorochloridothioates. (n.d.). Google Patents.
  • Diethyl phosphorochloridate. (n.d.). Wikipedia.
  • Synthesis of Dialkyl Chlorophosphates. (n.d.). Scribd.
  • DIETHYL CHLOROPHOSPHATE. (n.d.). CAMEO Chemicals, NOAA.
  • Chemical synthesis method of diphenyl chlorophosphate. (n.d.). Google Patents.
  • Phosphorazidic acid, diphenyl ester. (n.d.). Organic Syntheses Procedure.

Sources

Validation & Comparative

A Comparative Guide to Phosphorylation: Diallyl Chlorophosphate vs. Diethyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the precise introduction of phosphate moieties is a cornerstone for modulating the biological activity, solubility, and pharmacokinetic properties of molecules. The choice of phosphorylating agent is therefore a critical decision that dictates not only the efficiency of the reaction but also the overall synthetic strategy, particularly concerning protecting group orthogonality. This guide provides an in-depth, objective comparison of two common phosphorylating agents: diallyl chlorophosphate and diethyl chlorophosphate. By examining their reactivity, applications, and the nuances of their respective phosphate ester deprotection strategies, this document aims to equip researchers with the necessary insights to make informed decisions in their experimental designs.

At a Glance: Key Differences

FeatureThis compoundDiethyl Chlorophosphate
Protecting Group AllylEthyl
Deprotection Method Mild, palladium-catalyzedHarsh (acidic/basic hydrolysis) or requires strong reagents (e.g., TMSBr)
Orthogonality High, allows for selective deprotection in the presence of other protecting groupsLower, harsh deprotection can affect other sensitive functional groups
Reactivity Similar to diethyl chlorophosphate, highly reactive electrophileHighly reactive electrophile
Toxicity Data not widely available, handle with care as with all chlorophosphatesHigh oral and dermal toxicity, cholinesterase inhibitor

Chemical Properties and Synthesis

Both this compound and diethyl chlorophosphate are reactive organophosphorus compounds featuring a central phosphorus atom bonded to a chlorine atom, an oxygen atom, and two alkoxy groups. The electrophilicity of the phosphorus atom makes them potent reagents for the phosphorylation of nucleophiles such as alcohols, amines, and carboxylates.

Synthesis of Diethyl Chlorophosphate:

A common laboratory-scale synthesis of diethyl chlorophosphate involves the reaction of phosphorus oxychloride with ethanol in the presence of a base, such as triethylamine, to neutralize the liberated HCl.[1]

Experimental Protocol: Synthesis of Diethyl Chlorophosphate [1]

  • To a stirred solution of phosphorus oxychloride (1 eq.) in a dry, inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add a solution of anhydrous ethanol (2 eq.) and triethylamine (2 eq.) in the same solvent dropwise.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or NMR).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a cold, dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl chlorophosphate as a colorless liquid.

Synthesis of this compound:

Similarly, this compound can be synthesized from phosphorus oxychloride and allyl alcohol. Another method involves the chlorination of diallyl phosphite.[2]

Experimental Protocol: Synthesis of this compound [2]

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, place a solution of diallyl phosphite (1 eq.) in a suitable solvent (e.g., carbon tetrachloride).

  • Add a tertiary amine (e.g., triethylamine, 1 eq.) to the solution.

  • Heat the mixture to reflux and add a solution of carbon tetrachloride (as both solvent and chlorinating agent) dropwise.

  • Continue refluxing for a specified period, monitoring the reaction by TLC or ³¹P NMR.

  • After completion, cool the reaction mixture and filter to remove the precipitated amine hydrohalide.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Phosphorylation Reactions: A Head-to-Head Comparison

Both reagents are effective for the phosphorylation of a wide range of alcohols. The general reaction mechanism involves the nucleophilic attack of the alcohol on the electrophilic phosphorus atom of the chlorophosphate, with the concomitant expulsion of a chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to scavenge the HCl byproduct.

Caption: General mechanism of alcohol phosphorylation using a dialkyl chlorophosphate.

While both reagents exhibit high reactivity, the choice between them often hinges on the downstream processing and the presence of other functional groups in the substrate.

Performance with Various Alcohols:

Substrate TypeThis compound (Typical Yields)Diethyl Chlorophosphate (Typical Yields)Key Considerations
Primary Alcohols Good to high yieldsGood to high yieldsBoth reagents are generally very effective.
Secondary Alcohols Moderate to good yieldsModerate to good yieldsSteric hindrance can reduce reaction rates and yields for both.
Tertiary Alcohols Low to moderate yieldsLow to moderate yieldsHighly hindered alcohols may require more forcing conditions or alternative methods.
Phenols Good to high yieldsGood to high yieldsBoth are effective for phosphorylating phenolic hydroxyl groups.
Polyols Selective phosphorylation of primary alcohols is possibleSelective phosphorylation can be challengingThe allyl protecting group offers advantages for subsequent selective manipulations.

Experimental Protocol: Phosphorylation of an Alcohol with Diethyl Chlorophosphate [3]

  • Dissolve the alcohol (1 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.5 eq.) in a dry, aprotic solvent (e.g., diethyl ether, THF, or dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C or lower (e.g., -30 °C).

  • Add diethyl chlorophosphate (1.2-1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a period of time (typically a few hours to overnight), monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the diethyl phosphate ester by column chromatography.

Experimental Protocol: Phosphorylation of an Alcohol with this compound

A similar protocol to that of diethyl chlorophosphate can be followed, substituting this compound as the phosphorylating agent.

The Crucial Difference: Deprotection Strategies

The most significant distinction between diallyl and diethyl chlorophosphate lies in the stability of the resulting phosphate esters and the methods required for their deprotection. This is a critical consideration in multi-step syntheses where orthogonality of protecting groups is paramount.

Deprotection of Diethyl Phosphate Esters

The ethyl groups of a diethyl phosphate ester are relatively stable and their removal typically requires harsh conditions.

  • Acidic or Basic Hydrolysis: This method is often non-selective and can lead to the cleavage of other acid- or base-labile functional groups within the molecule.

  • Silylation-mediated Cleavage: Reagents like bromotrimethylsilane (TMSBr) can be used to cleave the ethyl esters under relatively milder, non-aqueous conditions. However, TMSBr is corrosive and moisture-sensitive, and the reaction may still not be compatible with all functional groups.[4]

Caption: Deprotection of a diethyl phosphate ester.

Deprotection of Diallyl Phosphate Esters

In stark contrast, the allyl groups of a diallyl phosphate ester can be removed under very mild and highly selective conditions using palladium catalysis. This method is orthogonal to many other protecting groups used in organic synthesis.[5][6]

The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger.

Caption: Deprotection of a diallyl phosphate ester.

Experimental Protocol: Deprotection of a Diallyl Phosphate Ester [7]

  • Dissolve the diallyl phosphate ester (1 eq.) in a suitable solvent (e.g., THF, dichloromethane, or acetonitrile).

  • Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 2-5 mol%.

  • Add a nucleophilic scavenger, such as dimedone, morpholine, or a hydride source like polymethylhydrosiloxane (PMHS) with ZnCl₂.[7]

  • Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or NMR.

  • Work up the reaction mixture according to the scavenger used. For example, if a volatile amine is used, it can be removed under reduced pressure. If a solid forms, it can be filtered off.

  • Purify the resulting phosphate product as required.

Conclusion: Making the Right Choice

The selection between this compound and diethyl chlorophosphate is a strategic one, guided by the overall synthetic plan.

Choose Diethyl Chlorophosphate when:

  • The final product is the diethyl phosphate ester itself.

  • The substrate is robust and can withstand the harsh conditions of de-ethylation.

  • A simple, cost-effective phosphorylation is required without the need for subsequent selective deprotection.

Choose this compound when:

  • Orthogonality is critical. The mild, palladium-catalyzed deprotection of the allyl groups allows for the selective unmasking of the phosphate in the presence of other sensitive protecting groups (e.g., Boc, Fmoc, benzyl esters).

  • The substrate is sensitive to acidic or basic conditions.

  • The synthesis involves multiple steps where a phosphate group needs to be temporarily protected.

References

  • Efficient and Cost-Effective Synthesis of Dialkyl Chlorophosphates. Request PDF. [Link]

  • Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Semantic Scholar. [Link]

  • Diethyl chlorophosphate - general description and application. Georganics. [Link]

  • Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. CoLab.
  • This compound | C6H10ClO3P. PubChem. [Link]

  • Diethyl phosphorochloridate. Wikipedia. [Link]

  • (PDF) Diethyl Chlorophosphate. ResearchGate. [Link]

  • A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. [Link]

  • Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses Procedure. [Link]

Sources

A Comparative Guide to Analytical Techniques for the Characterization of Diallyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of methods to explain the underlying principles and experimental considerations for each technique. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific experimental data for diallyl chlorophosphate is not widely published, this guide will utilize data from its close structural analog, diethyl chlorophosphate, to illustrate the expected spectroscopic and chromatographic behavior.

Section 1: Structural and Spectroscopic Characterization

A thorough understanding of the molecular structure is the foundation of chemical characterization. The primary spectroscopic techniques—NMR, IR, and MS—each provide unique and complementary information about the structure and bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

The Causality Behind NMR Analysis: NMR provides a detailed map of the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ³¹P). The chemical shift of a nucleus is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. Coupling patterns (splitting of signals) arise from the interaction of neighboring nuclei, providing information about the connectivity of atoms.

Predicted ¹H NMR Spectrum of this compound:

Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:

  • H_a (CH=CH₂): A multiplet in the range of 5.9-6.1 ppm. This proton is coupled to both the cis and trans H_b protons and the H_c protons.

  • H_b (=CH₂): Two separate multiplets in the range of 5.2-5.4 ppm, corresponding to the cis and trans protons on the terminal double bond.

  • H_c (-O-CH₂-): A doublet of doublets in the range of 4.6-4.8 ppm. The protons are coupled to the neighboring H_a proton and the ³¹P nucleus.

Predicted ¹³C NMR Spectrum of this compound:

The carbon spectrum will show three distinct signals for the allyl group:

  • C_a (=CH₂): Approximately 118-120 ppm.

  • C_b (-CH=): Approximately 132-134 ppm.

  • C_c (-O-CH₂-): Approximately 68-70 ppm, likely showing coupling to the ³¹P nucleus.

³¹P NMR Spectroscopy: The Power of a Unique Probe

³¹P NMR is particularly useful for organophosphorus compounds as the ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, making it a sensitive probe of the phosphorus environment.

Expert Insight: The chemical shift of the ³¹P nucleus in phosphorochloridates is highly sensitive to the electronic nature of the substituents on the phosphorus atom. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. Based on data for diethyl chlorophosphate, this signal is predicted to be in the range of +3 to +5 ppm (relative to 85% H₃PO₄). This downfield shift is characteristic of pentavalent phosphorus in a phosphate-like environment.

Table 1: Comparison of NMR Techniques for this compound Characterization

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity through couplingHigh sensitivity, detailed structural informationCan be complex to interpret without 2D NMR
¹³C NMR Carbon backbone structure, number of unique carbonsGood spectral dispersionLower sensitivity than ¹H NMR
³¹P NMR Phosphorus chemical environment, purity assessmentHighly specific to phosphorus, wide chemical shift rangeProvides information only about the phosphorus center

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, 2-5 second relaxation delay.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Typical parameters: 64-128 scans, 2-5 second relaxation delay.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (85% H₃PO₄ for ³¹P).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

The Causality Behind IR Analysis: Different types of bonds (e.g., C=C, P=O, P-O-C) vibrate at characteristic frequencies. The presence of strong absorption bands at these frequencies in an IR spectrum is a clear indication of the presence of those functional groups.

Expected IR Absorption Bands for this compound:

  • P=O stretch: A strong, sharp absorption band in the region of 1270-1300 cm⁻¹ . This is a highly characteristic peak for pentavalent phosphorus compounds.

  • P-O-C stretch: Strong absorptions in the range of 1000-1050 cm⁻¹ .

  • C=C stretch (alkene): A medium intensity band around 1645-1655 cm⁻¹ .

  • =C-H stretch (alkene): Absorptions above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

  • P-Cl stretch: A medium to strong absorption in the range of 500-600 cm⁻¹ .

Table 2: Key IR Absorptions for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
P=O1270-1300Strong
P-O-C1000-1050Strong
C=C1645-1655Medium
=C-H3020-3080Medium
P-Cl500-600Medium-Strong

Experimental Protocol: FTIR Analysis of this compound

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Place a drop of the sample on one plate and cover with the second plate.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

The Causality Behind MS Analysis: In the mass spectrometer, molecules are ionized and then fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion and its fragments are detected. The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule's structure.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): this compound has a molecular weight of 196.57 g/mol . The mass spectrum should show a molecular ion peak at m/z 196. Due to the presence of chlorine, there will be an isotopic peak at m/z 198 (the M+2 peak) with an intensity of about one-third of the m/z 196 peak, which is characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of a chlorine atom (-Cl) to give a fragment at m/z 161.

    • Loss of an allyl radical (-C₃H₅) to give a fragment at m/z 155.

    • Loss of an allyloxy radical (-OC₃H₅) to give a fragment at m/z 139.

Section 2: Purity and Separation Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Expert Insight: The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the analysis of organophosphorus compounds.

Alternative Technique: GC with a Flame Photometric Detector (FPD)

For routine quality control where the identity of the compound is already known, a GC equipped with a Flame Photometric Detector (FPD) can be a cost-effective alternative to GC-MS. The FPD can be operated in a phosphorus-selective mode, providing high sensitivity and selectivity for phosphorus-containing compounds.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Instrumentation:

    • GC System: Equipped with a split/splitless injector and a suitable capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • MS Detector: A quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The purity can be estimated from the peak area percentage in the total ion chromatogram (TIC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. While this compound is amenable to GC, HPLC can be a valuable alternative, particularly for monitoring its reactions in solution.

The Causality Behind HPLC Method Selection: For non-polar to moderately polar compounds like this compound, reversed-phase HPLC is the method of choice. A C18 column is a good starting point. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide good retention and separation. A UV detector is suitable for detection, as the phosphoryl group provides some UV absorbance at low wavelengths (around 200-210 nm).

Table 3: Comparison of Chromatographic Techniques

TechniquePrincipleBest ForStrengthsLimitations
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Purity analysis, identification of volatile impurities.High resolution, sensitive, provides structural information from MS.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Separation of compounds in the liquid phase based on their affinity for the stationary phase.Purity analysis, reaction monitoring, analysis of less volatile compounds.Versatile, non-destructive, good for quantitative analysis.Lower resolution than capillary GC, UV detection is not universal.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.

  • Data Analysis: Quantify the purity of this compound by comparing its peak area to that of a known standard or by area percentage.

Section 3: Workflow and Data Visualization

A logical workflow for the complete characterization of this compound involves a combination of these techniques to build a comprehensive profile of the molecule.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_purity Purity & Separation Synthesis This compound Synthesis NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR Structural Confirmation IR IR Spectroscopy Synthesis->IR Structural Confirmation MS Mass Spectrometry Synthesis->MS Structural Confirmation GCMS GC-MS Synthesis->GCMS Purity Assessment HPLC HPLC-UV Synthesis->HPLC Purity Assessment NMR->GCMS Confirms Identity MS->GCMS Provides Detection

Caption: Workflow for the synthesis and characterization of this compound.

G cluster_frags Primary Fragments DACP This compound (m/z 196/198) Frag1 [M-Cl]⁺ m/z 161 DACP->Frag1 - Cl Frag2 [M-C₃H₅]⁺ m/z 155 DACP->Frag2 - C₃H₅ Frag3 [M-OC₃H₅]⁺ m/z 139 DACP->Frag3 - OC₃H₅

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the most detailed structural information, while IR spectroscopy offers a rapid confirmation of key functional groups. Mass spectrometry is essential for determining the molecular weight and for use as a detector in chromatographic methods. GC-MS and HPLC are powerful tools for assessing purity and separating the compound from potential impurities. By employing these techniques in a logical workflow, researchers and drug development professionals can ensure the quality, identity, and purity of this compound for its intended applications.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Reich, H.J. Organic Chemistry Data. University of Wisconsin. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. (2014). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert GC Column. [Link]

  • Skoog, D.A., Holler, F.J., & Crouch, S.R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

A Researcher's Guide to the Spectroscopic Nuances of Diallyl Chlorophosphate: A Comparative ¹H and ³¹P NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of phosphorylated molecules, particularly in the realms of drug development and materials science, the choice of phosphorylating agent is a critical decision that dictates reaction efficiency, substrate compatibility, and overall yield. Diallyl chlorophosphate, a bifunctional reagent, offers a unique combination of reactivity and the potential for post-phosphorylation modification via its allyl groups. A thorough understanding of its structural and electronic properties through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its effective utilization.

This guide provides an in-depth analysis of the ¹H and ³¹P NMR characteristics of this compound. In the absence of directly published, peer-reviewed spectral assignments for this specific molecule, we present a detailed, predictive analysis based on established NMR principles and comparative data from structurally analogous phosphorylating agents. This approach not only offers a robust framework for the identification and quality assessment of this compound but also provides valuable insights into the spectroscopic signatures of this important class of reagents.

The Causality Behind the NMR Experiment: Why ¹H and ³¹P?

The synergistic use of ¹H and ³¹P NMR spectroscopy provides a comprehensive picture of organophosphorus compounds.

  • ¹H NMR offers a detailed map of the proton environment within the molecule. For this compound, this allows for the confirmation of the integrity of the allyl groups, which are crucial for its functionality. The chemical shifts and coupling patterns of the vinyl and methylene protons provide unambiguous evidence of the compound's structure.

  • ³¹P NMR , with the phosphorus atom at the heart of the molecule's reactivity, serves as a highly sensitive probe of the chemical environment around the phosphorus nucleus. The ³¹P chemical shift is exquisitely sensitive to the nature of the substituents on the phosphorus atom, making it an excellent tool for confirming the formation of the chlorophosphate moiety and for detecting any hydrolysis or side products. The 100% natural abundance and spin ½ nucleus of ³¹P make it a readily observable nucleus with sharp signals.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the acquisition of high-quality, reproducible NMR data.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phosphorus oxychloride with allyl alcohol. A well-established method was reported by Steinberg in 1950, which remains a relevant and practical approach.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Allyl alcohol

  • Anhydrous diethyl ether

  • A suitable base (e.g., pyridine or triethylamine)

Procedure:

  • A solution of allyl alcohol in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer. The flask is cooled in an ice-salt bath.

  • A solution of phosphorus oxychloride in anhydrous diethyl ether is added dropwise to the cooled allyl alcohol solution with vigorous stirring.

  • After the addition is complete, a suitable base (e.g., pyridine) is added slowly to neutralize the HCl generated during the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.

  • The resulting precipitate (pyridinium hydrochloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the diethyl ether.

  • The crude this compound is then purified by vacuum distillation.

NMR Sample Preparation and Acquisition

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for the NMR analysis of this compound, as it is chemically inert and provides good solubility.

¹H NMR Acquisition:

  • Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

³¹P NMR Acquisition:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire the proton-decoupled ³¹P NMR spectrum.

  • An external standard of 85% H₃PO₄ is typically used and is assigned a chemical shift of 0 ppm.

  • A spectral width of -20 to 20 ppm is generally sufficient for phosphorochloridates.

Data Interpretation and Comparative Analysis

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the allyl group protons. The electron-withdrawing nature of the phosphate group will deshield the adjacent methylene protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Methylene protons (-O-CH₂ -CH=CH₂)~ 4.7Doublet of triplets³J(H-H) ≈ 5, ³J(P-H) ≈ 8
Vinylic proton (-CH=CH₂ )~ 5.9 - 6.0Multiplet
Terminal vinylic protons (-CH=CH₂ )~ 5.3 - 5.5Multiplet

Causality behind the predictions:

  • The methylene protons adjacent to the oxygen atom are expected to be the most downfield due to the inductive effect of the phosphate group. The coupling to the adjacent vinyl proton will result in a doublet, and a further coupling to the phosphorus atom will lead to a doublet of triplets.

  • The vinylic protons will appear in their characteristic region (5-6 ppm). The complex splitting pattern arises from geminal, cis, and trans couplings to the other vinyl protons.

Predicted ³¹P NMR Spectrum of this compound

The ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift will be indicative of a phosphate P(V) center bonded to two alkoxy groups and a chlorine atom.

Compound Predicted/Observed ³¹P Chemical Shift (δ, ppm)
This compound~ 3-5
Diethyl chlorophosphate~ 3.5
Di-n-propyl chlorophosphate~ 3.2
Diisopropyl chlorophosphate~ 1.5
Diphenyl chlorophosphate~ -5.5

Causality behind the predictions:

  • The ³¹P chemical shift of phosphorochloridates is sensitive to the steric and electronic nature of the alkoxy groups.

  • The predicted chemical shift for this compound is based on the values for its saturated analogs, diethyl and di-n-propyl chlorophosphate. The slightly more electron-withdrawing nature of the allyl group compared to an alkyl group may result in a slightly downfield shift.

  • The significant upfield shift observed for diisopropyl chlorophosphate is due to the increased steric bulk of the isopropyl groups.

  • The upfield shift for diphenyl chlorophosphate is attributed to the electronic effect of the phenyl rings.

Visualizing the Molecular Structure and NMR Connectivity

The following diagrams illustrate the structure of this compound and the key NMR couplings.

Caption: Molecular structure of this compound.

NMR_Couplings cluster_allyl1 Allyl Group 1 cluster_allyl2 Allyl Group 2 P P O1 O P->O1 ³J(P-H) O2 O P->O2 ³J(P-H) C1 CH₂ O1->C1 ³J(P-H) H_C1 H C1->H_C1 ¹J(C-H) C2 CH C1->C2 H_C2 H H_C1->H_C2 ³J(H-H) C2->H_C2 ¹J(C-H) C3 CH₂ C2->C3 H_C3 H H_C2->H_C3 ²J, ³J(H-H) C3->H_C3 ¹J(C-H) C4 CH₂ O2->C4 ³J(P-H) H_C4 H C4->H_C4 ¹J(C-H) C5 CH C4->C5 H_C5 H H_C4->H_C5 ³J(H-H) C5->H_C5 ¹J(C-H) C6 CH₂ C5->C6 H_C6 H H_C5->H_C6 ²J, ³J(H-H) C6->H_C6 ¹J(C-H)

Caption: Key ¹H-¹H and ¹H-³¹P NMR spin-spin couplings in this compound.

Comparison with Alternative Phosphorylating Agents

The choice of a phosphorylating agent often depends on the specific requirements of the reaction, such as reactivity, stability, and the nature of the protecting groups. Here, we compare the NMR characteristics of this compound with other common phosphorylating agents.

Phosphorylating Agent Typical ³¹P Chemical Shift (δ, ppm) Key ¹H NMR Features Notes
This compound ~ 3-5 (predicted) Allyl protons (~4.7, 5.3-6.0 ppm)Reactive; allyl groups can be removed under mild conditions.
Diethyl chlorophosphate~ 3.5Ethyl protons (quartet ~4.3, triplet ~1.4 ppm)Common, cost-effective reagent.
Diphenyl chlorophosphate~ -5.5Phenyl protons (~7.2-7.4 ppm)Less reactive, more stable; phenoxy groups are good leaving groups.
Di-tert-butyl N,N-diethylphosphoramidite~ 148Diethylamino and t-butyl protonsP(III) reagent, requires oxidation step.

This comparative data highlights the diagnostic power of ³¹P NMR in distinguishing between different classes of phosphorylating agents. The significant downfield shift of phosphoramidites compared to the P(V) chlorophosphates is particularly noteworthy.

Conclusion: A Predictive Yet Powerful Tool for the Practicing Chemist

While direct, published experimental NMR data for this compound remains elusive, a comprehensive and scientifically sound analysis is achievable through the principles of NMR spectroscopy and comparison with closely related analogs. This guide provides researchers with a robust framework for the synthesis, characterization, and quality control of this compound. The predicted ¹H and ³¹P NMR data, along with the detailed experimental protocols, empower scientists to confidently utilize this versatile phosphorylating agent in their synthetic endeavors. The presented comparative analysis further aids in the rational selection of reagents for specific applications in drug discovery and materials science.

References

  • Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. I. The Synthesis of Dialkyl Chlorophosphates and Tetraalkyl Pyrophosphates. Journal of Organic Chemistry, 15(3), 637-647. [Link]

  • PubChem. (n.d.). Diethyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Dipropyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diisopropyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry of Diallyl Chlorophosphate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of organophosphorus compounds is paramount. Diallyl chlorophosphate serves as a versatile precursor in the synthesis of a wide array of organophosphate derivatives, including pesticides, chemical warfare agent simulants, and potential therapeutic agents. Understanding the mass spectrometric behavior of this compound and its derivatives is crucial for reaction monitoring, impurity profiling, and metabolic studies. This guide provides an in-depth comparison of the mass spectrometric analysis of this compound and two key derivatives: diallyl thiophosphate and diallyl N,N-diethylphosphoramidate, supported by established fragmentation principles and detailed experimental protocols.

Introduction to this compound and Its Significance

This compound is a reactive organophosphorus compound containing two allyl groups and a reactive phosphoryl chloride moiety.[1][2] Its chemical formula is C₆H₁₀ClO₃P, and it has a monoisotopic mass of 196.0056 Da.[1] The presence of the P-Cl bond makes it an excellent electrophile for reactions with nucleophiles such as alcohols, thiols, and amines, leading to the formation of a diverse range of phosphate esters, thiophosphates, and phosphoramidates. This reactivity is fundamental to its application in organic synthesis.[3][4] The allyl groups also offer sites for further chemical modification.

The analysis of this compound and its derivatives is critical in various fields. In agrochemical research, it can be a building block for novel pesticides.[5] In the context of chemical defense, derivatives of this compound can serve as simulants for nerve agents, aiding in the development of detection and decontamination technologies.[6] Furthermore, in pharmaceutical development, the phosphate backbone is a key feature of many bioactive molecules, and understanding the stability and fragmentation of such structures is essential.

Principles of Mass Spectrometry for Organophosphorus Compounds

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of organophosphorus compounds. The choice of ionization technique and mass analyzer is critical for obtaining informative mass spectra.

Ionization Techniques: A Comparative Overview

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[7][8] This process often leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is useful for structural elucidation and library matching.[7][9] However, for some organophosphorus compounds, the molecular ion may be weak or absent, making it difficult to determine the molecular weight.[7]

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduction.[3] This results in less fragmentation and a more prominent protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight.[3]

Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly well-suited for polar and thermally labile molecules, and is commonly coupled with liquid chromatography (LC-MS).[6][10][11][12] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.[6][11][12][13]

General Mass Spectrometry Workflow

The general workflow for the analysis of organophosphorus compounds by mass spectrometry involves several key stages, from sample introduction to data analysis.

Caption: General workflow for mass spectrometric analysis.

Mass Spectrometry of this compound

Predicted Fragmentation (EI): Under electron ionization, this compound is expected to exhibit fragmentation pathways initiated by the cleavage of bonds adjacent to the phosphorus atom and the allyl groups.

  • Loss of a chlorine radical: The M-Cl⁺ ion would be a significant fragment, resulting from the cleavage of the P-Cl bond.

  • Loss of an allyl radical: Cleavage of a P-O-C bond could lead to the loss of an allyl radical (C₃H₅•), forming a prominent ion.

  • Loss of an alloxy radical: Loss of an entire alloxy group (•OC₃H₅) is also a likely fragmentation pathway.

  • Rearrangement reactions: McLafferty-type rearrangements involving the allyl groups could lead to the loss of propene (C₃H₆).[5]

Predicted Fragmentation (ESI-MS/MS): With ESI, the protonated molecule [M+H]⁺ would be the primary ion. Collision-induced dissociation (CID) in MS/MS would likely induce the following fragmentations:

  • Loss of HCl: A common neutral loss from protonated organophosphorus chlorides.

  • Loss of propene: From the allyl groups.

  • Cleavage of the P-O bond: Leading to ions corresponding to the protonated diallyl phosphate core or the loss of an allyl group.

Comparative Analysis: this compound Derivatives

To illustrate the influence of the substituent on the phosphoryl center, we will compare the predicted mass spectrometric behavior of this compound with two common derivatives: diallyl thiophosphate and diallyl N,N-diethylphosphoramidate.

Diallyl Thiophosphate

Synthesis: Diallyl thiophosphate can be synthesized from this compound by reaction with a sulfur source, or more commonly through the reaction of a thiophosphoryl chloride with allyl alcohol. A related synthesis involves the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides.[14][15]

Mass Spectrometry: The replacement of the P=O bond with a P=S bond, and the P-Cl with a P-SH or P-SR group, significantly alters the fragmentation.

  • EI Fragmentation: Similar to the phosphate, loss of an allyl radical is expected. The presence of sulfur may also lead to characteristic fragments containing the P=S moiety. Thiono-thiolo rearrangements can also influence the fragmentation pattern.

  • ESI-MS/MS Fragmentation: The protonated molecule [M+H]⁺ will be the precursor ion. Fragmentation will likely involve the loss of propene and cleavage of the P-O and P-S bonds. The fragmentation of dialkyl thiophosphates often results in a characteristic ion at m/z 97, corresponding to [H₂PO₃]⁺, and a prominent ion related to the thiophosphate core.[12]

Diallyl N,N-Diethylphosphoramidate

Synthesis: This derivative can be synthesized by the reaction of this compound with diethylamine. The synthesis of α-aminophosphonates, a related class of compounds, is well-documented.[16][17][18]

Mass Spectrometry: The presence of the nitrogen atom introduces new fragmentation pathways.

  • EI Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for amines and amides. This would lead to the loss of an ethyl radical from the diethylamino group. Cleavage of the P-N bond is also expected.

  • ESI-MS/MS Fragmentation: The protonated molecule [M+H]⁺ will be readily formed. Fragmentation of α-aminophosphonates often shows a characteristic loss of the phosphite moiety, leading to the formation of an iminium ion as a base peak.[3]

Summary of Key Mass Spectral Data
CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted Key Fragment Ions (EI)Predicted Key Fragment Ions (ESI-MS/MS of [M+H]⁺)
This compound C₆H₁₀ClO₃P196.0056[M-Cl]⁺, [M-C₃H₅]⁺, [M-OC₃H₅]⁺[M+H-HCl]⁺, [M+H-C₃H₆]⁺, ions from P-O cleavage
Diallyl Thiophosphate C₆H₁₁O₃PS208.0167[M-C₃H₅]⁺, [M-OC₃H₅]⁺, P=S containing fragments[M+H-C₃H₆]⁺, [H₂PO₃]⁺ (from rearrangement), ions from P-S cleavage
Diallyl N,N-Diethylphosphoramidate C₁₀H₂₀NO₃P233.1181[M-C₂H₅]⁺ (from N-Et), [M-N(C₂H₅)₂]⁺[M+H - (C₂H₅)₂NH]⁺, iminium ions

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound and its derivatives by GC-MS and LC-MS/MS. These protocols are based on established methods for organophosphorus compound analysis.[19][20][21][22][23]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and thermally stable organophosphorus compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[21]

  • Transfer Line Temperature: 280 °C.

MS Conditions (EI):

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40-450.

Caption: GC-MS experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for the analysis of a wider range of organophosphorus compounds, including those that are less volatile or thermally labile.[6][11][24][25]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS/MS for structural elucidation. Precursor and product ions will need to be optimized for each specific analyte.

Caption: LC-MS/MS experimental workflow.

Fragmentation Pathway Comparison: this compound vs. Diallyl N,N-Diethylphosphoramidate

The following diagrams illustrate the predicted dominant fragmentation pathways for this compound and diallyl N,N-diethylphosphoramidate under electron ionization, highlighting the influence of the substituent on the fragmentation cascade.

Diallyl_Chlorophosphate_Fragmentation Predicted EI Fragmentation of this compound M This compound [M]⁺˙ m/z 196 F1 [M - Cl]⁺ m/z 161 M->F1 - Cl• F2 [M - C₃H₅]⁺ m/z 155 M->F2 - •C₃H₅ F3 [F2 - C₃H₄]⁺ m/z 115 F2->F3 - C₃H₄ (rearrangement) Diallyl_Aminophosphonate_Fragmentation Predicted EI Fragmentation of Diallyl N,N-Diethylphosphoramidate M Diallyl N,N-Diethylphosphoramidate [M]⁺˙ m/z 233 F1 [M - CH₃]⁺ m/z 218 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z 204 (α-cleavage) M->F2 - •C₂H₅ F3 [M - N(C₂H₅)₂]⁺ m/z 161 M->F3 - •N(C₂H₅)₂

Caption: Predicted EI fragmentation of a diallyl aminophosphonate derivative.

The comparison of these pathways clearly demonstrates that the substituent on the phosphorus atom dictates the primary fragmentation routes. For this compound, cleavage of the P-Cl and P-O-allyl bonds is expected to be prominent. In contrast, for the N,N-diethylphosphoramidate derivative, α-cleavage at the diethylamino group is predicted to be a major fragmentation pathway, a characteristic feature of nitrogen-containing compounds.

Conclusion

The mass spectrometric analysis of this compound and its derivatives provides invaluable information for their characterization and differentiation. The choice of ionization technique significantly impacts the resulting mass spectrum, with EI providing detailed fragmentation for structural elucidation and soft ionization techniques like ESI and CI being crucial for determining the molecular weight. The fragmentation patterns are highly dependent on the nature of the substituent on the phosphorus atom. By understanding these fragmentation pathways and employing optimized analytical protocols, researchers can confidently identify and characterize these important organophosphorus compounds, facilitating advancements in drug development, agrochemical research, and safety and security applications.

References

  • Armstrong, J. L., Dills, R. L., & Fenske, R. A. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 406(27), 7281–7291. [Link]

  • CDC Stacks. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. [Link]

  • Ma, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 723. [Link]

  • Pena, A., et al. (2019). LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. Analytical and Bioanalytical Chemistry, 411(27), 7281-7291. [Link]

  • Hong, J., & Kim, J. (2001). Electron Impact Fragmentations of Chlorinated Organophosphorus Pesticides. Bulletin of the Korean Chemical Society, 22(5), 547-552. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]

  • Al-Ameri, M., et al. (2022). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 27(15), 4993. [Link]

  • Haron, M. J., et al. (2014). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. American Journal of Analytical Chemistry, 5(12), 773-779. [Link]

  • Li, M., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Spectroscopy. [Link]

  • Restek Corporation. (2024). Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware. [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert GC Column. [Link]

  • Prapamontol, T., et al. (2014). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Journal of Chromatography B, 967, 131-138. [Link]

  • Green, R. L., et al. (2019). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2019(4), M1095. [Link]

  • Schopfer, L. M., et al. (2005). Mass spectral characterization of organophosphate-labeled, tyrosine-containing peptides. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 826(1-2), 1–13. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4187658, this compound. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76282, Diallyl phenylphosphonate. [Link]

  • Richardson, D. D., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6109. [Link]

  • Fromme, H., et al. (2011). Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples. Science of the Total Environment, 409(10), 1839-1845. [Link]

  • ResearchGate. (2011). Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples. [Link]

  • Reddy, G. S., et al. (2005). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(11), 1473–1478. [Link]

  • Wikipedia contributors. (2023, November 13). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]

  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions. [Link]

  • ResearchGate. (n.d.). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. (a) 4-Bromo-2- chlorophenol, (b) Chlorpyrifos (c) Profenofos. [Link]

  • Bernard, K., & Houalla, M. (2002). Characterization of Polyphosphates by Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(3), 297-304. [Link]

  • ResearchGate. (n.d.). Electrospray ionization spectra of labeled and unlabeled phosphate. [Link]

  • Chemdad. (n.d.). DIALLYL N,N-DIISOPROPYLPHOSPHORAMIDITE. [Link]

  • PubChemLite. (n.d.). Diallyl hydrogen phosphate (C6H11O4P). [Link]

  • El-Gazzar, A. B. A., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 27(9), 2963. [Link]

  • Itumoh, E. J., et al. (2022). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 27(11), 3501. [Link]

  • Giorgi, G., et al. (2001). Enantiodiscrimination of chiral alpha-aminophosphonic acids by mass spectrometry. Chirality, 13(10), 707-711. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Journal of Chemistry, 2022, 1-14. [Link]

  • ResearchGate. (n.d.). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. [Link]

  • Chen, Y., et al. (2022). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 36(1-3), 1-20. [Link]

  • NIST. (n.d.). Diethyl diallylmalonate. In NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. [Link]

  • Das, K., et al. (2015). Catalyst free efficient synthesis and characterization of α-aminophosphonates. International Journal of ChemTech Research, 8(2), 735-742. [Link]

  • Drug Design, Development and Therapy. (2022). α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd. [Link]

Sources

A Researcher's Guide to Phosphorylation: A Comparative Analysis of Diallyl Chlorophosphate and Other Key Phosphorylating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise installation of a phosphate group is a critical transformation in the synthesis of vital molecules, from blockbuster pronucleotides to complex phosphopeptides that unlock cellular secrets. The choice of phosphorylating reagent is a pivotal decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign.

While traditional reagents have long served the field, they often come with compromises in terms of harsh reaction conditions and limitations in substrate scope. This guide provides an in-depth, objective comparison of Diallyl Chlorophosphate with other widely used phosphorylating agents. We will move beyond a simple listing of features to explore the mechanistic rationale behind experimental choices, supported by protocols and comparative data, empowering you to select the optimal tool for your specific synthetic challenge.

The Central Role of the Phosphorylating Reagent

Phosphorylation, the addition of a phosphate group (PO₃²⁻), is a fundamental reaction in both biology and chemical synthesis.[1][2] In the laboratory, this transformation is accomplished using a phosphorylating agent, a molecule designed to deliver a phosphorus center to a nucleophile, typically an alcohol. The ideal reagent should be reactive enough to proceed efficiently but selective enough to avoid unwanted side reactions with other functional groups on a sensitive substrate.

The structure of the phosphorylating agent is key. Most common reagents are based on a central phosphorus atom, but the nature of the groups attached to it—halogens, esters, amides—defines its reactivity, stability, and the strategic possibilities it offers, particularly concerning protecting groups.

This compound: A Strategically Labile Reagent

This compound, (C₃H₅O)₂P(O)Cl, is a P(V) phosphorylating reagent distinguished by its two allyl ester groups.[3][4] While its reactivity profile is similar to other dialkyl chlorophosphates, its strategic advantage lies in the unique properties of the allyl group, which serves as a readily cleavable protecting group for the resulting phosphate ester.

Mechanism and Application: The reaction proceeds via a classical nucleophilic substitution at the electrophilic phosphorus center. An alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated HCl, attacks the phosphorus atom, displacing the chloride leaving group to form a stable diallyl phosphate triester.

The Allyl Advantage: Orthogonal Deprotection The true power of this compound is realized during the deprotection step. Unlike simple alkyl groups (e.g., ethyl, methyl) that require harsh acidic or basic hydrolysis, or aryl groups (e.g., phenyl) that necessitate hydrogenolysis, the allyl groups can be removed under exceptionally mild and neutral conditions.[5][6] This is typically achieved using a palladium(0) catalyst in the presence of a nucleophilic scavenger.[7]

This mild deprotection strategy makes this compound an excellent choice for phosphorylating complex and sensitive substrates, such as those containing other acid-labile, base-labile, or reducible functional groups. The deprotection is orthogonal to many other protecting group strategies used in multi-step synthesis.

A Comparative Overview of Key Phosphorylating Reagents

The selection of a phosphorylating agent is a function of substrate sensitivity, desired selectivity, and the overall synthetic strategy.[8] Let's compare this compound to other common alternatives.

Diethyl Chlorophosphate

A workhorse P(V) reagent, diethyl chlorophosphate ((C₂H₅O)₂P(O)Cl) is structurally similar to the diallyl variant but offers a different strategic profile.[9][10][11]

  • Reactivity: It is a highly electrophilic and effective reagent for phosphorylating a wide range of alcohols.[12][13]

  • Advantages: It is readily available and relatively inexpensive.

  • Limitations: The primary drawback lies in the stability of the resulting diethyl phosphate ester. Removal of the ethyl groups to unmask the free phosphate requires harsh conditions, such as strong acid hydrolysis, which is incompatible with sensitive substrates.[14] This limits its utility in complex molecule synthesis.

Diphenyl Chlorophosphate

Diphenyl chlorophosphate ((C₆H₅O)₂P(O)Cl) introduces aryl ester groups, providing a different set of properties and deprotection options.[15][16][17]

  • Reactivity: It is a highly versatile and reactive phosphorylating agent.[17][18]

  • Advantages: The phenyl groups can be removed under relatively mild, non-hydrolytic conditions via catalytic hydrogenation (e.g., H₂ over PtO₂ or Pd/C).[14][19] This method is compatible with many functional groups, though not those susceptible to reduction (e.g., alkynes, some nitrogen-containing heterocycles).

  • Limitations: The requirement for hydrogenation makes it unsuitable for substrates with reducible moieties. The reagent itself is moisture-sensitive and can be corrosive.[15]

Phosphoramidites

Phosphoramidites represent a different class of P(III) reagents and are the cornerstone of modern automated oligonucleotide synthesis.[][21]

  • Reactivity: Phosphoramidites are stable until activated by a weak acid, such as tetrazole.[] The activated P(III) intermediate couples with a hydroxyl group to form a phosphite triester. A subsequent oxidation step (e.g., with I₂/H₂O) is required to generate the desired P(V) phosphate.

  • Advantages: The reaction conditions are exceptionally mild, offering high coupling efficiency and compatibility with a vast range of sensitive functional groups.[22] This methodology is highly refined and automated for DNA and RNA synthesis.[21]

  • Limitations: The reagents are highly moisture-sensitive and require strictly anhydrous conditions.[] The multi-step cycle (coupling, capping, oxidation) is more complex than a direct phosphorylation with a chlorophosphate.

Quantitative Data Comparison

The following table summarizes the key characteristics of these principal phosphorylating reagents to guide selection.

FeatureThis compoundDiethyl ChlorophosphateDiphenyl ChlorophosphatePhosphoramidite Method
Reagent Type P(V) Phosphoryl ChlorideP(V) Phosphoryl ChlorideP(V) Phosphoryl ChlorideP(III) Phosphite Triester
Protecting Group AllylEthylPhenylCyanoethyl (typical)
Key Reagents This compound, base (e.g., pyridine)Diethyl chlorophosphate, baseDiphenyl chlorophosphate, baseNucleoside phosphoramidite, activator (e.g., tetrazole), oxidant (e.g., I₂)
Reaction Conditions Anhydrous, often 0°C to RTAnhydrous, often 0°C to RTAnhydrous, often 0°C to RTStrictly anhydrous, RT
Deprotection Method Pd(0) catalysis (Mild, Neutral)[5][7]Strong acid hydrolysis (Harsh)[14]Catalytic Hydrogenation (Mild, Reductive)[14][23]Base treatment (e.g., NH₄OH) (Mild)
Selectivity Good for hydroxyl groups; requires protection of other nucleophilesGood, but harsh deprotection limits substrate scopeGood, but reductive deprotection limits substrate scopeExcellent for hydroxyl groups; well-established for automated synthesis[22]
Substrate Scope Broad, especially for sensitive molecules incompatible with harsh acid or hydrogenationLimited by substrate stability to harsh deprotection conditionsBroad, but limited by substrate sensitivity to reductionVery broad, the gold standard for oligonucleotide synthesis
Key Disadvantages Cost of reagent; potential for palladium contaminationCorrosive byproducts; harsh deprotectionCorrosive byproducts; incompatible with reducible groupsMoisture-sensitive reagents; requires an additional oxidation step[8]

Experimental Protocols & Workflows

To illustrate the practical differences, we provide step-by-step methodologies for the phosphorylation of a model primary alcohol (benzyl alcohol) and the subsequent deprotection steps.

Workflow Visualization: Chlorophosphate Phosphorylation

The general workflow for using a chlorophosphate reagent is a straightforward, one-step phosphorylation followed by workup and purification.

G cluster_1 Phosphorylation Step cluster_2 Workup & Purification A 1. Dissolve Alcohol & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Chlorophosphate Reagent Dropwise B->C D 4. Warm to RT & Stir C->D E 5. Quench Reaction D->E Reaction Complete (TLC) F 6. Aqueous Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Purified Phosphate Triester G cluster_diallyl Diallyl Phosphate Deprotection cluster_diphenyl Diphenyl Phosphate Deprotection Start Protected Benzyl Phosphate D1 Diallyl Benzyl Phosphate Start->D1 P1 Diphenyl Benzyl Phosphate Start->P1 D2 Add Pd(PPh₃)₄ (cat.) + Scavenger (e.g., morpholine) in THF, RT D1->D2 D3 Benzyl Phosphate D2->D3 P2 Add PtO₂ (cat.) H₂ atmosphere (balloon) in EtOH, RT P1->P2 P3 Benzyl Phosphate P2->P3

Sources

A Comparative Guide to HPLC and Alternative Methods for Assessing Diallyl Chlorophosphate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organophosphorus compounds, the purity of key intermediates is a critical determinant of reaction yield, downstream processing efficiency, and the safety profile of the final product. Diallyl chlorophosphate, a reactive intermediate, is no exception. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the rigorous purity assessment of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical details with practical, field-proven insights to empower researchers in selecting and implementing the most appropriate analytical strategy.

The Criticality of Purity in this compound Applications

This compound is a versatile reagent used in the synthesis of various organophosphorus compounds, including flame retardants, plasticizers, and importantly, as a precursor in the development of certain pharmaceutical agents. The presence of impurities, which can arise from the starting materials, side reactions during synthesis, or degradation upon storage, can have significant consequences. These impurities may compete in subsequent reactions, leading to the formation of undesired byproducts, reduced yields, and complex purification challenges. In the context of drug development, unidentified impurities can pose a significant safety risk. Therefore, robust and reliable analytical methods for purity determination are not merely a quality control measure but a fundamental necessity for process optimization and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): A Cornerstone for Purity Assessment

HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities. A well-developed stability-indicating HPLC method can quantify the purity of this compound and monitor its degradation over time.

Proposed Reversed-Phase HPLC Method

A reversed-phase HPLC method is generally the first choice for the analysis of moderately polar compounds like this compound. The following method is a robust starting point for achieving excellent separation and quantification.

Rationale for Method Design:

  • Stationary Phase (C18): A C18 column is a versatile and widely used reversed-phase column that provides good retention and separation for a broad range of organic molecules. Its non-polar nature is well-suited for retaining this compound and its potential less-polar impurities.

  • Mobile Phase (Acetonitrile/Water): An isocratic mobile phase of acetonitrile and water offers a balance of simplicity and efficiency for this analysis. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength. The ratio can be optimized to achieve the desired retention time and resolution.

  • Detection (UV at 210 nm): While this compound does not possess a strong chromophore, many organophosphorus compounds exhibit UV absorbance at lower wavelengths, typically around 210 nm. This provides a universal detection approach for the main component and many potential organic impurities.

Experimental Protocol: Proposed HPLC Method

Objective: To determine the purity of this compound and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard of known purity

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Column Temperature30 °C
Run Time15 minutes

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the analysis sample by dissolving it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram. For accurate quantification, a calibration curve should be generated using the reference standard.

A Comparative Guide to Allyl vs. Ethyl Protecting Groups in Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. In the realm of phosphorylation—a critical transformation in the synthesis of oligonucleotides, phosphopeptides, and various small molecule therapeutics—the choice of a phosphate protecting group can profoundly impact reaction efficiency, yield, and the integrity of the final product. This guide provides an in-depth comparative analysis of two commonly employed alkyl protecting groups for phosphates: the allyl and the ethyl group. Drawing upon established experimental data and mechanistic insights, we will explore the nuances of their application, from installation to cleavage, to inform your synthetic strategy.

The Critical Role of Phosphate Protection

Phosphorylation introduces a dianionic phosphate moiety that, if left unprotected, can interfere with subsequent chemical transformations. Protection masks the reactivity of the phosphate group, rendering it neutral and soluble in organic solvents, thereby facilitating purification and further reactions.[1][2] An ideal phosphate protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Cleaved selectively under mild conditions that do not compromise the integrity of the target molecule.[3]

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[4][5]

Both allyl and ethyl groups have found their place in the synthetic chemist's toolbox, yet they offer distinct advantages and disadvantages rooted in their unique chemical properties.

The Allyl Protecting Group: Mild Deprotection via Palladium Catalysis

The allyl group is a popular choice for phosphate protection, primarily due to its facile removal under exceptionally mild and neutral conditions.[6][7] This feature makes it particularly valuable in the synthesis of sensitive biomolecules.

Mechanism of Protection and Deprotection

Protection typically involves the reaction of a phosphorodichloridite with allyl alcohol, followed by reaction with the hydroxyl group of the substrate and subsequent oxidation.

Deprotection is the key advantage of the allyl group. It is achieved through palladium(0)-catalyzed allylic substitution.[8][9] The mechanism involves the formation of a π-allyl palladium complex, which is then scavenged by a nucleophile, regenerating the palladium(0) catalyst and liberating the phosphate group.[10][11]

G cluster_0 Allyl Deprotection Workflow Allyl-Protected_Phosphate Allyl-Protected Phosphate Pi-Allyl_Complex π-Allyl Palladium Complex Allyl-Protected_Phosphate->Pi-Allyl_Complex + Pd(0) Pd(0)_Complex Pd(PPh₃)₄ Deprotected_Phosphate Deprotected Phosphate Pi-Allyl_Complex->Deprotected_Phosphate + Scavenger Allyl_Scavenger_Adduct Allyl-Scavenger Adduct Pi-Allyl_Complex->Allyl_Scavenger_Adduct Nucleophilic_Scavenger Nucleophilic Scavenger (e.g., Morpholine, Dimedone) Regenerated_Pd(0) Regenerated Pd(0) Allyl_Scavenger_Adduct->Regenerated_Pd(0) Regenerated_Pd(0)->Allyl-Protected_Phosphate Catalytic Cycle

Caption: Palladium-catalyzed allyl deprotection workflow.

Advantages and Disadvantages of the Allyl Group
FeatureAllyl Group
Deprotection Conditions Very mild, neutral pH, room temperature.[6][12]
Orthogonality Orthogonal to most acid- and base-labile protecting groups (e.g., Boc, Fmoc, DMT, silyl ethers).[4][13]
Substrate Compatibility Excellent for sensitive substrates, including complex peptides and oligonucleotides.[7]
Reagent Toxicity Palladium catalysts can be toxic and require careful removal from the final product.[14]
Cost Palladium catalysts can be expensive.[14]

The Ethyl Protecting Group: Stability and Traditional Cleavage

The ethyl group is a simple and robust protecting group for phosphates. Its stability to a range of conditions makes it a workhorse in certain synthetic applications.

Mechanism of Protection and Deprotection

Protection is typically achieved by reacting a phosphorus oxychloride or a similar phosphorylating agent with ethanol, followed by reaction with the substrate.

Deprotection of ethyl phosphate esters is more demanding than for allyl esters. A common method is the McKenna reaction , which involves treatment with bromotrimethylsilane (BTMS) followed by solvolysis.[15][16] This reaction proceeds via the formation of a bis(trimethylsilyl) ester, which is readily hydrolyzed.[17]

G cluster_1 Ethyl Deprotection (McKenna Reaction) Ethyl_Phosphate Diethyl Phosphonate/Phosphate Silyl_Ester Bis(trimethylsilyl) Ester Intermediate Ethyl_Phosphate->Silyl_Ester + BTMS BTMS Bromotrimethylsilane (BTMS) Deprotected_Phosphate Deprotected Phosphonic/Phosphoric Acid Silyl_Ester->Deprotected_Phosphate + H₂O/ROH Byproducts EtBr + TMS-OR Silyl_Ester->Byproducts Solvolysis Solvolysis (e.g., H₂O, MeOH)

Caption: Deprotection of ethyl phosphate via the McKenna reaction.

Advantages and Disadvantages of the Ethyl Group
FeatureEthyl Group
Stability Generally stable to a wide range of synthetic conditions, including some acidic and basic treatments that would cleave more labile groups.[18]
Cost Reagents for protection and deprotection are generally less expensive than palladium catalysts.
Deprotection Conditions Can be harsh, potentially leading to side reactions with sensitive functional groups.[15][19]
Orthogonality Less orthogonal than the allyl group; conditions for removal may affect other protecting groups.
Side Reactions The McKenna reaction can sometimes lead to the cleavage of other ester groups or the formation of decomposition products.[15]

Comparative Analysis and Experimental Considerations

The choice between allyl and ethyl protecting groups is dictated by the specific requirements of the synthetic route.

ParameterAllyl GroupEthyl GroupRationale
Mildness of Deprotection Excellent . Neutral conditions, room temperature.Fair to Poor . Requires strong silylating agents, can be harsh.For sensitive substrates, the allyl group is the clear choice to avoid degradation.
Orthogonality Excellent . Compatible with a wide array of acid- and base-labile groups.[13]Moderate . Deprotection conditions can be incompatible with certain other protecting groups.Allyl offers greater flexibility in complex, multi-step syntheses.
Cost-Effectiveness Moderate . Palladium catalysts can be a significant cost factor.Excellent . Reagents are generally inexpensive.For large-scale synthesis where substrate sensitivity is not a primary concern, ethyl may be more economical.
Toxicity Concerns Higher . Residual palladium must be carefully removed.Lower . Reagents are generally less toxic.In pharmaceutical applications, removal of heavy metal contaminants is a critical consideration.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Deprotection of Allyl Phosphate Esters

This protocol is adapted from established methods for the deprotection of allyl esters.[20]

  • Dissolution: Dissolve the allyl-protected phosphate substrate in a suitable solvent (e.g., THF, DCM, or a mixture).

  • Addition of Scavenger: Add a nucleophilic scavenger, such as morpholine (10-20 equivalents) or dimedone (5-10 equivalents).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: Add the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.2 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Deprotection of Ethyl Phosphonate Esters via the McKenna Reaction

This protocol is based on the general principles of the McKenna reaction.[15][16]

  • Dissolution: Dissolve the diethyl phosphonate substrate in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

  • Addition of BTMS: Add bromotrimethylsilane (BTMS, 2.2-3.0 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40 °C). Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR. The reaction time can vary from a few hours to overnight.

  • Solvolysis: Upon complete conversion to the silyl ester, carefully add a protic solvent such as methanol or water to hydrolyze the silyl ester.

  • Work-up: Remove the volatile components under reduced pressure. The resulting phosphonic acid can be purified by crystallization or chromatography.

Conclusion and Future Outlook

The choice between allyl and ethyl protecting groups for phosphorylation is a strategic decision that hinges on the specific demands of the synthetic target. The allyl group offers the significant advantage of extremely mild, palladium-catalyzed deprotection, making it the preferred choice for complex and sensitive molecules where orthogonality and functional group tolerance are paramount. In contrast, the ethyl group provides robustness and cost-effectiveness, but its removal requires harsher conditions that may not be suitable for delicate substrates.

As the complexity of synthetic targets in drug discovery and materials science continues to increase, the demand for highly selective and orthogonal protecting group strategies will grow. Future research may focus on developing new catalysts for even milder and more efficient deprotection of allyl groups, as well as exploring alternative, milder methods for the cleavage of simple alkyl esters like the ethyl group. Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each protecting group, as presented in this guide, is essential for the modern synthetic chemist to navigate the challenges of complex molecule synthesis.

References

  • Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]

  • Mehta, A. K., & Wengel, J. (2021). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. RSC Medicinal Chemistry, 12(9), 1474-1491. [Link]

  • Wang, Z., & Wan, R. (2021). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 49(12), 6563–6576. [Link]

  • Nakamura, H., & Yamamoto, Y. (2002). DFT studies on the mechanism of allylative dearomatization catalyzed by palladium. Journal of the American Chemical Society, 124(35), 10547–10555. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. ResearchGate. [Link]

  • Google Patents. (2014).
  • Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2001). 2-Benzamidoethyl Group − A Novel Type of Phosphate Protecting Group for Oligonucleotide Synthesis. Journal of the American Chemical Society, 123(24), 5720–5726. [Link]

  • Zhang, H. X., Guibe, F., & Balavoine, G. (1990). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 31(46), 6649-6652.
  • Kocienski, P. J. (2005). Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (3rd ed., pp. 1-24). Thieme.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • McKenna, C. E., Horgan, G. W., & Hanstein, W. G. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. Molecules, 28(8), 3467. [Link]

  • Brown, T., & Brown, D. (2019). Synthesis of Oligonucleotides. In Nucleic Acids in Chemistry and Biology (3rd ed.). Royal Society of Chemistry.
  • Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]

  • Letsinger, R. L., & Mahadevan, V. (1969). Oligonucleotide synthesis on a polymer support. Journal of the American Chemical Society, 91(25), 7055-7056.
  • ResearchGate. (2018). Commercial synthesis of monoalkyl phosphates. [Link]

  • ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. [Link]

  • ResearchGate. (2014). Mechanism of allyl deprotection through catalytic palladium π-allyl...[Link]

  • Zwierzak, A. (1969). Synthesis of cyclic phosphorous acid esters by transesterification. Canadian Journal of Chemistry, 47(14), 2579-2581.
  • Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). Supporting Information The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]

  • Hayakawa, Y., Wakabayashi, S., Kato, H., & Noyori, R. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link]

  • Hayakawa, Y., & Noyori, R. (1994). O-Allyl protection in the Fmoc-based synthesis of difficult PNA. Nucleic Acids Research, 22(16), 3377-3383.
  • Google Patents. (1978). Process for making phosphate esters and products thereof (US4100231A).
  • Zhang, H. J., Guibé, F., & Balavoine, G. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 29(1), 61-64. [Link]

  • Reixach, N., Lledó, A., & Riera, A. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis, 8(7), 6061–6069. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G. J. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of Organic Chemistry, 74(15), 5497–5505. [Link]

  • Reddit. (2023). Finding an appropriate protective group for Phosphonate ester that withstands HF treatment?[Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Merekenova, A., et al. (2018). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. Journal of Chemical Technology and Metallurgy, 53(1), 43-49. [Link]

  • Google Patents. (1967).
  • Wikipedia. (n.d.). Protecting group. [Link]

  • Berlin, K. D., & Butler, G. B. (1961). Allyl Esters of Phosphonic Acids. I. Preparation and Polymerization of Allyl and Methallyl Esters of Some Arylphosphonic Acids. Journal of the American Chemical Society, 83(18), 3920–3924. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. [Link]

  • Kocienski, P. J. (2005). Phosphate Protecting Groups. In Protecting Groups (3rd ed., pp. 452-485). Thieme.
  • Google Patents. (2014).
  • ResearchGate. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. [Link]

  • Hayakawa, Y., Wakabayashi, S., Kato, H., & Noyori, R. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-246. [Link]

  • ResearchGate. (2022). The allyl group as a hydroxyl and phosphate protecting group in RNA synthesis. [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, M. H., Tran, S., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Diallyl Chlorophosphate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the field of organic synthesis, particularly in the development of novel phosphopeptides, oligonucleotides, and small molecule drugs, the phosphorylation of nucleophiles is a cornerstone transformation. Diallyl chlorophosphate (DACP) serves as a valuable reagent in this context, offering allyl protecting groups that can be removed under mild, palladium-catalyzed conditions. However, the reactivity of DACP necessitates a robust, multi-faceted validation strategy to unambiguously confirm the structure of the resulting diallyl phosphate esters and rule out potential side products.

This guide provides an in-depth comparison of spectroscopic techniques for the validation of DACP reaction products. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a self-validating analytical workflow, grounded in authoritative data, to ensure the scientific integrity of your results.

The Analytical Imperative: A Multi-Spectroscopic Approach

Relying on a single analytical technique is insufficient for the comprehensive validation of phosphorylation reactions. A successful structural elucidation requires the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

  • Nuclear Magnetic Resonance (NMR): Elucidates the precise connectivity and chemical environment of atoms.

  • Infrared (IR) Spectroscopy: Confirms the presence or absence of key functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on molecular fragmentation.

The following diagram illustrates the logical workflow for validating the product of a typical reaction between an alcohol (R-OH) and this compound.

G cluster_reaction Synthesis cluster_analysis Validation Workflow ROH Alcohol (R-OH) Product Crude Diallyl Phosphate Ester ROH->Product + DACP, Base DACP This compound DACP->Product Purification Purification (e.g., Column Chromatography) Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR Analysis (¹H, ¹³C, ³¹P) Pure_Product->NMR IR IR Analysis Pure_Product->IR MS MS Analysis Pure_Product->MS Integration Data Integration & Structural Confirmation NMR->Integration IR->Integration MS->Integration

Caption: Integrated workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful tool for determining the detailed structure of a phosphorylation product. A full analysis should include ¹H, ¹³C, and, most critically, ³¹P NMR.

³¹P NMR: The Direct View of the Reaction

Phosphorus-31 NMR provides a direct window into the chemical environment of the phosphorus atom, making it the definitive technique for confirming the success of a phosphorylation reaction.[1] With a natural abundance of 100% and a wide chemical shift range, the signals are typically sharp and easy to interpret.

  • Key Transformation: The primary indicator of a successful reaction is the disappearance of the starting this compound signal and the appearance of a new signal corresponding to the diallyl phosphate triester.

    • This compound (Starting Material): Exhibits a chemical shift (δ) typically in the range of +3 to +5 ppm .

    • Diallyl Phosphate Ester (Product): Shows a significant upfield shift to approximately -5 to -8 ppm .[2] This shift confirms the displacement of the chloride with an alkoxy or amino group.

¹H and ¹³C NMR: Assembling the Full Picture

While ³¹P NMR confirms the phosphorylation, ¹H and ¹³C NMR are essential for verifying the integrity of the allyl groups and the attached substrate.

  • ¹H NMR:

    • Allyl Group Signature: Look for the characteristic signals of the allyl protons: a multiplet around 5.9 ppm (the internal CH), two multiplets around 5.2-5.4 ppm (the terminal =CH₂), and a doublet of doublets around 4.5-4.7 ppm (the O-CH₂ group). The O-CH₂ protons will be coupled to both the adjacent vinyl protons and the phosphorus atom.

    • Substrate Signals: Confirm that the signals corresponding to the nucleophilic substrate (e.g., the alcohol or amine) are present and show appropriate shifts resulting from the new phosphate linkage. For example, a proton on a carbon attached to the newly formed phosphate ester will often show a downfield shift.

  • ¹³C NMR:

    • Key Signals: Identify the allyl carbons, typically around 132-134 ppm (internal C=C), 118-120 ppm (terminal C=C), and 68-70 ppm (O-CH₂). The O-CH₂ carbon will exhibit coupling to the phosphorus atom (JC-P).[3]

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a quick and effective method to monitor the reaction by observing changes in key functional groups.

  • The P=O Stretch: The most prominent feature in the product's IR spectrum is the strong phosphoryl (P=O) stretching vibration. This band typically appears in the region of 1250-1300 cm⁻¹ for phosphate triesters.[4][5] Its appearance is a strong indicator of product formation.

  • The P-O-C Stretch: The asymmetric stretching of the P-O-C bonds provides another key signal, usually found in the 950-1100 cm⁻¹ region.[6][7]

  • Disappearance of Starting Material Bands: If the nucleophile was an alcohol or a primary/secondary amine, the disappearance of the broad O-H (around 3200-3600 cm⁻¹) or N-H (around 3300-3500 cm⁻¹) stretching bands provides compelling evidence that the reaction has gone to completion.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry validates the molecular weight of the product and can offer structural insights through fragmentation analysis.

  • Molecular Ion Peak (M+): Identifying the correct molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺ in ESI-MS) is crucial for confirming that the desired product has been formed with the correct mass.

  • Fragmentation Patterns: Organophosphate esters exhibit characteristic fragmentation pathways.[8] For diallyl phosphate esters, common fragmentation includes:

    • Loss of an allyl group: A neutral loss of 41 Da (-C₃H₅).

    • Cleavage of the P-O bond: This can lead to fragments corresponding to the substrate and the diallyl phosphate moiety.[9][10]

    • The lability of the phosphate group can sometimes make interpretation challenging, but modern techniques like high-resolution mass spectrometry (HRMS) provide highly accurate mass data to confirm elemental composition.[11]

Comparison with Alternative Phosphorylating Agents

While DACP is highly effective, other reagents are often used depending on the desired protecting group strategy. The choice of reagent directly impacts the spectroscopic data of the product.

ReagentProtecting GroupKey Product ¹H NMR SignalKey Product ³¹P NMR (δ)Cleavage Method
This compound Allyl~4.6 ppm (O-CH₂)~ -5 to -8 ppmPd(0) catalysis
Dibenzyl Chlorophosphate Benzyl~5.1 ppm (O-CH₂)[12]~ -1 to -4 ppmHydrogenolysis (e.g., H₂/Pd-C)
Di-tert-butyl N,N-diethylphosphoramidite tert-Butyl~1.5 ppm (C(CH₃)₃)~ +140 ppm (P(III) intermediate); ~ -6 to -10 ppm (P(V) product)Acid (e.g., TFA)

This comparative data is essential for researchers choosing a synthetic route, as the spectroscopic handles for each protecting group are distinct and require different analytical approaches for confirmation. Dibenzyl phosphate products, for instance, show characteristic aromatic signals in ¹H and ¹³C NMR, while their mass spectra may show a prominent fragment at m/z 91 (the tropylium ion).[13]

Experimental Protocol: Synthesis and Validation of Diallyl Benzyl Phosphate

This section provides a representative step-by-step methodology for the phosphorylation of benzyl alcohol with DACP and the subsequent spectroscopic validation.

A. Synthesis

  • Setup: To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (DCM, 10 mL) and benzyl alcohol (1.0 mmol). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous triethylamine (1.5 mmol) to the solution via syringe.

  • Phosphorylation: Add this compound (1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure diallyl benzyl phosphate.

B. Spectroscopic Validation

  • ³¹P NMR: Dissolve a sample (~10-20 mg) in CDCl₃. Acquire a proton-decoupled ³¹P NMR spectrum.

    • Expected Result: A single peak at approximately -6 ppm.

  • ¹H NMR: Using the same sample, acquire a ¹H NMR spectrum.

    • Expected Result: Peaks corresponding to benzyl protons (~7.3 ppm), the allyl CH proton (~5.9 ppm), allyl CH₂ protons (~5.3 ppm), and the O-CH₂ protons of both allyl (~4.6 ppm) and benzyl (~5.1 ppm) groups.

  • IR Spectroscopy: Place a drop of the neat oil product on a salt plate (NaCl or KBr) or use a diamond ATR accessory.

    • Expected Result: A strong absorption at ~1280 cm⁻¹ (P=O) and ~1020 cm⁻¹ (P-O-C). Absence of a broad O-H band from benzyl alcohol.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Prepare a dilute solution of the product in methanol or acetonitrile. Infuse the sample into the ESI source.

    • Expected Result: An [M+Na]⁺ ion with a measured m/z that matches the calculated exact mass for C₁₃H₁₇O₄PNa within ± 5 ppm.

The following diagram outlines the key analytical decision points in the validation process.

G start Purified Product p_nmr Acquire ³¹P NMR start->p_nmr p_nmr_ok Peak at ~ -6 ppm? p_nmr->p_nmr_ok h_nmr Acquire ¹H NMR p_nmr_ok->h_nmr Yes fail Structure Incorrect Re-evaluate Synthesis/Purification p_nmr_ok->fail No h_nmr_ok Allyl & Benzyl Signals Correct? h_nmr->h_nmr_ok ir Acquire IR Spectrum h_nmr_ok->ir Yes h_nmr_ok->fail No ir_ok P=O stretch present? O-H absent? ir->ir_ok ms Acquire HRMS ir_ok->ms Yes ir_ok->fail No ms_ok Correct Molecular Ion? ms->ms_ok success Structure Validated ms_ok->success Yes ms_ok->fail No

Caption: Decision workflow for spectroscopic validation.

By systematically applying this multi-technique, self-validating workflow, researchers can ensure the unambiguous structural confirmation of this compound reaction products, lending credibility and robustness to their synthetic achievements.

References

  • Ohwada, K. (1968). Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations. Applied Spectroscopy, 22(3), 209-209. [Link]

  • ResearchGate. (n.d.). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]

  • Kim, H. et al. (2021). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. New Journal of Chemistry, 45(38), 17686-17695. [Link]

  • National Center for Biotechnology Information. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed Central. [Link]

  • MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • PubChem. (n.d.). Dibenzyl phosphate. [Link]

  • ResearchGate. (n.d.). Infrared Analysis of Phosphorous Compounds. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. [Link]

  • Royal Society of Chemistry. (n.d.). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]

  • National Center for Biotechnology Information. (n.d.). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. [Link]

  • NIST. (n.d.). Dibenzyl phosphite. [Link]

  • MDPI. (n.d.). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. [Link]

  • ResearchGate. (n.d.). Chemical structures and 31 P-NMR spectra for some of the orthophosphate.... [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • MassBank. (2022). Phosphate esters. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. [Link]

  • MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. [Link]

  • PubChem. (n.d.). Diethyl chlorophosphate. [Link]

  • Royal Society of Chemistry. (2022). Gold-catalyzed thioetherification of allyl, benzyl, and propargyl phosphates. [Link]

  • MDPI. (n.d.). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. [Link]

Sources

A Comparative Guide to the Kinetic Landscape of Diallyl Chlorophosphate and its Alternatives in Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realm of drug development and molecular biology, the precise and efficient formation of phosphate esters is a cornerstone of progress. The choice of phosphorylating agent is a critical decision that dictates the success of a synthetic route, influencing yield, purity, and the preservation of sensitive functional groups. Among the arsenal of available reagents, diallyl chlorophosphate (DACP) presents a unique profile. This guide provides an in-depth technical comparison of the kinetic performance of this compound with key alternatives, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

This compound: A Kinetic Profile

This compound, with the chemical formula C₆H₁₀ClO₃P, is a reactive organophosphorus compound utilized for the introduction of the diallyl phosphate moiety.[1] The allyl groups offer the distinct advantage of being readily removable under mild conditions, typically via palladium catalysis, making DACP an attractive reagent for the phosphorylation of sensitive substrates where harsh deprotection conditions are not viable.

Solvolysis Kinetics: Unraveling the Reaction Pathway

The stability and reactivity of a phosphorylating agent in various solvents are of paramount importance. While specific kinetic data for the solvolysis of this compound is not extensively documented, a comprehensive understanding can be derived from studies on analogous compounds, such as allyl chloroformate.[2] The solvolysis of these electrophilic species in hydroxylic solvents is typically analyzed using the extended Grunwald-Winstein equation, which dissects the solvent's contribution into its nucleophilicity (NT) and ionizing power (YCl).[3]

Equation 1: Extended Grunwald-Winstein Equation

log(k/k₀) = lNT + mYCl

where:

  • k is the specific rate of solvolysis in a given solvent.

  • k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

  • l represents the sensitivity of the solvolysis rate to the solvent nucleophilicity.

  • m represents the sensitivity of the solvolysis rate to the solvent ionizing power.

For reactions of similar chlorophosphates, the l and m values typically suggest a bimolecular associative (SN2-like) mechanism.[4] This implies that the solvent acts as a nucleophile in the rate-determining step. For this compound, a similar mechanism is anticipated, where the reaction proceeds through a trigonal bipyramidal transition state.

// Reactants reactants [label="DACP + Nu-H"];

// Transition State ts [label=<

Transition State

Nu

P

Cl

];

// Products products [label="Diallyl Phospho-Nu + H-Cl"];

// Arrows reactants -> ts [label="Associative Attack"]; ts -> products [label="Leaving Group Departure"]; } dot

Caption: Proposed associative (SN2-type) mechanism for the reaction of this compound with a nucleophile (Nu-H).

Reactions with Nucleophiles: A Qualitative Assessment

The primary utility of this compound lies in its reaction with nucleophiles such as alcohols and amines to form the corresponding phosphate esters and phosphoramidates. While quantitative rate constants for these reactions are scarce in the literature, the reactivity can be inferred from general principles of organophosphorus chemistry.

The phosphorus center in DACP is highly electrophilic due to the presence of the electron-withdrawing chlorine and oxygen atoms. The reaction with nucleophiles is generally expected to follow second-order kinetics, being first order in both DACP and the nucleophile. The rate of reaction is influenced by:

  • Nucleophilicity: Stronger, less sterically hindered nucleophiles will react faster. For example, primary amines are expected to react more rapidly than secondary amines, and primary alcohols faster than tertiary alcohols.

  • Solvent: Polar aprotic solvents, such as acetonitrile or tetrahydrofuran, are typically employed to avoid competing solvolysis.

  • Base: The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which can otherwise protonate the nucleophile and impede the reaction.

Comparative Analysis with Alternative Phosphorylating Agents

The selection of a phosphorylating agent is a multi-faceted decision, balancing reactivity, selectivity, and ease of handling. Here, we compare this compound with three common alternatives: diphenyl chlorophosphate, dibenzyl chlorophosphate, and phosphoramidites.

This compound vs. Diphenyl Chlorophosphate

Diphenyl chlorophosphate is a widely used, commercially available phosphorylating agent.[5]

FeatureThis compoundDiphenyl Chlorophosphate
Reactivity HighHigh
Deprotection Mild (Palladium catalysis)Harsh (Hydrogenolysis or strong acid/base)
Byproducts Allyl alcohol (volatile)Phenol (can be difficult to remove)
Handling Moisture sensitiveMoisture sensitive, corrosive
Cost Generally higherRelatively inexpensive

Kinetic Considerations: Both reagents are highly reactive electrophiles. Mechanistic studies on the aminolysis of related chlorophosphates suggest a concerted SN2-type mechanism.[5] However, the steric bulk of the phenyl groups in diphenyl chlorophosphate may slightly retard the reaction rate compared to the less hindered allyl groups of DACP, particularly with bulky nucleophiles. The primary advantage of DACP lies in the orthogonality of its deprotection strategy.

This compound vs. Dibenzyl Chlorophosphate

Dibenzyl chlorophosphate offers another common alternative with benzylic protecting groups.[6][7]

FeatureThis compoundDibenzyl Chlorophosphate
Reactivity HighHigh
Deprotection Mild (Palladium catalysis)Mild (Hydrogenolysis)
Byproducts Allyl alcohol (volatile)Toluene (volatile)
Handling Moisture sensitiveMoisture sensitive
Stability Can be prone to isomerizationGenerally stable

Kinetic Considerations: The reactivity of dibenzyl chlorophosphate is comparable to that of DACP. The choice between the two often comes down to the specific requirements of the synthetic route and the compatibility of the deprotection conditions with other functional groups present in the molecule. Both offer milder deprotection options compared to diphenyl chlorophosphate.

This compound vs. Phosphoramidites

Phosphoramidite chemistry represents a milder and more selective approach to phosphorylation, particularly in oligonucleotide and phosphopeptide synthesis.[8]

FeatureThis compoundPhosphoramidites
Reactivity High (P(V) electrophile)Requires activation (P(III) electrophile)
Selectivity GoodExcellent
Reaction Conditions Requires baseRequires activator (e.g., tetrazole) and oxidant
Handling Moisture sensitiveExtremely moisture and air sensitive
Application General phosphorylationAutomated oligonucleotide/peptide synthesis

Kinetic Considerations: Phosphoramidite coupling reactions are generally very fast upon activation. The overall process, however, involves more steps (activation, coupling, oxidation) compared to the direct phosphorylation with a chlorophosphate. The key advantage of phosphoramidites lies in their exceptional selectivity and their suitability for automated solid-phase synthesis.

Experimental Protocols

To provide a practical context for the kinetic comparisons, the following are detailed experimental protocols for the synthesis of this compound and a general procedure for monitoring its reaction kinetics.

Synthesis of this compound

This procedure is adapted from the literature and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]

Materials:

  • Diallyl phosphite

  • Carbon tetrachloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a cooled (0 °C), stirred mixture of diallyl phosphite (0.20 mol) and carbon tetrachloride (0.4 mol), slowly add triethylamine (0.023 mol).

  • A vigorous reaction will ensue. Maintain the temperature at 0 °C for one hour and then allow it to slowly warm to room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Carefully remove the low-boiling substances (excess carbon tetrachloride and diethyl ether) under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

G

Caption: Experimental workflow for the synthesis of this compound.

General Protocol for Kinetic Analysis of this compound Reactions by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for monitoring the progress of phosphorylation reactions in real-time, as the chemical shifts of the phosphorus nucleus in the reactant and product are typically well-resolved.[10][11]

Materials:

  • This compound

  • Nucleophile (e.g., a primary alcohol or amine)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN)

  • Non-nucleophilic base (e.g., triethylamine, pre-dried)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes and spectrometer

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.

  • Prepare a stock solution of the nucleophile and the base of known concentrations in the same deuterated solvent.

  • In an NMR tube, combine the this compound solution and the internal standard.

  • Acquire an initial ³¹P NMR spectrum (t=0).

  • Initiate the reaction by adding the nucleophile/base solution to the NMR tube, mixing quickly, and placing the tube in the NMR spectrometer.

  • Acquire ³¹P NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the this compound reactant and the phosphorylated product relative to the internal standard.

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

G

Caption: Workflow for kinetic analysis of this compound reactions using ³¹P NMR spectroscopy.

Conclusion and Future Outlook

This compound serves as a valuable reagent for the phosphorylation of a variety of nucleophiles, offering a distinct advantage in its mild deprotection conditions. While its reactivity is comparable to other common chlorophosphates, the choice of phosphorylating agent will always be dictated by the specific demands of the synthetic target. For general phosphorylation where mild deprotection is key, this compound is an excellent candidate. For large-scale synthesis where cost is a major factor, diphenyl chlorophosphate may be preferred, provided the substrate can withstand the harsher deprotection. For highly sensitive substrates and automated synthesis, the selectivity and efficiency of phosphoramidite chemistry remain unparalleled.

The field would greatly benefit from more extensive quantitative kinetic studies on the reactions of this compound with a broader range of biologically relevant nucleophiles. Such data would allow for more precise predictions of reaction times and optimization of conditions, further enhancing the utility of this versatile phosphorylating agent in the synthesis of complex molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. Retrieved from [Link]

  • Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. I. The Synthesis of Dialkyl Chlorophosphates and Tetraalkyl Pyrophosphates. Journal of Organic Chemistry, 15(3), 637–647.
  • Bitesize Bio. (2022). 3 Easy Ways to Mimic Phosphorylation. [Link]

  • McLaughlin, L. W. (2015). Synthetic Approaches to Protein Phosphorylation. ACS Chemical Biology, 10(7), 1586-1595.
  • White Rose Research Online. (n.d.). Improved on-line benchtop 31P NMR reaction monitoring via multi resonance SHARPER. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters. International journal of molecular sciences, 14(4), 7286–7301.
  • Carver, J. S. (2011).
  • University of Wisconsin-Madison. (n.d.). 31P NMR Chemical Shifts. [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. [Link]

  • Wikipedia. (n.d.). Grunwald–Winstein equation. [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. [Link]

  • NMR Solutions. (n.d.). 31 Phosphorus NMR. [Link]

  • RosDok. (n.d.). Development of low-field flow 31P NMR spectroscopy for reaction monitoring in organometallic chemistry. [Link]

  • Mayer, G., & Jäschke, A. (2011). Radioactive phosphorylation of alcohols to monitor biocatalytic Diels-Alder reactions. PloS one, 6(6), e21232.
  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65-81.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4187658, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. [Link]

  • ResearchGate. (n.d.). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl chlorophosphate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate. [Link]

  • Royal Society of Chemistry. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]

  • ResearchGate. (n.d.). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. [Link]

  • Georganics. (n.d.). Dibenzyl chlorophosphate - High purity. [Link]

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Guide to the Safe Neutralization and Disposal of Diallyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the mastery of chemical synthesis is paralleled by the mastery of chemical safety. The responsible management of hazardous reagents is not merely a regulatory hurdle but a cornerstone of scientific excellence and integrity. Diallyl chlorophosphate (CAS No. 16383-57-6), an organophosphorus compound, is a valuable reagent in organic synthesis. However, its classification as a hazardous substance necessitates a rigorous and well-understood disposal protocol.

This guide provides a comprehensive, step-by-step framework for the safe handling, neutralization, and disposal of this compound. By elucidating the chemical principles behind these procedures, we aim to empower laboratory personnel to manage this reagent with confidence, ensuring the safety of themselves, their colleagues, and the environment. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure is closely related to diethyl chlorophosphate (CAS No. 814-49-3). The procedures outlined herein are based on the well-documented hazards and reactivity of this analog and general principles for organophosphate disposal, a scientifically sound approach for ensuring safety.[1]

Part 1: Immediate Safety & Hazard Assessment

Before any handling or disposal begins, a thorough understanding of the risks is paramount. Based on its chemical class and data from analogous compounds, this compound should be treated as a highly hazardous material.

Core Hazards:

  • Acute Toxicity: Assumed to be fatal if swallowed, inhaled, or in contact with skin.[1] Organophosphates are potent cholinesterase inhibitors, which can lead to severe neurological effects.[2][3]

  • Corrosivity: Causes severe skin and eye burns.[1]

  • Reactivity: Reacts with water and moisture, potentially liberating toxic and corrosive gases like hydrogen chloride (HCl).[1][4]

Essential Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct use of PPE. The following table summarizes the minimum requirements.

PPE CategorySpecificationRationale
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate like Silver Shield/4H®).Protects against dermal absorption, which can be fatal.[5]
Eye Protection Chemical splash goggles and a full-face shield.Protects against severe burns and absorption through the eyes.[5]
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.Prevents contact with skin and personal clothing.[5]
Respiratory All work must be conducted in a certified chemical fume hood.Prevents inhalation of toxic vapors, a primary route of exposure.[1] For emergencies, a self-contained breathing apparatus is required.

Part 2: The Disposal Workflow: A Two-Pronged Approach

The proper disposal of this compound follows a clear decision-making process. The primary and most recommended method for all quantities is disposal via a certified professional service. For very small, manageable quantities (e.g., <5 g or mL), in-lab chemical neutralization can be performed by trained personnel.

DisposalWorkflow start This compound Waste decision Is the quantity small (<5 g/mL) AND are you trained for neutralization? start->decision prof_collect 1. Collect in a dedicated, properly labeled waste container. decision->prof_collect No (or if unsure) neu_prep 1. Prepare neutralization setup in a chemical fume hood. decision->neu_prep Yes prof_store 2. Store in a designated secondary containment area. prof_collect->prof_store prof_contact 3. Contact EHS or licensed waste contractor for pickup. prof_store->prof_contact prof_end Professional Disposal prof_contact->prof_end neu_hydrolysis 2. Perform controlled alkaline hydrolysis. neu_prep->neu_hydrolysis neu_verify 3. Verify pH and absence of reactive material. neu_hydrolysis->neu_verify neu_dispose 4. Dispose of neutralized aqueous waste as per institutional guidelines. neu_verify->neu_dispose neu_end In-Lab Neutralization Complete neu_dispose->neu_end

Caption: Decision workflow for this compound disposal.

Part 3: Protocol for Professional Waste Disposal (Preferred Method)

This method should be considered the default procedure for all quantities of this compound waste, including contaminated materials and spill cleanup debris.

Step-by-Step Protocol:

  • Containerization:

    • Designate a specific, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended.

    • The container must be clean, dry, and in good condition. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]

  • Labeling:

    • Clearly label the container with a "Hazardous Waste" tag before any waste is added.

    • List all constituents by their full chemical name (i.e., "this compound"). Avoid abbreviations.

    • Include relevant hazard pictograms (e.g., toxic, corrosive).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[4]

    • The storage area must be well-ventilated and away from incompatible materials, particularly water, strong bases, and oxidizing agents.[7]

    • Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

  • Arranging Disposal:

    • Once the container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

Part 4: Protocol for In-Lab Neutralization (Small Quantities Only)

This procedure should only be performed by personnel thoroughly familiar with the chemical's reactivity and equipped with the proper PPE in a functional chemical fume hood. The principle behind this protocol is alkaline hydrolysis, which rapidly breaks the reactive phosphorus-chlorine (P-Cl) bond and hydrolyzes the allyl ester linkages.[9][10]

Materials:

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 10x the volume of the this compound)

  • Dropping funnel

  • Ice bath

  • 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution

  • pH paper or pH meter

Step-by-Step Protocol:

  • Preparation:

    • Set up the glassware in a chemical fume hood. Place the reaction beaker/flask in an ice bath on a stir plate.

    • Place a stir bar in the beaker and add a volume of cold 10% NaOH solution sufficient to be at least a 10-fold molar excess relative to the this compound to be neutralized. Begin gentle stirring.

  • Controlled Addition:

    • Slowly add the this compound to the stirring basic solution dropwise using a pipette or dropping funnel.

    • Causality: The reaction is exothermic. The slow, dropwise addition and the ice bath are critical for controlling the reaction rate and preventing a dangerous temperature increase, which could cause boiling and splashing of the corrosive mixture.

  • Reaction and Digestion:

    • After the addition is complete, allow the mixture to stir in the ice bath for at least one hour.

    • Remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours. This ensures the hydrolysis reaction goes to completion.

  • Verification:

    • Once the reaction is complete, check the pH of the solution. It should be strongly basic (pH > 12). If not, add more NaOH solution.

    • Self-Validation: This high pH confirms that the neutralizing agent is in excess and the acidic byproducts of hydrolysis (HCl and phosphoric acids) have been fully neutralized.

  • Final Disposal of Neutralized Solution:

    • The resulting aqueous solution contains sodium/potassium salts and allyl alcohol. While significantly less hazardous, it must still be disposed of in accordance with institutional and local regulations.

    • Typically, this involves collection in a labeled aqueous hazardous waste container. Do not pour down the drain unless explicitly permitted by your EHS office for fully neutralized solutions of this type. [11][12]

Part 5: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate. If the spill is large or outside of a fume hood, activate the fire alarm to initiate an emergency response.

  • Isolate: Secure the area and prevent entry.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE as listed in Part 1.

  • Cleanup:

    • For small spills within a fume hood, cover the spill with an inert absorbent material like sand, clay, or vermiculite.[13] Do not use combustible materials like paper towels.

    • Once absorbed, carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area using a soap and water solution, followed by wiping with a clean, damp cloth. All cleanup materials are considered hazardous waste.

    • For large spills, contact your institution's emergency response team or EHS office immediately.

By adhering to these rigorous, safety-first procedures, research professionals can confidently manage the lifecycle of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • BenchChem. (n.d.). A Comprehensive Guide to the Proper Disposal of Diethyl [hydroxy(phenyl)methyl]phosphonate.
  • ChemicalBook. (n.d.). This compound | 16383-57-6.
  • Environmental Protection Agency. (2024, June 18). EPA Releases Updates on Organophosphate Pesticides Dicrotophos, Dimethoate, and Tetrachlorvinphos.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Diethyl chlorophosphate.
  • Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Acros Organics. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Diethyl chlorophosphate.
  • ResearchGate. (n.d.). (a) Hydrolysis of a sarin simulant, diethyl chlorophosphate, in....
  • Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
  • Wikipedia. (n.d.). Diethyl phosphorochloridate.
  • Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides.
  • National Center for Biotechnology Information. (n.d.). Diphenyl chlorophosphate. PubChem Compound Database.
  • Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates.
  • Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.
  • National Center for Biotechnology Information. (n.d.). Diethyl chlorophosphate. PubChem Compound Database.
  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application.
  • National Center for Biotechnology Information. (n.d.). Diallyl phthalate. PubChem Compound Database.

Sources

Navigating the Unknown: A Guide to Handling Highly Reactive Organophosphorus Compounds in the Absence of Specific Safety Data

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, takes a different approach. Instead of providing a protocol for a substance with incomplete safety data—a practice that would be scientifically unsound and compromise your safety—we will establish a robust operational framework for handling a class of compounds to which Diallyl chlorophosphate likely belongs: highly reactive, water-sensitive, and potentially toxic organophosphorus compounds. This framework is built on the principles of risk mitigation, causality in procedural choices, and adherence to the highest standards of laboratory safety.

The Criticality of Substance-Specific Data

It is imperative to understand that the guidance provided here is based on best practices for handling analogous compounds, such as Diethyl chlorophosphate, and general principles for reactive chemicals.[1] The substitution of allyl groups for ethyl groups can significantly alter a molecule's reactivity, toxicity, and permeability through protective materials. Therefore, this guide must be used as a foundation for a rigorous, lab-specific risk assessment, not as a direct substitute for an SDS.

Core Hazards of Reactive Organophosphorus Compounds

Based on related compounds, we can anticipate a multi-faceted hazard profile for this compound.[1]

Hazard CategoryAnticipated Risks & Rationale
Acute Toxicity Organophosphorus compounds are known to be potent cholinesterase inhibitors, which can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3]
Corrosivity Many chlorophosphates are corrosive and can cause severe skin burns and eye damage upon contact.[1]
Reactivity These compounds are often moisture-sensitive and can react violently with water, liberating toxic and corrosive gases such as hydrogen chloride.[4]
Flammability While not always highly flammable, many related compounds are combustible and can form explosive mixtures with air upon intense heating.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed as a self-validating system, where each step is a checkpoint to ensure safety before proceeding to the next.

PART 1: Pre-Operational Safety Protocol
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any potential release of vapors.

  • Emergency Equipment Check: Before beginning, ensure that a safety shower, eyewash station, and a Class D fire extinguisher (for reactive metals) or a standard dry powder (ABC) extinguisher are immediately accessible and functional.[5] Never use a water or carbon dioxide fire extinguisher on water-reactive substances.[5]

  • Spill Kit: A spill kit containing non-combustible absorbent materials like sand, powdered lime, or soda ash must be readily available.[5] Do not use combustible materials like paper towels to clean up spills.[6]

  • Buddy System: Never work with highly hazardous chemicals alone. Ensure a colleague is aware of the work being performed and is trained in emergency procedures.[7]

PART 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and should be based on the highest potential for exposure.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving is mandatory. Use a chemical-resistant outer glove (e.g., butyl rubber or Viton) over a nitrile inner glove. The specific glove material should be chosen based on breakthrough time data for similar chemicals; however, in the absence of data, assume a short contact time and change gloves frequently.
Eye & Face Protection Tightly fitting chemical splash goggles and a face shield are required to protect against splashes and vapors.
Body Protection A flame-resistant lab coat and a chemical-resistant apron are necessary. Ensure clothing is fully buttoned and sleeves are covering the wrists.
Respiratory Protection If there is any risk of aerosol generation or if work is performed outside of a fume hood (not recommended), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.
PART 3: Experimental Workflow

The following workflow is designed to minimize exposure and the risk of accidental reaction.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Prepare Designated Area & Verify Emergency Equipment don_ppe 2. Don Full PPE prep_area->don_ppe prep_reagents 3. Prepare Inert Atmosphere & Dry Glassware don_ppe->prep_reagents transfer 4. Transfer Chemical Under Inert Gas in Fume Hood prep_reagents->transfer reaction 5. Conduct Reaction with Vigilant Monitoring transfer->reaction quench 6. Carefully Quench Reaction Mixture reaction->quench decontaminate 7. Decontaminate Glassware & Surfaces quench->decontaminate doff_ppe 8. Doff PPE in Correct Sequence decontaminate->doff_ppe dispose 9. Package & Label Waste doff_ppe->dispose

Caption: General workflow for handling highly reactive chemicals.

PART 4: Disposal Plan

Disposal of reactive chemicals requires meticulous planning to prevent dangerous reactions in the waste stream.

  • Quenching Reaction Mixtures:

    • Any reaction mixture containing unreacted this compound must be carefully and completely quenched as part of the experimental procedure before it is collected for waste disposal.[8]

    • A common method for quenching reactive halides is to slowly add the mixture to a cooled, stirred solution of a proton source, such as isopropanol, followed by a slow addition of water. This must be done in a fume hood, with appropriate shielding.

    • The quenched material should be collected in a separate, clearly labeled hazardous waste container.[8]

  • Container Disposal:

    • Do not attempt to rinse or quench the residual material in the original reagent bottle.[8]

    • The empty or nearly empty container should be securely capped and may be sealed with Parafilm to prevent moisture ingress.[6]

    • Label the container with a hazardous waste tag, clearly identifying it as "this compound (unquenched residue)".[8]

  • Contaminated Materials:

    • All solid waste, including gloves, absorbent materials from spills, and contaminated weighing paper, must be collected in a dedicated, sealed container.

    • This container must also be labeled as hazardous waste, noting the contaminant.

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office for pickup of all waste streams.[8] Provide them with as much information as possible about the nature of the waste.

Emergency Procedures: Immediate Actions

ScenarioImmediate Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, cover the spill with a non-combustible absorbent like sand or soda ash.[5] Do not use water.[7] For large spills, evacuate the lab and contact your EHS office immediately.

Conclusion: A Culture of Safety

Working with chemicals for which complete safety data is unavailable demands the highest level of caution and a proactive approach to safety. By treating this compound with the respect due to a highly reactive and toxic compound, and by following the general principles outlined in this guide, you can build a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize a thorough risk assessment and consult with your institution's safety professionals before beginning any new procedure with a poorly characterized substance.

References

  • Disposal of Highly Reactive Reagents - UPenn EHRS . University of Pennsylvania Environmental Health and Radiation Safety. (2018). [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory . National Institutes of Health, Office of Research Services, Division of Safety. [Link]

  • Water Reactive Chemicals SOP . Wayne State University Office of Environmental Health and Safety. [Link]

  • Water Reactive Chemicals - Flammable Liquids . University of California, Irvine Environmental Health & Safety. [Link]

  • This compound (CAS 16383-57-6) Information . LookChem. [Link]

  • Health monitoring, Guide for organophosphate pesticides . Safe Work Australia. [Link]

  • Organophosphate/Carbamate Exposure - Management . Sydney Children's Hospitals Network. (2024). [Link]

  • Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses . PubMed Central, National Institutes of Health. (2023). [Link]

  • Organophosphate Toxicity . StatPearls, National Center for Biotechnology Information. (2023). [Link]

  • Management of Organophosphorus Poisoning . Dr. Sumati Joshi, Assistant Professor. [Link]

  • Synthesis of Carbon-Phosphorus Bonds, Second Edition. Engel, R. (2010).
  • Material Safety Data Sheet . Rust-Oleum. (2008). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diallyl chlorophosphate
Reactant of Route 2
Diallyl chlorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.